Opigolix
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWADSMMMNRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Opigolix (ASP-1707)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opigolix (ASP-1707) is an orally active, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Developed by Astellas Pharma, its primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent reduction in gonadotropin and sex hormone levels.[2] This guide provides a comprehensive technical overview of the molecular mechanism, pharmacodynamics, and relevant clinical findings for this compound, intended for a scientific audience. While development of this compound was discontinued (B1498344) in 2018, the data gathered from its clinical trials offer valuable insights into the therapeutic potential of GnRH receptor antagonism.[1]
Core Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its pharmacological effect by competitively binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[3] This binding action blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The subsequent decrease in circulating LH and FSH levels results in reduced production of gonadal steroids, primarily estradiol (B170435) in females.[2]
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH. This compound, by blocking the initial binding of GnRH, prevents the activation of this pathway.
Quantitative Pharmacodynamic Data
While specific in vitro binding affinity (Kd or Ki) and IC50 values for this compound are not publicly available, clinical trial data provide quantitative insights into its pharmacodynamic effects. For context, other orally active, non-peptide GnRH antagonists like elagolix (B1671154) and relugolix (B1679264) have demonstrated high binding affinity with Kd and IC50 values in the picomolar to low nanomolar range.[5]
Clinical Efficacy in Endometriosis (TERRA Study)
A Phase II, randomized, double-blind, placebo-controlled study (the TERRA study) evaluated the efficacy of this compound in reducing endometriosis-associated pelvic pain over 12 weeks.[6]
| Treatment Group | Mean Change in Overall Pelvic Pain (NRS) [95% CI][6] | Mean Change in Dysmenorrhea (NRS) [95% CI][6] | Mean Change in Non-Menstrual Pelvic Pain (NRS) [95% CI][6] |
| Placebo | -1.56 [-1.91, -1.21] | -1.50 [-2.00, -1.00] | -1.53 [-1.88, -1.19] |
| This compound 3 mg | -1.63 [-1.99, -1.27] | -2.72 [-3.22, -2.21] | -1.51 [-1.87, -1.16] |
| This compound 5 mg | -1.93 [-2.27, -1.60] | -2.85 [-3.33, -2.38] | -1.80 [-2.14, -1.47] |
| This compound 10 mg | -2.29 [-2.64, -1.94] | -3.97 [-4.46, -3.48] | -2.03 [-2.37, -1.68] |
| This compound 15 mg | -2.13 [-2.47, -1.79] | -4.18 [-4.66, -3.70] | -1.86 [-2.20, -1.52] |
NRS: Numeric Rating Scale for pain (0-10).
The study demonstrated a statistically significant dose-related reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain.[6] Furthermore, serum estradiol levels and bone mineral density showed a dose-dependent decrease with this compound treatment.[6]
Hormonal Suppression in Rheumatoid Arthritis
A Phase IIa study in postmenopausal women with rheumatoid arthritis provided direct evidence of this compound's effect on gonadotropin levels.[7]
| Parameter | Result |
| Plasma Luteinizing Hormone (LH) Concentration | >90% decrease in >90% of patients receiving this compound (30 mg twice daily).[7] |
| LH Level at Week 1 | Rapid decrease to <1 IU/L.[7] |
Experimental Protocols
Detailed experimental protocols from the this compound preclinical and clinical development programs are not publicly available. However, standard methodologies for key assays are described below.
GnRH Receptor Binding Assay (Competitive)
This type of assay is used to determine the binding affinity of a test compound (like this compound) to the GnRH receptor.
Methodology Outline:
-
Membrane Preparation: A source of GnRH receptors, such as membranes from pituitary cells or a cell line overexpressing the receptor, is prepared.
-
Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled GnRH analog (the "tracer") and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Measurement of LH, FSH, and Estradiol in Clinical Trials
Hormone levels in clinical trials are typically measured from serum or plasma samples using immunoassays.
Methodology Outline:
-
Sample Collection: Blood samples are collected from trial participants at specified time points.
-
Sample Processing: The blood is processed to obtain serum or plasma, which is then stored, often at -80°C, until analysis.
-
Immunoassay: Commercially available or in-house developed immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays (CLIA), are used to quantify the hormone concentrations. These assays utilize specific antibodies against LH, FSH, or estradiol.
-
Data Analysis: The results are compared to a standard curve to determine the hormone concentration in each sample.
Logical Relationships in Clinical Trial Design (TERRA Study Example)
The design of the TERRA study followed a logical progression to assess the efficacy and safety of this compound.
Conclusion
This compound (ASP-1707) is a well-characterized GnRH receptor antagonist with a clear mechanism of action involving the competitive blockade of GnRH receptors in the pituitary. This leads to a dose-dependent suppression of the HPG axis, resulting in reduced levels of gonadotropins and estradiol. Clinical data from Phase II studies have demonstrated its efficacy in reducing endometriosis-associated pain and its potent ability to suppress LH levels. Although its development has been discontinued, the scientific data generated for this compound contribute to the broader understanding of the therapeutic utility of oral GnRH antagonists in hormone-dependent conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. GNRH Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. LH and FSH (Gonadotrophins) [gloshospitals.nhs.uk]
- 7. medchemexpress.com [medchemexpress.com]
Opigolix: A Technical Overview of a GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (B1677450) (also known as ASP-1707) is a non-peptide, small-molecule, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent conditions such as endometriosis and rheumatoid arthritis.[1] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in estrogen and other sex steroids.[2] Although its development was discontinued (B1498344) in April 2018, the study of this compound provides valuable insights into the therapeutic potential and clinical pharmacology of oral GnRH receptor antagonists.[3]
Core Mechanism of Action: GnRH Receptor Antagonism
The primary function of this compound is to act as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. Unlike GnRH agonists which initially cause a "flare-up" of gonadotropin secretion before downregulating the receptors, this compound provides immediate and dose-dependent suppression of LH and FSH.[2] This direct and rapid onset of action is a key characteristic of GnRH antagonists.
The binding of this compound to the GnRH receptor blocks the downstream signaling cascade that is normally initiated by endogenous GnRH. This interruption of the hypothalamic-pituitary-gonadal (HPG) axis results in reduced production of gonadal steroids, most notably estradiol (B170435) in women.[2]
Signaling Pathway of GnRH Receptor and Inhibition by this compound
Caption: GnRH signaling pathway and competitive inhibition by this compound.
Quantitative Pharmacodynamic Data
While specific in vitro binding affinity data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for this compound are not publicly available, clinical trial data provide quantitative insights into its pharmacodynamic effects on hormone levels.
Dose-Dependent Effects on Hormones
The clinical development program for this compound demonstrated its ability to induce a dose-dependent suppression of gonadotropins and ovarian hormones.
| Parameter | This compound Dose | Observation | Study Population |
| Estradiol (E2) | 3 mg, 5 mg, 10 mg, 15 mg (once daily) | All doses reduced serum E2 levels to a target range of 20-50 pg/mL. The reduction was dose-dependent.[4] | Women with endometriosis |
| Luteinizing Hormone (LH) | 30 mg (twice daily) | >90% decrease in plasma LH concentration to <1 IU/L at week 1, which remained stable.[5] | Postmenopausal women with rheumatoid arthritis |
Experimental Protocols
Detailed preclinical experimental protocols for this compound are not available in the public domain. However, a representative in vitro experimental workflow for determining the antagonist activity of a compound at the GnRH receptor is outlined below. This is a generalized protocol and specific parameters for this compound may have differed.
Representative In Vitro GnRH Receptor Antagonist Assay
This protocol describes a method to assess the ability of a test compound to inhibit GnRH-induced signaling in a cell line stably expressing the human GnRH receptor.
Caption: Generalized workflow for a GnRH receptor antagonist assay.
Methodology:
-
Cell Culture: A Chinese Hamster Ovary (CHO-K1) cell line stably co-expressing the human GnRH receptor and a promiscuous G-protein alpha subunit (Gα15) is used. These cells are seeded in 384-well plates and incubated overnight.
-
Dye Loading: A calcium-sensitive fluorescent dye is added to each well, allowing for the measurement of intracellular calcium mobilization upon receptor activation.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells, followed by the addition of a known GnRH receptor agonist (e.g., gonadorelin).
-
Signal Detection: The plates are read using a fluorescence imaging plate reader (FLIPR) to measure the change in fluorescence, which corresponds to the level of intracellular calcium release.
-
Data Analysis: The inhibitory effect of the test compound is determined by quantifying the reduction in the agonist-induced fluorescence signal. The concentration of the compound that causes 50% inhibition of the maximal agonist response is calculated as the IC50 value.
Clinical Efficacy in Endometriosis
The Phase II TERRA study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in women with endometriosis-associated pelvic pain.
Key Findings from the TERRA Study
| Endpoint | Placebo | This compound 3 mg | This compound 5 mg | This compound 10 mg | This compound 15 mg |
| Change in Overall Pelvic Pain (NRS) | -1.56 | -1.63 | -1.93 | -2.29 | -2.13 |
| Change in Dysmenorrhea (NRS) | -1.50 | -2.72 | -2.85 | -3.97 | -4.18 |
| Change in Non-Menstrual Pelvic Pain (NRS) | -1.53 | -1.51 | -1.80 | -2.03 | -1.86 |
Data are presented as mean change from baseline after 12 weeks of treatment. NRS = Numeric Rating Scale.[4]
A statistically significant dose-related reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain was observed with this compound treatment compared to placebo.[4]
Conclusion
This compound is a well-characterized oral GnRH receptor antagonist that demonstrates a clear dose-dependent suppression of the HPG axis, leading to reductions in gonadotropins and estradiol. Clinical data from its Phase II development program confirmed its efficacy in reducing endometriosis-associated pain. While the discontinuation of its development means it will not become a therapeutic option, the data gathered from its investigation contribute to the broader understanding of the pharmacology and clinical utility of this class of drugs for the management of hormone-dependent diseases. The lack of publicly available in vitro binding affinity data (IC50, Ki) remains a gap in its otherwise comprehensive preclinical to clinical profile.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Astellas Pharma - AdisInsight [adisinsight.springer.com]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP-1707 (Opigolix): A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-1707, also known as Opigolix, is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Developed by Astellas Pharma, ASP-1707 was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis.[1] As a GnRH antagonist, ASP-1707 competitively binds to and blocks the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent reduction in the production of estrogen and progesterone (B1679170) in females. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical findings related to ASP-1707.
Chemical Structure and Properties
ASP-1707 is a complex small molecule with the IUPAC name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | [1] |
| Synonyms | This compound, ASP1707 | [1] |
| CAS Number | 912587-25-8 | [1] |
| Molecular Formula | C25H19F3N4O5S | [1] |
| Molecular Weight | 544.51 g/mol | [1] |
| SMILES | C--INVALID-LINK--/C(N)=N/S(=O)(=O)c1cc(C(=O)C(C(=O)c2cc(F)ccc2F)=C2Nc3ccccc3N2)ccc1F | [1] |
Mechanism of Action: GnRH Receptor Antagonism
ASP-1707 exerts its pharmacological effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. The binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[2][3][4][5] By blocking this interaction, ASP-1707 effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis, resulting in reduced levels of circulating gonadotropins and, consequently, a decrease in gonadal steroid production, including estrogen.
The signaling pathway initiated by GnRH binding to its receptor is multifaceted. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ).[2] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2] This cascade ultimately leads to the activation of downstream kinases and transcription factors that regulate the expression of gonadotropin genes.[2][6]
References
- 1. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A study to assess the effectiveness and safety of different doses of ASP1707 compared to placebo for endometriosis associated pelvic pain, Trial ID 1707-CL-0011 [clinicaltrials.astellas.com]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study to Assess the Effectiveness and Safety of Different Doses of ASP1707 Compared to Placebo for Endometriosis Associated Pelvic Pain | DecenTrialz [decentrialz.com]
The Discovery and Development of Opigolix: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Opigolix (ASP-1707) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist that was under development by Astellas Pharma.[1][2] It was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis, and also explored for prostate cancer.[1][3] As a GnRH antagonist, this compound competitively binds to and inhibits GnRH receptors in the anterior pituitary gland. This action prevents the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing the synthesis of gonadal hormones such as estradiol (B170435).[4][5] Despite showing promise in early trials, the development of this compound was discontinued (B1498344) in April 2018 after reaching Phase II clinical studies.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its therapeutic effect by competitively antagonizing the GnRH receptor in the pituitary gland. This blockade disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a rapid and dose-dependent reduction in the secretion of gonadotropins (LH and FSH).[5][6] Consequently, ovarian estradiol production is suppressed, which is the therapeutic basis for its use in estrogen-dependent conditions like endometriosis.[3][7] Unlike GnRH agonists, which cause an initial stimulatory flare-up of gonadotropin release before downregulating the receptors, GnRH antagonists like this compound induce a rapid and reversible suppression of the HPG axis.[4]
Preclinical Development
While specific preclinical study reports for this compound are not extensively published, the development of a GnRH antagonist typically involves a series of in vitro and in vivo studies to characterize its pharmacological profile.
Experimental Protocols: Preclinical Evaluation
1. GnRH Receptor Binding Assay (Radioligand Displacement Assay)
-
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
-
Methodology: This assay is typically performed using cell membranes prepared from cells expressing the human GnRH receptor. A radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the cell membranes in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. In Vivo Efficacy in Animal Models (e.g., Rat Model of Endometriosis)
-
Objective: To evaluate the efficacy of this compound in reducing endometriotic lesion size and to assess its effect on hormone levels.
-
Methodology: Endometriosis is surgically induced in female rats by autotransplanting uterine tissue to the peritoneal cavity. After a period of lesion establishment, rats are treated orally with this compound at various doses or a vehicle control for a specified duration (e.g., 4-8 weeks). The size of the endometriotic lesions is measured at the end of the treatment period. Blood samples are collected to measure serum concentrations of LH, FSH, and estradiol. Histological analysis of the lesions can also be performed to assess the cellular effects of the treatment.[8]
3. Pharmacokinetic and Toxicological Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to assess the safety and tolerability of this compound.
-
Methodology: Single and multiple ascending dose studies are conducted in animal models (e.g., rats, non-human primates) to evaluate the pharmacokinetic parameters of this compound. Toxicological studies are performed to identify potential target organs of toxicity and to establish a safe dose range for first-in-human studies. These studies typically involve detailed clinical observations, hematology, clinical chemistry, and histopathological examinations.[9]
Clinical Development
This compound advanced to Phase II clinical trials for both endometriosis and rheumatoid arthritis.
Phase II Clinical Trial for Endometriosis (TERRA Study)
The TERRA study was a Phase II, multicenter, double-blind, randomized, placebo-controlled trial designed to assess the efficacy and safety of different doses of this compound in women with endometriosis-associated pelvic pain.[3][7]
Experimental Protocol: TERRA Study Design
-
Objective: To evaluate the dose-response relationship of this compound in reducing endometriosis-associated pelvic pain and to assess its safety and tolerability over 24 weeks.[10]
-
Participants: 540 women with surgically confirmed endometriosis and moderate to severe pelvic pain.[7]
-
Interventions: Patients were randomized to receive one of the following treatments orally once daily for 12 weeks (Part 1), followed by a 12-week double-blind extension (Part 2):
-
Placebo
-
This compound 3 mg
-
This compound 5 mg
-
This compound 10 mg
-
This compound 15 mg
-
An open-label leuprorelin (B1674837) acetate (B1210297) group was included as a reference for bone mineral density assessment.[3][11]
-
-
Primary Efficacy Endpoints: Change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain (OPP), dysmenorrhea, and non-menstrual pelvic pain (NMPP) at 12 weeks.[7]
-
Secondary Endpoints: Changes in serum estradiol levels and bone mineral density (BMD).[7]
Quantitative Data from the TERRA Study
| Parameter | Placebo | This compound 3 mg | This compound 5 mg | This compound 10 mg | This compound 15 mg |
| Mean Change in NRS for Overall Pelvic Pain (at 12 weeks) | -1.56 | -1.63 | -1.93 | -2.29 | -2.13 |
| Mean Change in NRS for Dysmenorrhea (at 12 weeks) | -1.50 | -2.72 | -2.85 | -3.97 | -4.18 |
| Mean Change in NRS for Non-Menstrual Pelvic Pain (at 12 weeks) | -1.53 | -1.51 | -1.80 | -2.03 | -1.86 |
| Data presented as mean change from baseline. Source:[7] |
Statistically significant dose-related reductions in OPP (P=0.001), dysmenorrhea (P<0.001), and NMPP (P=0.029) were observed with this compound after 12 weeks.[7] Serum estradiol levels decreased in a dose-dependent manner, and to a lesser extent than with leuprorelin.[7]
Phase IIa Clinical Trial for Rheumatoid Arthritis
This was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in postmenopausal women with rheumatoid arthritis who were on a stable dose of methotrexate (B535133).[1][6]
Experimental Protocol: Rheumatoid Arthritis Study Design
-
Objective: To assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in combination with methotrexate for the treatment of rheumatoid arthritis.[6]
-
Participants: 72 postmenopausal women with rheumatoid arthritis.[2][6]
-
Interventions: Patients were randomized to receive either this compound 30 mg twice daily or a placebo for 12 weeks, in addition to their stable methotrexate therapy.[6]
-
Primary Endpoint: American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12.[6]
-
Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-CRP, and DAS28-ESR.[6]
Quantitative Data from the Rheumatoid Arthritis Study
| Parameter | Placebo (n=35) | This compound 30 mg BID (n=37) |
| ACR20 Response Rate at Week 12 | Not specified, but no significant difference | Not specified, but no significant difference |
| Change in Plasma LH Concentration | No change | >90% decrease |
| Source:[2][6] |
This compound did not demonstrate any clinical benefit in improving the signs and symptoms of rheumatoid arthritis compared to placebo.[2][6] However, the study confirmed the pharmacodynamic activity of this compound, with a rapid and sustained decrease of over 90% in plasma luteinizing hormone (LH) concentrations in the active treatment group.[2][6]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for GnRH Antagonist Clinical Trial
Caption: Generalized workflow for a Phase II clinical trial of a GnRH antagonist.
Conclusion
This compound demonstrated a clear pharmacodynamic effect through the potent suppression of gonadotropins and a dose-dependent reduction in estradiol levels. In the Phase II trial for endometriosis, this translated into statistically significant reductions in pelvic pain. However, the development of this compound was ultimately discontinued. The reasons for this decision have not been publicly detailed by Astellas Pharma but could be related to a variety of factors, including an unfavorable risk-benefit profile compared to other emerging therapies, strategic business decisions, or undisclosed safety or efficacy concerns in longer-term evaluation. The data and methodologies presented in this guide provide a valuable case study for researchers and professionals in the field of drug development, particularly those focused on hormonal therapies and GnRH antagonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [medbox.iiab.me]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Time-related effects of gonadotropin-releasing hormone analog treatment in experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GnRH antagonists suppress prolactin release in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Opigolix: A Novel GnRH Antagonist for Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Opigolix (ASP1707) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that was under development for the treatment of endometriosis. As a competitive antagonist of the GnRH receptor (GnRHR), this compound modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent suppression of gonadotropins and, consequently, ovarian steroid hormones, including estradiol (B170435). This targeted reduction in estradiol levels forms the basis of its therapeutic rationale in the estrogen-dependent pathophysiology of endometriosis. While the clinical development of this compound was discontinued, a review of its preclinical data offers valuable insights into its pharmacological profile and the broader landscape of GnRH antagonist development for gynecological disorders.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound, providing a quantitative overview of its potency and efficacy.
| Parameter | Value | Assay System |
| GnRH Receptor Binding | ||
| IC50 | 0.83 nM | Human GnRH receptor, competitive binding assay |
| In Vitro Functional Activity | ||
| IC50 (Inositol Phosphate) | 1.1 nM | CHO cells expressing human GnRH receptor |
| In Vivo Efficacy | ||
| Luteinizing Hormone (LH) Suppression | Dose-dependent | Castrated female cynomolgus monkeys |
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below to provide a comprehensive understanding of the data generation process.
GnRH Receptor Binding Assay
The binding affinity of this compound to the human GnRH receptor was determined using a competitive radioligand binding assay.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.
-
Radioligand: [125I]-labeled GnRH agonist (e.g., Buserelin).
-
Procedure:
-
Cell membranes from the CHO-hGnRHR cells were prepared.
-
A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using a gamma counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis.
In Vitro Functional Assay (Inositol Phosphate (B84403) Accumulation)
The functional antagonist activity of this compound was assessed by measuring its ability to inhibit GnRH-induced inositol (B14025) phosphate (IP) accumulation, a key downstream signaling event of GnRH receptor activation.
-
Cell Line: CHO cells stably expressing the human GnRH receptor.
-
Stimulant: GnRH at a concentration that elicits a submaximal response (e.g., EC80).
-
Procedure:
-
Cells were pre-incubated with increasing concentrations of this compound.
-
GnRH was added to stimulate the cells.
-
The reaction was stopped, and the cells were lysed.
-
The amount of accumulated inositol phosphate was measured using a commercially available assay kit.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the GnRH-induced IP accumulation (IC50) was determined.
In Vivo Luteinizing Hormone (LH) Suppression in a Primate Model
The in vivo efficacy of this compound was evaluated in a castrated female cynomolgus monkey model, which provides a sensitive system to measure the suppression of pulsatile LH secretion.
-
Animal Model: Ovariectomized (castrated) female cynomolgus monkeys. This model eliminates the feedback effects of ovarian steroids, resulting in elevated and pulsatile LH secretion.
-
Dosing: this compound was administered orally at various dose levels.
-
Blood Sampling: Serial blood samples were collected over a 24-hour period.
-
Hormone Analysis: Plasma LH concentrations were measured using a validated immunoassay.
-
Data Analysis: The degree of LH suppression and the duration of action were determined for each dose level.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of GnRH and the experimental workflow for evaluating GnRH antagonists.
The preclinical data for this compound demonstrate its high affinity and potent antagonist activity at the human GnRH receptor. These in vitro properties translate to effective in vivo suppression of the HPG axis, providing a strong rationale for its investigation in the treatment of endometriosis. Although its development has been discontinued, the preclinical profile of this compound serves as a valuable case study for the development of oral GnRH antagonists.
Opigolix (ASP-1707) for Rheumatoid Arthritis: A Technical Review of a Discontinued Investigational Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opigolix (B1677450) (formerly known as ASP-1707) is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It was investigated as a potential therapeutic agent for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and joint destruction. The rationale for its investigation in RA stemmed from the hypothesis that suppressing the hypothalamic-pituitary-gonadal (HPG) axis could modulate the inflammatory processes underlying the disease. Despite a plausible scientific premise, the clinical development of this compound for RA was terminated following a Phase IIa clinical trial that failed to demonstrate clinical efficacy in postmenopausal women with RA. This guide provides a comprehensive technical overview of the available data on this compound for RA research, including its mechanism of action, clinical trial findings, and the limited publicly available experimental details.
Mechanism of Action: GnRH Antagonism and its Immunomodulatory Potential
This compound functions as a competitive antagonist of the GnRH receptor in the pituitary gland. By blocking the binding of endogenous GnRH, it rapidly and dose-dependently suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in the production of gonadal steroids, primarily estrogen.
The proposed mechanism for its potential efficacy in rheumatoid arthritis is linked to the immunomodulatory effects of GnRH and the hormones it regulates. GnRH receptors have been identified on various immune cells, including T-lymphocytes, and GnRH itself is thought to have a pro-inflammatory role. By blocking GnRH signaling, this compound was hypothesized to exert anti-inflammatory effects through:
-
Direct effects on immune cells: Antagonizing GnRH receptors on lymphocytes could potentially modulate their activation and proliferation.
-
Indirect effects via hormonal suppression: Reducing the levels of sex hormones, which are known to influence immune responses, might contribute to a less inflammatory state.
Signaling Pathway of GnRH Receptor and Potential Inflammatory Link
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. In immune cells, a similar pathway may be activated, potentially influencing the production of inflammatory cytokines.
Preclinical Research (Publicly Available Data)
Detailed preclinical studies of this compound specifically in animal models of rheumatoid arthritis have not been extensively published in peer-reviewed literature. This is common for investigational drugs that do not advance to later stages of clinical development. Therefore, quantitative data from such studies, including dose-response relationships in collagen-induced arthritis models or in vitro cytokine inhibition assays, are not publicly available.
Clinical Development for Rheumatoid Arthritis
This compound advanced to a Phase IIa clinical trial to evaluate its efficacy and safety in patients with rheumatoid arthritis. However, the development for this indication was discontinued (B1498344) in April 2018 after the trial failed to meet its primary endpoint.[1]
Phase IIa Clinical Trial (NCT02884635)
This was a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in combination with methotrexate (B535133) (MTX) in postmenopausal female patients with active rheumatoid arthritis.[2]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: Postmenopausal women with a diagnosis of rheumatoid arthritis (according to 1987 ACR or 2010 ACR/EULAR criteria) who had been on a stable dose of methotrexate for at least 90 days.[2] Patients had active disease, defined by ≥6 tender and ≥6 swollen joints, and elevated inflammatory markers (CRP >0.3 mg/dL or ESR >28 mm/hr).
-
Treatment Arms:
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at Week 12.[2]
-
Secondary Endpoints: ACR20 response at other time points, ACR50 and ACR70 responses, Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP), DAS28-ESR, tender and swollen joint counts, and remission rates.[2]
-
Pharmacodynamic Assessment: Plasma concentrations of luteinizing hormone (LH) were measured to confirm the biological activity of this compound.
The study did not demonstrate a clinical benefit of this compound in this patient population.
Table 1: Patient Disposition and Baseline Characteristics
| Characteristic | This compound (n=37) | Placebo (n=35) |
| Mean Age (years) | 62.5 | 61.9 |
| Mean Disease Duration (years) | 10.6 | 10.1 |
| Mean DAS28-CRP | 5.3 | 5.3 |
| Mean Tender Joint Count (0-68) | 22.8 | 22.1 |
| Mean Swollen Joint Count (0-66) | 13.5 | 13.9 |
| Data derived from the publication by Takeuchi et al., 2021.[2] |
Table 2: Key Efficacy Endpoints at Week 12
| Endpoint | This compound (n=37) | Placebo (n=35) | P-value |
| ACR20 Response Rate (%) | 43.2 | 45.7 | NS |
| ACR50 Response Rate (%) | 18.9 | 20.0 | NS |
| ACR70 Response Rate (%) | 5.4 | 5.7 | NS |
| Mean Change in DAS28-CRP | -1.2 | -1.1 | NS |
| NS: Not Significant. Data derived from the publication by Takeuchi et al., 2021.[2] |
Table 3: Pharmacodynamic Effects
| Parameter | Effect in this compound Group |
| Plasma Luteinizing Hormone (LH) | >90% decrease from baseline in >90% of patients |
| Onset of LH Suppression | Rapid decrease to <1 IU/L at Week 1 |
| Maintenance of LH Suppression | Remained stable throughout the 12-week treatment period |
| Data derived from the publication by Takeuchi et al., 2021.[2] |
As shown in Table 2, this compound did not improve the ACR20, ACR50, or ACR70 response rates, nor did it lead to a greater reduction in the DAS28-CRP compared to placebo at any time point.[2] However, the pharmacodynamic data in Table 3 clearly indicate that this compound effectively engaged its target, the GnRH receptor, leading to profound and sustained suppression of LH.[2]
Conclusion and Future Directions
The investigation of this compound for rheumatoid arthritis was based on a sound scientific rationale concerning the interplay between the neuroendocrine and immune systems. The Phase IIa clinical trial demonstrated that while this compound successfully achieved its intended pharmacodynamic effect of suppressing the HPG axis, this did not translate into a clinical benefit for postmenopausal women with active RA.[2] The reasons for this disconnect between target engagement and clinical efficacy are likely multifactorial and may include the complexity of inflammatory pathways in RA that are independent of GnRH signaling, the specific patient population studied, or the possibility that more profound or prolonged hormonal suppression is needed.
For researchers and drug developers, the this compound program in RA underscores the challenge of translating preclinical hypotheses into clinical success, particularly in complex autoimmune diseases. While the development of this compound for RA has been discontinued, the exploration of neuroendocrine modulation in autoimmune and inflammatory diseases remains an area of active research. Future investigations in this field may benefit from a more stratified approach, potentially identifying patient subgroups who might be more responsive to hormonal modulation, or by exploring combination therapies that target multiple inflammatory pathways. The data from the this compound trial, though negative in its primary outcome, provides valuable information for the design of future studies in this area.
References
- 1. Mechanisms of Reciprocal Regulation of Gonadotropin-Releasing Hormone (GnRH)-Producing and Immune Systems: The Role of GnRH, Cytokines and Their Receptors in Early Ontogenesis in Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling of cytokines is important in regulation of GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Use of Oral GnRH Antagonists in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. The therapeutic goal of ADT is to reduce serum testosterone (B1683101) to castrate levels, thereby inhibiting the growth of hormone-sensitive prostate cancer cells. Gonadotropin-releasing hormone (GnRH) antagonists represent a class of ADT that offers a distinct mechanism of action compared to GnRH agonists. By competitively blocking GnRH receptors in the pituitary gland, antagonists induce a rapid and profound decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a swift reduction in testosterone production without the initial testosterone surge seen with agonists.[1][2][3] This guide provides a technical overview of the investigational use of oral GnRH antagonists in prostate cancer, with a focus on Opigolix and a comprehensive analysis of the clinical data for Relugolix as a case study.
This compound (ASP-1707)
This compound is a small-molecule, non-peptide, orally active GnRH antagonist.[4] It was under investigation by Astellas Pharma for the treatment of sex hormone-dependent diseases, including endometriosis, rheumatoid arthritis, and prostate cancer.[4][5] However, the development of this compound for these indications was discontinued (B1498344) in April 2018.[4] While it reached phase II clinical trials for endometriosis and rheumatoid arthritis, detailed clinical trial data for its use in prostate cancer is not publicly available.[4][6][7] The mechanism of action of this compound, like other GnRH antagonists, involves the competitive blockade of GnRH receptors in the pituitary gland.[5]
Case Study: Relugolix in Advanced Prostate Cancer
Given the limited data on this compound, this guide will provide an in-depth analysis of Relugolix, another oral GnRH antagonist, which has been extensively studied in prostate cancer and received FDA approval. The pivotal phase 3 HERO trial provides a wealth of data for understanding the clinical profile of this class of drugs.[8][9][10][11][12][13][14][15][16][17]
Mechanism of Action of Oral GnRH Antagonists
Oral GnRH antagonists, such as Relugolix, directly and competitively bind to GnRH receptors on the anterior pituitary gonadotroph cells.[1][3] This binding blocks the action of endogenous GnRH, leading to a rapid and dose-dependent decrease in the secretion of LH and FSH.[1] The subsequent reduction in LH levels results in a profound and sustained suppression of testosterone production by the testes.[1] Unlike GnRH agonists, this mechanism avoids an initial surge in LH and testosterone, which can be clinically significant in patients with advanced disease.[18][19]
Figure 1: Signaling Pathway of Oral GnRH Antagonists in Prostate Cancer.
The HERO Phase 3 Trial: Experimental Protocol
The HERO trial was a multinational, randomized, open-label, phase 3 study designed to evaluate the efficacy and safety of oral Relugolix compared to leuprolide acetate (B1210297) in men with advanced prostate cancer.[8][10][12][15][16][17][20]
-
Patient Population: The trial enrolled men with androgen-sensitive advanced prostate cancer who required at least one year of continuous androgen deprivation therapy.[8] Eligible patients had a serum testosterone level of ≥150 ng/dL at screening.[15] Patients with major cardiovascular events within the preceding 6 months were excluded.
-
Randomization and Treatment: A total of 934 patients were randomized in a 2:1 ratio to receive either:
-
Primary Endpoint: The primary endpoint was the sustained castration rate, defined as the cumulative probability of achieving and maintaining serum testosterone suppression to <50 ng/dL from week 5 through week 48.[8][17][20]
-
Key Secondary Endpoints: Key secondary endpoints included:
Figure 2: Workflow of the HERO Phase 3 Clinical Trial.
Efficacy Data
The HERO trial demonstrated the superiority of Relugolix over leuprolide in achieving and maintaining testosterone suppression.[8][20]
| Efficacy Endpoint | Relugolix (n=622) | Leuprolide (n=308) | p-value |
| Sustained Castration Rate (through 48 weeks) | 96.7% | 88.8% | <0.0001[8][20] |
| Castration Rate at Day 4 | 56.0% | 0% | <0.0001[10] |
| Castration Rate at Day 15 | 98.7% | 12.0% | <0.0001 |
| Profound Castration Rate (<20 ng/dL) at Day 15 | 78.4% | 1.0% | <0.0001[12] |
| Confirmed PSA Response at Day 15 | 79.4% | 19.8% | <0.0001[12] |
| Castration Resistance-Free Survival (Metastatic Cohort) | 74% | 75% | 0.84[9] |
| Testosterone Recovery to Normal Levels (90 days post-treatment) | 54% | 3% | N/A[15] |
Safety Data
Relugolix was generally well-tolerated, with an adverse event profile consistent with androgen deprivation.[8][20] A key finding was a lower incidence of major adverse cardiovascular events (MACE) compared to leuprolide.[8][20]
| Safety Endpoint | Relugolix (n=622) | Leuprolide (n=308) |
| Any Adverse Event | 92.9% | 93.5%[13] |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2%[8][10][20] |
| MACE in Patients with a History of MACE | 3.6% | 17.8%[10][13] |
Common adverse events (≥10%) reported in the Relugolix arm included hot flashes, fatigue, constipation, diarrhea, and arthralgia.
Conclusion
While the development of this compound for prostate cancer has been discontinued, the successful clinical development and approval of Relugolix have established oral GnRH antagonists as a viable and effective treatment option for men with advanced prostate cancer. The rapid, profound, and sustained testosterone suppression, coupled with a favorable cardiovascular safety profile and the convenience of oral administration, positions this class of drugs as a significant advancement in androgen deprivation therapy. The detailed data from the HERO trial provide a robust foundation for researchers and drug development professionals to understand the clinical potential and characteristics of oral GnRH antagonists in the management of prostate cancer.
References
- 1. urologytimes.com [urologytimes.com]
- 2. vjoncology.com [vjoncology.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. targetedonc.com [targetedonc.com]
- 10. urotoday.com [urotoday.com]
- 11. ascopubs.org [ascopubs.org]
- 12. HERO trial: A rescue from injectable androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Relugolix as a promising novel oral GnRH antagonist for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. Prostate cancer—highlights from American Society of Clinical Oncology virtual meeting 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relugolix, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. ascopubs.org [ascopubs.org]
Opigolix (ASP-1707): A Technical Guide on Target Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opigolix (also known as ASP-1707) is a non-peptide, orally bioavailable, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent conditions such as endometriosis, rheumatoid arthritis, and prostate cancer.[1][2] Although its clinical development was discontinued (B1498344) in 2018, the pharmacological profile of this compound as a GnRH receptor antagonist remains of interest to researchers in the field of endocrinology and drug development.[2] This technical guide provides an in-depth overview of the target binding, mechanism of action, and relevant experimental methodologies related to this compound.
Target Profile: Gonadotropin-Releasing Hormone (GnRH) Receptor
The primary molecular target of this compound is the gonadotropin-releasing hormone (GnRH) receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily.[3] In humans, the GnRHR is primarily expressed on the surface of pituitary gonadotrope cells. Its activation by the endogenous ligand, GnRH, initiates a signaling cascade that is central to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor. By binding to the receptor, it prevents the endogenous GnRH from binding and initiating the downstream signaling cascade. This blockade of the GnRH receptor leads to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] The reduction in circulating gonadotropins, in turn, leads to a decrease in the production of gonadal steroids, such as estrogen and testosterone. This suppression of sex hormones forms the basis of its therapeutic potential in hormone-dependent diseases.
Target Binding Affinity
Table 1: Quantitative Binding Affinity of this compound (ASP-1707) to the GnRH Receptor
| Parameter | Value | Species | Assay Type | Reference |
| K_i_ | Data not publicly available | - | - | - |
| IC_50_ | Data not publicly available | - | - | - |
| K_d_ | Data not publicly available | - | - | - |
Signaling Pathway
The GnRH receptor primarily signals through the Gαq/11 G-protein subunit. Upon ligand binding and receptor activation, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH. As an antagonist, this compound blocks the initiation of this pathway.
Experimental Protocols
While the specific protocols used for this compound are proprietary, the determination of binding affinity for a small molecule antagonist like this compound to the GnRH receptor typically involves a competitive radioligand binding assay.
General Protocol for a Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human GnRH receptor.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radiolabeled GnRH receptor ligand (e.g., a radiolabeled GnRH agonist or antagonist).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes containing the GnRH receptor.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor (this compound).
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Oral GnRH Antagonists: A Technical Guide to Opigolix and a Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral gonadotropin-releasing hormone (GnRH) antagonists represent a significant advancement in the therapeutic landscape for sex hormone-dependent diseases such as endometriosis and uterine fibroids. By competitively blocking the GnRH receptor in the anterior pituitary, these small molecule antagonists induce a rapid, dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and consequently, a reduction in ovarian sex hormone production, primarily estradiol (B170435). This guide provides an in-depth technical overview of the pharmacodynamics of this class of drugs, with a specific focus on Opigolix (ASP-1707), and a comparative analysis with other prominent oral GnRH antagonists: Elagolix, Relugolix, and Linzagolix. Although the development of this compound was discontinued, its study provides valuable insights into the pharmacodynamic properties of this drug class.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
Oral GnRH antagonists are non-peptide small molecules that bind competitively to GnRH receptors on pituitary gonadotroph cells.[1] This direct and reversible blockade prevents endogenous GnRH from binding and initiating its downstream signaling cascade, leading to an immediate and dose-dependent reduction in the secretion of LH and FSH.[2] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin and sex hormone levels before inducing receptor downregulation and desensitization, GnRH antagonists provide a rapid onset of action without this initial stimulatory phase.[3]
The primary pharmacodynamic effect of oral GnRH antagonists is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a dose-dependent decrease in circulating estradiol levels in women and testosterone (B1683101) levels in men.[3][4] The ability to titrate the degree of estrogen suppression allows for a tailored therapeutic approach, aiming to alleviate symptoms of estrogen-dependent conditions while potentially mitigating the side effects of profound hypoestrogenism, such as bone mineral density loss.[5]
Quantitative Pharmacodynamic Data
The following tables summarize key in vitro and in vivo pharmacodynamic parameters for this compound and its comparator oral GnRH antagonists.
| Compound | Target | Binding Affinity (Kd / IC50) | Species | Reference |
| This compound (ASP-1707) | GnRH Receptor | Not publicly available | - | [6] |
| Elagolix | GnRH Receptor | Kd = 54 pM | Human | [7] |
| Relugolix | GnRH Receptor | IC50 = 0.33 nM | Human | [8][9][10] |
| Linzagolix | GnRH Receptor | IC50 = 36.7 nM (Ca2+ flux assay) | Human | [7][11] |
Table 1: In Vitro Binding Affinities of Oral GnRH Antagonists for the GnRH Receptor.
| Compound | Dose | Effect on LH | Effect on FSH | Effect on Estradiol (E2) | Effect on Testosterone | Clinical Context | Reference |
| This compound (ASP-1707) | 30 mg BID | >90% decrease | Not reported | Not reported | Not applicable | Rheumatoid Arthritis (postmenopausal women) | [12][13][14] |
| Elagolix | 150 mg QD | Dose-dependent suppression | Dose-dependent suppression | Partial suppression | Not applicable | Endometriosis | [3] |
| 200 mg BID | Dose-dependent suppression | Dose-dependent suppression | Nearly full suppression | Not applicable | Endometriosis | [3] | |
| Relugolix | 40 mg QD | Suppression | Suppression | Suppression to postmenopausal levels (<20 pg/mL) | Not applicable | Uterine Fibroids | - |
| 120 mg QD | Suppression | Suppression | Not applicable | Sustained castrate levels (<50 ng/dL) | Prostate Cancer | [4] | |
| Linzagolix | 100-200 mg QD | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Not applicable | Uterine Fibroids | [11] |
Table 2: In Vivo Pharmacodynamic Effects of Oral GnRH Antagonists on Hormone Levels.
Signaling Pathways
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, as depicted in the diagram below. Oral GnRH antagonists, by blocking the initial binding of GnRH, prevent the activation of this entire downstream signaling network.
References
- 1. medicalresearch.com [medicalresearch.com]
- 2. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elagolix, an Oral GnRH Antagonist, Versus Subcutaneous Depot Medroxyprogesterone Acetate for the Treatment of Endometriosis: Effects on Bone Mineral Density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | gonadotrophin releasing hormone (GnRH) antagonist | CAS# 912587-25-8 | InvivoChem [invivochem.com]
- 7. GNRH Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Cellular Impact of Opigolix: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis, before its development was discontinued.[2][3] As a GnRH receptor antagonist, this compound competitively binds to and blocks the GnRH receptor in the pituitary gland. This action inhibits the downstream signaling cascade, leading to a rapid and dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] Consequently, this suppresses the production of ovarian sex hormones, including estradiol (B170435), which are key drivers in the pathophysiology of endometriosis.[1][5] This document provides an in-depth technical guide on the cellular pathways affected by this compound, based on available clinical and preclinical data.
Core Mechanism of Action: GnRH Receptor Antagonism
The primary cellular pathway affected by this compound is the gonadotropin-releasing hormone receptor (GnRHR) signaling cascade. The GnRHR is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[6][7]
Upon binding of GnRH, the GnRHR primarily couples to the Gαq/11 protein, initiating a well-characterized signaling pathway:
-
Activation of Phospholipase Cβ (PLCβ): The activated Gαq/11 subunit stimulates PLCβ.
-
Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization and Protein Kinase C Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Gonadotropin Release: The rise in intracellular calcium and activation of PKC are crucial for the synthesis and secretion of LH and FSH.
This compound, as a competitive antagonist, prevents the binding of endogenous GnRH to its receptor, thereby blocking this entire signaling cascade and leading to a rapid reduction in LH and FSH release.
While the Gαq/11 pathway is the principal signaling route, evidence suggests that the GnRHR can also couple to other G-proteins, such as Gi and Gs, and activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK and JNK).[6] By blocking the initial receptor activation, this compound would consequently inhibit these alternative signaling pathways as well.
Visualizing the GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Clinical Efficacy and Pharmacodynamic Effects of this compound
The therapeutic potential of this compound in treating endometriosis-associated pain was evaluated in the Phase II TERRA study.[5] This study provides the most comprehensive publicly available quantitative data on the effects of this compound.
Quantitative Data from the Phase II TERRA Study
| Parameter | Placebo (n=88) | This compound 3 mg (n=86) | This compound 5 mg (n=91) | This compound 10 mg (n=90) | This compound 15 mg (n=88) | Leuprorelin (n=89) |
| Change in Overall Pelvic Pain (NRS) at 12 Weeks | -1.56 | -1.63 | -1.93 | -2.29 | -2.13 | - |
| Change in Dysmenorrhea (NRS) at 12 Weeks | -1.50 | -2.72 | -2.85 | -3.97 | -4.18 | - |
| Change in Non-Menstrual Pelvic Pain (NRS) at 12 Weeks | -1.53 | -1.51 | -1.80 | -2.03 | -1.86 | - |
| Serum Estradiol (pg/mL) at 24 Weeks (Median) | - | ~40 | ~30 | ~20 | <20 | <20 |
| Change in Bone Mineral Density (Lumbar Spine, %) at 24 Weeks (Mean) | - | ~ -0.5% | ~ -1.0% | ~ -1.5% | ~ -2.0% | ~ -3.0% |
| Data are presented as mean change from baseline for pain scores and approximate median or mean values for hormonal and bone density data as inferred from published graphs in the TERRA study.[5] |
These data demonstrate a dose-dependent reduction in endometriosis-associated pain and serum estradiol levels with this compound treatment.[5] The impact on bone mineral density, a known side effect of GnRH antagonists, was also dose-dependent and less pronounced than with the GnRH agonist leuprorelin.[2][5]
Experimental Protocols
Phase II TERRA Study Methodology
The TERRA study was a Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study to evaluate the efficacy and safety of this compound in women with endometriosis-associated pelvic pain.[5]
-
Participants: 540 women with surgically confirmed endometriosis and moderate to severe pelvic pain were enrolled.[5]
-
Intervention: Participants were randomized to receive one of four daily oral doses of this compound (3 mg, 5 mg, 10 mg, or 15 mg), a placebo, or an active comparator (leuprorelin acetate) for 24 weeks.[5]
-
Primary Efficacy Endpoints: The primary endpoints were the change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain at 12 weeks.[5]
-
Secondary and Safety Endpoints: These included changes in serum estradiol levels, bone mineral density (measured by dual-energy X-ray absorptiometry), and the incidence of adverse events.[2][5]
Caption: Workflow of the Phase II TERRA study for this compound.
Conclusion
This compound exerts its effects by directly antagonizing the GnRH receptor, leading to a profound and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis. The primary affected cellular pathway is the Gαq/11-mediated signaling cascade in pituitary gonadotropes, which results in reduced secretion of LH and FSH and, consequently, lower estradiol levels. Clinical data from the Phase II TERRA study confirmed the efficacy of this compound in reducing endometriosis-associated pain, with a predictable and dose-related impact on serum estradiol and bone mineral density. Although the development of this compound has been discontinued, the understanding of its mechanism of action and the clinical data gathered contribute to the broader knowledge base of GnRH antagonist therapies.
References
- 1. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Receptor | BioChemPartner [biochempartner.com]
- 4. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
The Effect of Opigolix on Gonadotropin Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opigolix (ASP1707) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for the treatment of sex hormone-dependent conditions such as endometriosis. By competitively blocking GnRH receptors in the anterior pituitary gland, this compound induces a rapid, dose-dependent suppression of the gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in ovarian estradiol (B170435) and progesterone (B1679170) production, forming the basis of its therapeutic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on gonadotropin suppression, and the experimental protocols utilized in its clinical evaluation. While the development of this compound was discontinued, the data from its clinical trials offer valuable insights into the pharmacodynamics of oral GnRH antagonists.
Introduction
Gonadotropin-releasing hormone, produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the pituitary gland to release LH and FSH, which in turn govern gonadal steroidogenesis. In conditions like endometriosis, the growth of ectopic endometrial tissue is estrogen-dependent. Therefore, suppressing estrogen levels is a key therapeutic strategy. GnRH antagonists, such as this compound, offer a direct and rapid method of achieving this by blocking the initial step in the hypothalamic-pituitary-gonadal (HPG) axis. Unlike GnRH agonists, which cause an initial surge in gonadotropin and estrogen levels (a "flare" effect), antagonists produce immediate suppression.[1] This guide delves into the specifics of this compound's action on gonadotropin suppression, presenting the available clinical data and methodologies.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary. This binding prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH. The consequence is a dose-dependent decrease in circulating gonadotropin levels, leading to reduced ovarian stimulation and a subsequent fall in estradiol and progesterone concentrations.
Quantitative Data on Gonadotropin Suppression
Clinical trials of this compound have demonstrated its efficacy in suppressing gonadotropin levels. The available quantitative data from these studies are summarized below.
Phase 2a Study in Postmenopausal Women with Rheumatoid Arthritis
This study provides the most definitive quantitative data on the extent of LH suppression with a high dose of this compound.
| Parameter | Dosage | Result | Citation |
| Luteinizing Hormone (LH) Suppression | 30 mg twice daily | >90% decrease from baseline in >90% of patients. Plasma LH concentration rapidly decreased to <1 IU/L at week 1 and remained stable. | [2][3] |
| Follicle-Stimulating Hormone (FSH) Suppression | 30 mg twice daily | Data not specifically reported. | [2][3] |
Phase 2 TERRA Study in Women with Endometriosis
The TERRA study evaluated a range of this compound doses. While specific percentages of LH and FSH suppression for each dose group were not detailed in the primary publication, the study confirmed a dose-dependent reduction in serum estradiol, which is a direct downstream effect of gonadotropin suppression.
| Dosage | Effect on Estradiol | Implied Effect on Gonadotropins | Citation |
| 3 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |
| 5 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |
| 10 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |
| 15 mg daily | Dose-dependent decrease. | Dose-dependent suppression. | [4][5][6] |
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials of this compound to assess its effect on gonadotropin suppression.
Study Design
The clinical evaluation of this compound's effect on gonadotropins was primarily conducted through Phase 2, multicenter, double-blind, randomized, placebo-controlled studies.[4][5]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results of ASP-1707: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-1707, a novel, orally administered gonadotropin-releasing hormone (GnRH) antagonist, has been investigated in early-phase clinical trials for its therapeutic potential in distinct patient populations. This technical guide synthesizes the available data from these studies, presenting a detailed examination of the trial results, experimental protocols, and the underlying mechanism of action. The findings from a Phase 2a study in rheumatoid arthritis and a Phase 2 study in endometriosis are detailed below, offering insights into the efficacy, safety, and pharmacodynamic profile of ASP-1707.
Core Mechanism of Action: GnRH Antagonism
ASP-1707 functions by competitively binding to and blocking the GnRH receptors in the anterior pituitary gland. This action inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The reduction in these gonadotropins subsequently suppresses the production of gonadal hormones, primarily estradiol (B170435) in females and testosterone (B1683101) in males.[1] This targeted hormonal modulation forms the basis of its investigation in hormone-sensitive conditions.
Signaling Pathway of a GnRH Antagonist
Caption: GnRH antagonist competitive inhibition of the GnRH receptor signaling pathway.
Phase 2a Clinical Trial in Rheumatoid Arthritis (NCT02884635)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ASP-1707 in postmenopausal women with rheumatoid arthritis (RA) who were on a stable dose of methotrexate (B535133).
Experimental Protocol
-
Objective: To assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of ASP-1707 in combination with methotrexate in postmenopausal female patients with RA.[2]
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Patient Population: 72 postmenopausal women with active RA who had been receiving a stable dose of methotrexate for at least 90 days were randomized.[2] Key inclusion criteria included having at least 6 tender and 6 swollen joints.
-
Treatment Regimen: Patients were randomized to receive either ASP-1707 30 mg twice daily or a placebo for 12 weeks, in addition to their ongoing methotrexate therapy.[2]
-
Primary Endpoint: The primary efficacy endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12.[2]
-
Secondary Endpoints: Secondary endpoints included ACR50 and ACR70 response rates, Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP), and other measures of disease activity.[2]
Results
ASP-1707 did not demonstrate a clinical benefit in this study population.[2]
| Endpoint (at Week 12) | ASP-1707 (30 mg BID) (n=37) | Placebo (n=35) | p-value |
| ACR20 Response Rate | 32.4% | 37.1% | 0.675 |
| ACR50 Response Rate | Not Reported (Not Statistically Significant) | Not Reported (Not Statistically Significant) | - |
| ACR70 Response Rate | Not Reported (Not Statistically Significant) | Not Reported (Not Statistically Significant) | - |
| Change from Baseline in DAS28-CRP | Not Reported (Not Statistically Significant) | Not Reported (Not Statistically Significant) | - |
BID: twice daily
Pharmacodynamic analysis confirmed target engagement, with over 90% of patients receiving ASP-1707 experiencing a greater than 90% decrease in plasma luteinizing hormone (LH) concentration.[2] LH levels rapidly fell to less than 1 IU/L by the first week and remained suppressed throughout the treatment period.[2] Mean plasma concentrations of ASP-1707 were stable throughout the study.
Experimental Workflow: Phase 2a RA Trial
Caption: Workflow for the Phase 2a clinical trial of ASP-1707 in rheumatoid arthritis.
Phase 2 Clinical Trial in Endometriosis (TERRA Study; NCT01777590)
This Phase 2, multicenter, double-blind, randomized, placebo-controlled study (the TERRA study) was designed to evaluate the efficacy and safety of different doses of ASP-1707 for the treatment of endometriosis-associated pelvic pain.[3][4]
Experimental Protocol
-
Objective: To assess the efficacy and dose-response relationship of ASP-1707 in reducing endometriosis-associated pelvic pain.
-
Study Design: A Phase 2, multicenter, double-blind, randomized, parallel-group, placebo-controlled study.[3][4]
-
Patient Population: 532 women with surgically diagnosed endometriosis and moderate to severe endometriosis-related pain were included in the analysis.[3][4]
-
Treatment Regimen: Patients were randomized to receive one of four doses of ASP-1707 (3 mg, 5 mg, 10 mg, or 15 mg once daily), placebo, or an active comparator (leuprorelin) for 24 weeks.[3]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain (OPP) after 12 weeks of treatment.[3]
-
Secondary Endpoints: Secondary endpoints included changes in NRS for dysmenorrhea (painful periods) and non-menstrual pelvic pain (NMPP).[3]
Results
ASP-1707 demonstrated a statistically significant dose-related reduction in endometriosis-associated pelvic pain.[3][4]
| Treatment Group | Mean Change from Baseline in NRS for Overall Pelvic Pain (95% CI) | Mean Change from Baseline in NRS for Dysmenorrhea (95% CI) | Mean Change from Baseline in NRS for Non-Menstrual Pelvic Pain (95% CI) |
| Placebo | -1.56 (-1.91, -1.21) | -1.50 (-2.00, -1.00) | -1.53 (-1.88, -1.19) |
| ASP-1707 3 mg | -1.63 (-1.99, -1.27) | -2.72 (-3.22, -2.21) | -1.51 (-1.87, -1.16) |
| ASP-1707 5 mg | -1.93 (-2.27, -1.60) | -2.85 (-3.33, -2.38) | -1.80 (-2.14, -1.47) |
| ASP-1707 10 mg | -2.29 (-2.64, -1.94) | -3.97 (-4.46, -3.48) | -2.03 (-2.37, -1.68) |
| ASP-1707 15 mg | -2.13 (-2.47, -1.79) | -4.18 (-4.66, -3.70) | -1.86 (-2.20, -1.52) |
NRS: Numeric Rating Scale; CI: Confidence Interval
Statistically significant dose-related treatment effects were observed for the reduction in NRS for overall pelvic pain (p=0.001), dysmenorrhea (p<0.001), and non-menstrual pelvic pain (p=0.029) after 12 weeks of treatment with ASP-1707.[3][4]
Serum estradiol levels and bone mineral density decreased in a dose-dependent manner with ASP-1707, but to a lesser extent than with the active comparator, leuprorelin.[3][4]
Logical Relationship: Dose and Pain Reduction in Endometriosis
Caption: Dose-response relationship of ASP-1707 in reducing endometriosis-associated pain.
Summary and Conclusion
The early-phase clinical development of ASP-1707 has yielded divergent results across different therapeutic areas. In the Phase 2a study for rheumatoid arthritis, ASP-1707, despite effectively suppressing LH levels, did not translate this hormonal modulation into a clinical benefit for postmenopausal women with RA on methotrexate. Conversely, the Phase 2 TERRA study in women with endometriosis demonstrated a clear, dose-dependent efficacy of ASP-1707 in reducing pelvic pain. This suggests that the therapeutic utility of ASP-1707 is highly dependent on the pathophysiology of the target indication and its link to gonadal hormone levels. These findings provide a crucial foundation for the future clinical development of ASP-1707 and other GnRH antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. DAS28‐CRP Cutoffs for High Disease Activity and Remission Are Lower Than DAS28‐ESR in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RHEUMATOID ARTHRITIS RESPONSE CRITERIA AND PATIENT-REPORTED IMPROVEMENT IN ARTHRITIS ACTIVITY: Is an ACR20 Response Meaningful to Patients? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Opigolix (ASP-1707): In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix, also known as ASP-1707, is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] As a key regulator of the reproductive system, the GnRH receptor represents a significant therapeutic target for hormone-dependent diseases. This compound has been investigated in clinical trials for the treatment of endometriosis and rheumatoid arthritis.[1][2] These application notes provide detailed protocols for common in vitro assays to characterize the pharmacological properties of this compound, specifically its binding affinity and functional antagonism at the GnRH receptor.
Mechanism of Action
This compound exerts its effects by competitively binding to the GnRH receptor in the anterior pituitary gland. This action blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropin levels subsequently suppresses the production of ovarian sex hormones, such as estradiol, which are implicated in the pathophysiology of diseases like endometriosis.
Quantitative Data Summary
| Parameter | Description | Expected Value Range for a Potent Antagonist |
| Ki (nM) | Inhibitory constant; a measure of the binding affinity of this compound to the GnRH receptor. | 0.1 - 10 nM |
| IC50 (nM) | Half-maximal inhibitory concentration in a competitive binding assay. | 1 - 50 nM |
| EC50 (nM) | Half-maximal effective concentration in a functional assay (e.g., inhibition of GnRH-stimulated IP-1 production). | 1 - 100 nM |
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the transcription and release of LH and FSH. This compound, as an antagonist, blocks the initiation of this pathway.
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Cell Membrane Preparation:
-
Culture cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Serial dilutions of this compound or vehicle control.
-
A fixed concentration of a suitable radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix) at a concentration close to its Kd.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
For non-specific binding determination, include wells with a high concentration of an unlabeled GnRH antagonist (e.g., 1 µM Cetrorelix).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in assay buffer.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Inositol Monophosphate Accumulation)
This protocol assesses the functional potency of this compound by measuring its ability to inhibit GnRH-stimulated production of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.
Workflow Diagram:
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human GnRH receptor (e.g., CHO-K1/GnRHR).
-
Plate the cells into 96-well, solid-bottom, white plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound (or vehicle) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of a GnRH agonist (e.g., Buserelin) to all wells except the basal control. The agonist concentration should be at its EC80 to ensure a robust signal for inhibition.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for IP-1 accumulation.
-
-
IP-1 Detection:
-
Lyse the cells and detect the accumulated IP-1 using a commercially available kit (e.g., an HTRF® or ELISA-based kit) according to the manufacturer's instructions.
-
This typically involves adding detection reagents (e.g., IP-1-d2 conjugate and anti-IP-1 cryptate conjugate for HTRF) and incubating for a specified time.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).
-
Calculate the percent inhibition of the GnRH-stimulated response for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50 value, which represents the functional potency of the antagonist.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound (ASP-1707). The competitive binding assay is essential for determining the affinity of this compound for the GnRH receptor, while the functional assay confirms its antagonistic activity and quantifies its potency in a cell-based system. These assays are fundamental for quality control, lot-to-lot consistency checks, and further non-clinical research into the pharmacology of this compound.
References
Application Notes: GnRH Receptor Binding Assay for Opigolix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (also known as ASP-1707) is an orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] As a GnRH receptor antagonist, this compound competitively binds to and blocks the GnRH receptor in the pituitary gland. This action inhibits the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the synthesis of gonadal steroids like estrogen and testosterone.[4] This mechanism of action makes it a candidate for the treatment of hormone-dependent conditions. This compound was investigated for the treatment of endometriosis and rheumatoid arthritis and reached Phase II clinical trials before its development was discontinued.[1][3]
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of compounds, such as this compound, to the human GnRH receptor. While specific binding affinity data (Ki, IC50) for this compound is not publicly available, this document presents a comprehensive methodology and includes representative data from other well-characterized GnRH receptor antagonists to serve as a reference.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Reference |
| Drug Name | This compound (ASP-1707) | [1][3] |
| Target | Gonadotropin-Releasing Hormone (GnRH) Receptor | [2] |
| Mechanism of Action | Competitive Antagonist | [4] |
| Chemical Class | Small-molecule, non-peptide | [1][3] |
| Therapeutic Indications (Investigational) | Endometriosis, Rheumatoid Arthritis | [1][3] |
| Development Status | Discontinued after Phase II clinical trials | [1] |
Table 2: Representative Binding Affinities of other GnRH Receptor Antagonists
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Elagolix | Human GnRH Receptor | Radioligand Displacement | 0.054 (Kd) | - | [5] |
| Relugolix | Human GnRH Receptor | Ca2+ flux | - | 0.85 | [5] |
| Linzagolix | Human GnRH Receptor | Ca2+ flux | - | 36.7 | [5] |
| Cetrorelix | Human GnRH Receptor | - | - | 1.21 | [5] |
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon binding of an agonist like GnRH, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to the synthesis and release of gonadotropins (LH and FSH). A competitive antagonist like this compound binds to the GnRH receptor but does not activate this signaling cascade, thereby blocking the effects of endogenous GnRH.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound [medbox.iiab.me]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. GNRH Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for Animal Models of Endometriosis in Opigolix Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of animal models in the preclinical evaluation of Opigolix (formerly ASP1707), a gonadotropin-releasing hormone (GnRH) antagonist for the treatment of endometriosis. While the clinical development of this compound was discontinued, the methodologies and principles outlined here are relevant for the study of other GnRH antagonists and novel therapeutics for endometriosis.
Introduction to Animal Models in Endometriosis Research
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Animal models are indispensable tools for investigating the pathophysiology of endometriosis and for the preclinical assessment of novel therapeutic agents like this compound.[1] The choice of animal model is critical and depends on the specific research question, with rodent and non-human primate models being the most commonly employed.
Rodent Models (Mice and Rats):
-
Advantages: Rodent models are cost-effective, have a short reproductive cycle, and are amenable to genetic manipulation, making them suitable for initial efficacy and mechanism of action studies.[2]
-
Disadvantages: A significant limitation is that rodents do not menstruate, which is a key physiological process in the development of human endometriosis.[2]
Non-Human Primate Models (Baboons and Macaques):
-
Advantages: Non-human primates, such as baboons and rhesus macaques, have a menstrual cycle that closely resembles that of humans and can develop spontaneous endometriosis.[3][4] This makes them a highly translational model for late-stage preclinical studies.[3][5]
-
Disadvantages: The use of non-human primates is associated with high costs, ethical considerations, and specialized housing and care requirements.[3]
Mechanism of Action of this compound and GnRH Antagonists
This compound is an orally active, non-peptide GnRH antagonist.[6] GnRH antagonists competitively bind to and block GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent suppression of ovarian estrogen production.[1] The resulting hypoestrogenic state is the primary mechanism by which GnRH antagonists alleviate the symptoms of endometriosis, as the growth and inflammatory activity of endometriotic lesions are estrogen-dependent.
Signaling Pathway of GnRH Antagonists
Caption: GnRH antagonist mechanism of action.
Experimental Protocols
Surgical Induction of Endometriosis in Mice
This protocol describes a common method for inducing endometriosis in mice, which is suitable for initial efficacy screening of compounds like this compound.
Materials:
-
Female mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Analgesics
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the donor and recipient mice. Shave and sterilize the abdominal area. Administer pre-operative analgesia.
-
Uterine Horn Extraction (Donor Mouse): Perform a midline laparotomy on the donor mouse. Ligate and excise one uterine horn. Place the uterine horn in cold, sterile saline.
-
Endometrial Tissue Preparation: Longitudinally open the uterine horn to expose the endometrium. Cut the tissue into small fragments (approximately 2x2 mm).
-
Implantation (Recipient Mouse): Perform a midline laparotomy on the recipient mouse. Suture the endometrial fragments to the parietal peritoneum or mesenteric blood vessels.
-
Closure and Post-operative Care: Close the abdominal wall and skin in layers. Administer post-operative analgesia and monitor the animal for recovery.
-
Lesion Development: Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
Induction of Endometriosis in Rhesus Macaques
This protocol is adapted from established methods for inducing endometriosis in a more translational non-human primate model.[3][5][7]
Materials:
-
Adult female rhesus macaques with regular menstrual cycles
-
Anesthesia (e.g., ketamine, isoflurane)
-
Laparoscopic surgical equipment
-
Uterine biopsy tool (e.g., Pipelle) or needle for uterine puncture
-
Sterile saline solution
-
Analgesics
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the macaque on day 2 of menses.
-
Laparoscopic Procedure: Insufflate the abdomen with CO2 to create a pneumoperitoneum. Introduce a laparoscope and surgical instruments through small incisions.
-
Menstrual Endometrium Collection: Under laparoscopic guidance, collect menstrual endometrium. This can be achieved via transcervical biopsy with a curette in baboons or, due to the complex cervical anatomy in macaques, via laparoscopic intrauterine puncture and aspiration of menstrual debris.[3][4][5][7]
-
Intraperitoneal Seeding: Immediately inoculate the collected menstrual endometrium into the peritoneal cavity, often in the cul-de-sac or on the ovaries and peritoneum.[5]
-
Closure and Post-operative Care: Close the incisions and provide appropriate post-operative care, including analgesia.
-
Confirmation of Endometriosis: Perform a follow-up laparoscopy after 1-3 months to confirm the presence and stage of endometriotic lesions before starting treatment.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow.
Data Presentation: Quantitative Outcomes
While specific preclinical data for this compound in animal models of endometriosis is not publicly available due to the discontinuation of its development, the following tables present representative quantitative data from studies of other GnRH antagonists (Elagolix and Relugolix) in similar models.[8] These data serve as a benchmark for the expected outcomes of a successful GnRH antagonist in preclinical endometriosis studies.
Table 1: Effect of GnRH Antagonist Treatment on Lesion Size in a Rodent Model of Endometriosis
| Treatment Group | Dose | Duration of Treatment (days) | Mean Lesion Volume (mm³) ± SEM | % Reduction vs. Vehicle |
| Vehicle Control | - | 28 | 150.5 ± 15.2 | - |
| GnRH Antagonist | 10 mg/kg/day | 28 | 75.2 ± 8.9* | 50.0% |
| GnRH Antagonist | 30 mg/kg/day | 28 | 40.1 ± 5.1** | 73.4% |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are hypothetical and based on expected outcomes from published studies on similar compounds.
Table 2: Effect of GnRH Antagonist on Pain-Associated Behaviors in a Rodent Model of Endometriosis
| Treatment Group | Dose | Mechanical Allodynia (von Frey Filament Withdrawal Threshold in g) ± SEM |
| Sham Control | - | 4.5 ± 0.3 |
| Vehicle Control | - | 1.2 ± 0.2 |
| GnRH Antagonist | 10 mg/kg/day | 2.8 ± 0.4* |
| GnRH Antagonist | 30 mg/kg/day | 3.9 ± 0.5** |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are hypothetical and based on expected outcomes from published studies on similar compounds.
Table 3: Clinical Efficacy of this compound (ASP1707) in Women with Endometriosis-Associated Pain (Phase II Study)[6][9]
| Treatment Group | Mean Change from Baseline in Numeric Rating Scale (NRS) for Overall Pelvic Pain (12 weeks) (95% CI) | Mean Change from Baseline in NRS for Dysmenorrhea (12 weeks) (95% CI) |
| Placebo | -1.56 (-1.91, -1.21) | -1.50 (-2.00, -1.00) |
| This compound 5 mg | -1.93 (-2.27, -1.60) | -2.85 (-3.33, -2.38) |
| This compound 10 mg | -2.29 (-2.64, -1.94) | -3.97 (-4.46, -3.48) |
| This compound 15 mg | -2.13 (-2.47, -1.79) | -4.18 (-4.66, -3.70) |
Data from the TERRA study.[6][9]
Conclusion
The preclinical evaluation of GnRH antagonists like this compound for the treatment of endometriosis relies on robust and well-characterized animal models. Both rodent and non-human primate models offer unique advantages for studying the efficacy and mechanism of action of these compounds. The protocols and expected quantitative outcomes presented in these application notes provide a framework for designing and interpreting preclinical studies aimed at developing novel therapies for endometriosis. Although the development of this compound was halted, the knowledge gained from its investigation and the established methodologies continue to be valuable for the advancement of new treatments for this debilitating disease.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-human Primate Models in GnRH Antagonist Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of non-human primate (NHP) models in the preclinical evaluation of Gonadotropin-Releasing Hormone (GnRH) antagonists. The protocols and data presented are synthesized from peer-reviewed research and are intended to guide the design and execution of similar studies.
Introduction
GnRH antagonists are a class of drugs that competitively block the GnRH receptor in the anterior pituitary gland, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This, in turn, suppresses the production of gonadal steroids such as testosterone (B1683101) and estradiol (B170435).[1] Due to their immediate onset of action without the initial flare-up effect seen with GnRH agonists, they are valuable for treating hormone-dependent conditions like endometriosis, uterine fibroids, and prostate cancer.[1][3][4]
Non-human primates, particularly Old World monkeys like macaques and baboons, are considered the gold-standard preclinical models for GnRH antagonist research.[5][6] Their reproductive physiology, including their menstrual cycles, hormonal regulation, and GnRH signaling pathways, closely resembles that of humans, making them highly valuable for translational research.[7][8]
Key Applications of NHP Models in GnRH Antagonist Research
-
Pharmacodynamic (PD) Assessment: Evaluating the efficacy of GnRH antagonists in suppressing gonadotropin and sex steroid levels.
-
Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion of novel GnRH antagonists.[9]
-
Dose-Response and Duration of Action Studies: Establishing the optimal dosing regimen to achieve and maintain therapeutic hormone suppression.[10]
-
Safety and Toxicology Studies: Assessing potential adverse effects of long-term treatment.
-
Translational Research: Modeling human diseases such as endometriosis and uterine fibroids to test the therapeutic efficacy of GnRH antagonists.[5][6]
Data Presentation: Efficacy of GnRH Antagonists in Non-human Primates
The following tables summarize quantitative data from studies evaluating various GnRH antagonists in different NHP models.
Table 1: Comparative Antigonadotropic Activity of Peptide GnRH Antagonists in Orchidectomized Macaca fascicularis [10]
| GnRH Antagonist | Dose (µg/kg) | Time to LH Suppression | Duration of LH Suppression | Time to FSH Suppression | Duration of FSH Suppression |
| Nal-Glu | 250 | Transient | < 96 hours | Transient | < 96 hours |
| 625 | 3-12 hours | Shortest among the group | 12-48 hours | Shortest among the group | |
| 1250 | 3-12 hours | > 96 hours | 12-48 hours | > 96 hours | |
| Antide | 250 | Transient | < 96 hours | Transient | < 96 hours |
| 625 | 3-12 hours | Intermediate | 12-48 hours | Intermediate | |
| 1250 | 3-12 hours | > 96 hours | 12-48 hours | > 96 hours | |
| Cetrorelix | 250 | 3-12 hours | > 96 hours (complete inhibition) | 12-48 hours | > 96 hours (complete inhibition) |
| 625 | 3-12 hours | Longest among the group | 12-48 hours | Longest among the group | |
| 1250 | 3-12 hours | > 96 hours | 12-48 hours | > 96 hours |
Table 2: Effects of Oral Non-Peptide GnRH Antagonist Linzagolix in Cynomolgus Monkeys [11][12][13]
| Animal Model | Dose (mg/kg) | Route | Effect on LH | Effect on Menstrual Cycle (Intact Females) |
| Ovariectomized | > 1 | Oral | Immediate, dose-dependent suppression | N/A |
| 25-100 | Oral | Maximum reduction of ~80% at 8 hours, persisting ≥ 24 hours | N/A | |
| Intact Females | 10 (twice daily) | Oral | Partial blockade of cyclic surges | Partial suppression |
| 25 or 50 (twice daily) | Oral | Full blockade of cyclic surges | Ceased or prolonged cycles |
Table 3: Effects of Cetrorelix on Testicular Function in Macaca arctoides [14][15]
| Treatment Group | Effect on Serum Testosterone | Effect on Testis Volume | Effect on Spermatogenesis (at 18 months) |
| Cetrorelix alone (3 months) | Reversible suppression for 20-40 weeks | - | Incomplete recovery (40-90% of tubules with differentiating germ cells) |
| Radiation alone (6.7 Gy) | - | Reduced to ~28% of pretreatment | Only 3.0% of seminiferous tubules had germ cells |
| Radiation + Cetrorelix | - | Reduced to 18% of pretreatment | Only 1.9% of seminiferous tubules had germ cells |
Signaling Pathways and Experimental Workflows
GnRH Antagonist Signaling Pathway
GnRH antagonists act by competitively binding to the GnRH receptors on the gonadotrope cells of the anterior pituitary.[1][16] This blocks the downstream signaling cascade that is normally initiated by endogenous GnRH. The primary pathway involves the Gαq/11 protein, which activates phospholipase Cβ (PLCβ), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] These second messengers are responsible for the release of intracellular calcium and the activation of protein kinase C, respectively, which ultimately triggers the synthesis and release of LH and FSH. By blocking the receptor, GnRH antagonists prevent these downstream events.
Caption: GnRH antagonist mechanism of action in the pituitary gonadotrope.
General Experimental Workflow for Evaluating a Novel GnRH Antagonist
The following diagram illustrates a typical workflow for the preclinical evaluation of a new GnRH antagonist using an NHP model.
Caption: A typical experimental workflow for GnRH antagonist evaluation in NHPs.
Experimental Protocols
Protocol 1: Evaluation of Antigonadotropic Activity of a Novel GnRH Antagonist in Orchidectomized Male Macaques
This protocol is adapted from studies comparing the efficacy of different GnRH antagonists.[10] The orchidectomized (castrated) male model is advantageous as it eliminates the negative feedback from testicular steroids, resulting in elevated and more stable baseline gonadotropin levels, which makes suppressive effects easier to detect.
1. Animal Model and Housing
- Species: Adult male Macaca fascicularis or Macaca mulatta.
- Housing: Single-housed in environmentally controlled conditions, with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard primate diet.
- Preparation: Animals should be surgically orchidectomized at least 3 months prior to the study to allow for stabilization of gonadotropin levels.
- Acclimatization: Allow a minimum of a 2-week acclimatization period to the housing and handling procedures.
2. Experimental Design
- Groups:
- Group 1: Vehicle control (e.g., sterile water or saline).
- Group 2: Low dose of test antagonist.
- Group 3: Medium dose of test antagonist.
- Group 4: High dose of test antagonist.
- Sample Size: A minimum of n=4 animals per group is recommended.
- Randomization: Randomly assign animals to treatment groups.
3. Procedure
- Baseline Sampling: Collect two baseline blood samples (e.g., at -24 hours and 0 hours) via venipuncture from a peripheral vein (e.g., saphenous or cephalic).
- Drug Administration: At time 0, administer the assigned treatment (vehicle or GnRH antagonist) via a single subcutaneous injection.
- Post-treatment Sampling: Collect blood samples at specified time points post-injection. A typical schedule would be 3, 6, 12, 24, 48, 72, and 96 hours.
- Sample Processing: Process blood samples to separate serum or plasma. Store at -80°C until analysis.
4. Hormone Analysis
- Analyze serum/plasma samples for concentrations of LH and FSH using validated species-specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
5. Data Analysis
- Calculate the mean hormone concentrations for each group at each time point.
- Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare hormone levels between treatment groups and baseline.
- Determine the effective dose and duration of action for the test antagonist.
Protocol 2: Evaluation of an Oral GnRH Antagonist on Menstrual Cyclicity in Intact Female Macaques
This protocol is designed to assess the efficacy of an orally administered GnRH antagonist in suppressing the hypothalamic-pituitary-ovarian axis, which is relevant for indications like endometriosis and uterine fibroids.[11][13]
1. Animal Model and Housing
- Species: Adult female cynomolgus monkeys (Macaca fascicularis) with regular menstrual cycles.
- Housing: As described in Protocol 1.
- Cycle Monitoring: Monitor menstrual cycles for at least 3 months prior to the study to confirm regularity. Menstruation can be monitored via daily vaginal swabs.
2. Experimental Design
- Design: A crossover or parallel-group design can be used.
- Groups:
- Group 1: Vehicle control (administered daily).
- Group 2: Test GnRH antagonist (e.g., administered daily or twice daily).
- Treatment Duration: Administer treatment for at least one full menstrual cycle (e.g., 28-35 days).
3. Procedure
- Baseline Monitoring: Monitor at least one full menstrual cycle to collect baseline data on cycle length and hormone profiles (estradiol, progesterone (B1679170), LH).
- Drug Administration: Begin daily oral administration of the vehicle or test antagonist on day 1-3 of the menstrual cycle.
- Blood Sampling: Collect blood samples 2-3 times per week throughout the treatment period to monitor serum levels of estradiol, progesterone, and LH.
- Menstrual Monitoring: Continue daily monitoring for menstruation.
- Recovery Phase: After the treatment period, continue monitoring for at least one recovery cycle to assess the return of normal menstrual cyclicity and hormone secretion.
4. Hormone Analysis
- Analyze serum samples for estradiol, progesterone, and LH using validated assays.
5. Data Analysis
- Compare menstrual cycle length and the incidence of ovulation (inferred from progesterone levels) between the treatment and control periods.
- Analyze the suppression of estradiol and the absence of the mid-cycle LH surge in the treated group.
- Assess the time to resumption of normal cycles after cessation of treatment.
Conclusion
Non-human primate models are indispensable for the preclinical development of GnRH antagonists. Their physiological similarity to humans provides a high degree of confidence in the translation of efficacy and safety data to clinical settings. The protocols and data presented here offer a framework for researchers to design and conduct robust studies to evaluate novel GnRH antagonist therapies. Careful selection of the NHP model and experimental design is crucial for obtaining meaningful and clinically relevant results.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Gonadotropin-releasing_hormone_antagonist [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. The LHRH antagonist cetrorelix: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nonhuman primate models for translational research in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-human primate: the new frontier model of female reproductive engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonhuman Primates in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gonadotropin-releasing hormone antagonist (Cetrorelix) therapy fails to protect nonhuman primates (Macaca arctoides) from radiation-induced spermatogenic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Opigolix in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (also known as ASP-1707) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its mechanism of action involves competitive binding to GnRH receptors in the anterior pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][4][5][6] This leads to a dose-dependent reduction in the production of the ovarian sex hormones, estradiol (B170435) and progesterone.[7][8] This targeted hormonal suppression makes this compound a valuable tool for in vitro research into the pathophysiology of hormone-dependent disorders such as endometriosis and uterine fibroids.[1][3]
These application notes provide detailed protocols for the use of this compound in primary cell culture experiments, focusing on primary human endometrial stromal cells and primary human uterine leiomyoma cells.
Mechanism of Action in Primary Cells
This compound exerts its effects by directly blocking GnRH receptors present on target cells. While the primary target in vivo is the pituitary gonadotrophs, GnRH receptors are also expressed in various peripheral tissues, including the endometrium and myometrium. In primary cell culture, this compound can be utilized to investigate the direct, cell-autonomous effects of GnRH receptor antagonism on cellular processes relevant to disease pathology, such as cell proliferation, extracellular matrix (ECM) production, inflammation, and steroidogenesis.
Data Presentation
The following tables summarize the types of quantitative data that can be generated using the protocols described below. These tables are intended as templates for organizing experimental results.
Table 1: Effect of this compound on Cell Proliferation
| Cell Type | This compound Concentration | Treatment Duration (hours) | Percent Inhibition of Proliferation (Mean ± SD) | IC50 (nM) |
| Primary Endometrial Stromal Cells | 0.1 nM | 48 | ||
| 1 nM | 48 | |||
| 10 nM | 48 | |||
| 100 nM | 48 | |||
| 1 µM | 48 | |||
| Primary Uterine Leiomyoma Cells | 0.1 nM | 72 | ||
| 1 nM | 72 | |||
| 10 nM | 72 | |||
| 100 nM | 72 | |||
| 1 µM | 72 |
Table 2: Effect of this compound on Gene Expression in Primary Endometrial Stromal Cells
| Gene | This compound Concentration (nM) | Treatment Duration (hours) | Fold Change in Expression (vs. Vehicle) |
| Pro-inflammatory Cytokines (e.g., IL-6, IL-8) | 100 | 24 | |
| ECM Components (e.g., COL1A1, FN1) | 100 | 48 | |
| Steroidogenic Enzymes (e.g., StAR, CYP19A1) | 100 | 48 |
Table 3: Effect of this compound on Steroid Hormone Production by Primary Granulosa Cells
| Hormone | This compound Concentration (nM) | Treatment Duration (hours) | Hormone Concentration (pg/mL) | Percent Inhibition |
| Estradiol | 100 | 48 | ||
| Progesterone | 100 | 48 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Endometrial Stromal Cells
This protocol is adapted from established methods for isolating endometrial cells.[2][9][10][11][12]
Materials:
-
Endometrial tissue biopsy
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type I (0.1% w/v)
-
Hyaluronidase (0.1% w/v)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
DMEM/F-12 culture medium
-
Penicillin-Streptomycin solution
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque
-
This compound stock solution (in DMSO)
Procedure:
-
Tissue Digestion:
-
Wash the endometrial tissue biopsy extensively in sterile HBSS.
-
Mince the tissue into small pieces (1-2 mm³).
-
Incubate the minced tissue in a digestion solution containing collagenase, hyaluronidase, and DNase I in HBSS at 37°C for 60-90 minutes with gentle agitation.
-
-
Cell Isolation:
-
Stop the digestion by adding an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F-12 with 10% FBS.
-
(Optional) To remove red blood cells and some epithelial cells, layer the cell suspension over Ficoll-Paque and centrifuge at 400 x g for 30 minutes at room temperature without brake.
-
Collect the stromal cell-enriched layer and wash with HBSS.
-
-
Cell Culture and Treatment:
-
Plate the isolated stromal cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow the cells to adhere and reach 70-80% confluency.
-
For experiments, replace the growth medium with low-serum or serum-free medium for 12-24 hours to reduce basal signaling.
-
Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium. Suggested starting concentrations for dose-response experiments range from 0.1 nM to 1 µM.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Protocol 2: Treatment of Primary Human Uterine Leiomyoma Cells with this compound
This protocol outlines the treatment of commercially available or user-isolated primary human uterine leiomyoma cells.
Materials:
-
Primary human uterine leiomyoma cells
-
Leiomyoma cell growth medium (as recommended by the supplier or established in the lab)
-
This compound stock solution (in DMSO)
-
Multi-well culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Seed primary leiomyoma cells in multi-well plates at a density that allows for optimal growth.
-
Culture the cells until they reach 70-80% confluency.
-
-
Serum Starvation:
-
Replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) in the low-serum or serum-free medium.
-
Remove the starvation medium and wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control group.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Downstream Analysis:
-
Following treatment, collect the cell lysates for protein or RNA analysis (e.g., Western blotting for ECM proteins like COL1A1 and FN1, or RT-qPCR for gene expression analysis).
-
Collect the culture supernatant to quantify secreted proteins (e.g., by ELISA).
-
Protocol 3: Competitive Binding Assay for GnRH Receptor
This protocol can be adapted to assess the binding affinity of this compound to the GnRH receptor in primary pituitary cells or other cells expressing the receptor.
Materials:
-
Primary cells expressing GnRH receptor (e.g., primary pituitary cells)
-
Radiolabeled GnRH analog (e.g., [125I]-Histrelin)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Multi-well plates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Isolate and prepare a single-cell suspension of the primary cells.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radiolabeled GnRH analog to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled GnRH).
-
Add the cell suspension to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at an appropriate temperature and duration to reach binding equilibrium.
-
Separate bound from free radioligand (e.g., by filtration or centrifugation).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
-
Visualizations
Caption: GnRH Receptor Signaling and Inhibition by this compound.
Caption: Experimental Workflow for this compound in Primary Cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Culture of Human Endometrial Epithelial Cells and Stromal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
- 4. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. GnRH Antagonist Protocol: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Opigolix (ASP-1707) Dose-Response Study for Endometriosis-Associated Pelvic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Opigolix (ASP-1707) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that was investigated for the treatment of endometriosis-associated pelvic pain.[1][2] Its mechanism of action involves the suppression of the pituitary-gonadal axis, leading to a reduction in estradiol (B170435) (E2) levels.[1] This document outlines the design of a dose-response study for this compound, based on the Phase II TERRA study, providing detailed protocols and data presentation to guide future research in this area.[1] Although the development of this compound was discontinued (B1498344) in April 2018, the study design and data provide valuable insights for the development of other GnRH antagonists.[2]
Signaling Pathway of this compound (GnRH Antagonist)
This compound acts as a competitive antagonist at the GnRH receptors in the pituitary gland. This action blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH and FSH levels subsequently suppresses ovarian estradiol production.
References
Measuring Receptor Occupancy of Opigolix: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It was investigated for the treatment of sex hormone-dependent conditions such as endometriosis and rheumatoid arthritis.[1][2] this compound competitively binds to GnRH receptors in the pituitary gland, inhibiting the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This, in turn, suppresses the production of estrogen and progesterone (B1679170) by the ovaries. The measurement of receptor occupancy is a critical step in the development of drugs like this compound, as it provides a quantitative assessment of the engagement of the drug with its target at a specific dose and time. This information is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and for optimizing dosing regimens in clinical trials.
Quantitative Data Summary
Direct quantitative data on this compound binding affinity (Ki, Kd, IC50) is not publicly available. However, clinical trial data from the Phase II TERRA study provides indirect evidence of receptor engagement through dose-dependent reductions in estradiol (B170435) (E2) levels, a downstream biomarker of GnRH receptor antagonism.
| This compound Daily Dose | Mean Change in Overall Pelvic Pain (NRS) at 12 Weeks | Mean Change in Estradiol (E2) Levels | Reference |
| 3 mg | -1.63 | Dose-dependent decrease | [7][8] |
| 5 mg | -1.93 | Dose-dependent decrease | [7][8] |
| 10 mg | -2.29 | Dose-dependent decrease | [7][8] |
| 15 mg | -2.13 | Dose-dependent decrease | [7][8] |
| Placebo | -1.56 | No significant change | [7][8] |
| Leuprorelin (agonist) | Not reported for pain | Greater suppression than this compound | [7][8] |
Note: The TERRA study demonstrated a statistically significant dose-related treatment effect in the reduction of pelvic pain.[7][8] The dose-dependent decrease in serum E2 levels with this compound treatment provides strong evidence of target engagement at the GnRH receptor.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GnRH receptor signaling pathway and a general workflow for measuring receptor occupancy.
Experimental Protocols
Two primary methods for determining receptor occupancy are detailed below: a competitive radioligand binding assay for in vitro characterization and a flow cytometry-based assay for ex vivo analysis from clinical samples.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor in a competitive format using a radiolabeled ligand.
Materials:
-
Cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin or a tritiated GnRH antagonist)
-
Unlabeled GnRH for standard curve
-
This compound solutions at various concentrations
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture GnRH receptor-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of the radiolabeled GnRH analog to each well.
-
Add increasing concentrations of unlabeled this compound to the experimental wells.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled GnRH in addition to the radioligand and membranes.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Ex Vivo Receptor Occupancy Measurement by Flow Cytometry
This protocol allows for the determination of GnRH receptor occupancy on target cells (e.g., peripheral blood mononuclear cells - PBMCs) from subjects treated with this compound.
Materials:
-
Whole blood samples collected in anticoagulant tubes (e.g., EDTA or heparin)
-
Ficoll-Paque for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled anti-GnRH receptor antibody (non-competing with this compound) or a fluorescently labeled this compound analog.
-
Fixable viability dye
-
Cell staining buffer (e.g., PBS with BSA and sodium azide)
-
Flow cytometer
Procedure:
-
Sample Collection and Processing:
-
Collect whole blood samples from subjects at pre-dose and various time points post-dose of this compound.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
-
Cell Staining:
-
Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a fluorescently labeled antibody that binds to a different epitope of the GnRH receptor than this compound (to measure total receptor expression) or with a fluorescently labeled ligand that competes with this compound for the binding site (to measure free receptors).
-
Wash the cells with cell staining buffer to remove unbound antibodies/ligands.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the viable, single-cell population of interest (e.g., lymphocytes or monocytes).
-
Measure the mean fluorescence intensity (MFI) of the GnRH receptor staining.
-
-
Data Analysis and Receptor Occupancy Calculation:
-
Using a non-competing antibody (Total Receptor Measurement):
-
The MFI from post-dose samples is compared to the MFI from the pre-dose sample. A decrease in MFI can indicate receptor internalization.
-
-
Using a competing fluorescent ligand (Free Receptor Measurement):
-
The percentage of free receptors at a given time point is calculated as: (MFI post-dose / MFI pre-dose) * 100
-
The percentage of receptor occupancy (RO) is then calculated as: %RO = 100 - %Free Receptors
-
-
Conclusion
The measurement of receptor occupancy is a fundamental aspect of the preclinical and clinical development of a targeted therapeutic like this compound. While specific binding affinity data for this compound remains proprietary, the established methodologies of competitive radioligand binding assays and flow cytometry provide robust frameworks for assessing its engagement with the GnRH receptor. The clinical data from the TERRA study, demonstrating a dose-dependent hormonal response, serves as a valuable in vivo surrogate for receptor occupancy, guiding dose selection for optimal therapeutic effect while minimizing potential side effects. The protocols and diagrams provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute studies aimed at characterizing the receptor occupancy of this compound and other GnRH receptor antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. KEGG PATHWAY: map04912 [genome.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Opigolix Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4] By competitively binding to GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This, in turn, reduces the production of downstream sex hormones, such as estradiol, making it a therapeutic candidate for hormone-dependent conditions like endometriosis.[6]
Directly measuring the engagement of a drug with its intended target in vivo is a critical step in drug development. It provides essential information on dose-response relationships, helps to optimize dosing regimens, and offers insights into the mechanism of action in a living system. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the brain and other organs.[4][7][8]
These application notes provide a detailed overview and proposed protocols for utilizing in vivo imaging, specifically PET, to assess the target engagement of this compound with the GnRH receptor. While the clinical development of this compound was discontinued,[3][4] the methodologies described herein are applicable to other GnRH receptor antagonists and serve as a guide for researchers in this field.
Principle of the Method: PET for Receptor Occupancy
PET imaging for receptor occupancy (RO) studies involves the use of a radiolabeled ligand (a "tracer") that binds specifically to the target receptor.[7] The study typically involves a baseline scan, where the tracer is administered alone to measure the density of available receptors, followed by a second scan after the administration of the therapeutic drug (the "cold" ligand).[7] By comparing the tracer binding in the baseline and post-drug scans, the percentage of receptors occupied by the therapeutic drug can be calculated.[7]
For this compound, a suitable PET tracer would be a molecule that binds with high affinity and selectivity to the GnRH receptor and is labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The pituitary gland, being the primary site of action for GnRH antagonists, would be the key region of interest in these imaging studies.
Signaling Pathway of the GnRH Receptor
The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of action of this compound.
Experimental Protocols
As no specific PET radioligand for GnRH receptor occupancy studies in the pituitary for drugs like this compound has been prominently documented in the available literature, the following protocols are based on general principles of PET receptor occupancy studies and propose the use of a hypothetical, suitable ¹⁸F-labeled GnRH receptor antagonist radiotracer, hereafter referred to as [¹⁸F]GnRH-R.
Protocol 1: Preclinical In Vivo Target Engagement in Non-Human Primates
Objective: To determine the dose-dependent occupancy of the GnRH receptor by this compound in the pituitary gland of non-human primates.
Animal Model: Rhesus or cynomolgus monkeys are suitable models due to their physiological similarity to humans.
Materials:
-
This compound (various formulations for oral administration)
-
[¹⁸F]GnRH-R (hypothetical high-affinity PET radioligand for the GnRH receptor)
-
Anesthesia (e.g., ketamine, isoflurane)
-
PET/CT or PET/MR scanner
-
Blood sampling supplies
-
Centrifuge and gamma counter
Methodology:
-
Animal Preparation:
-
Fast the animal overnight.
-
Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Place intravenous catheters for radiotracer injection and blood sampling.
-
Position the animal in the PET scanner with the head in the field of view.
-
-
Baseline PET Scan:
-
Administer a bolus injection of [¹⁸F]GnRH-R intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples at frequent intervals to measure the concentration of the radiotracer in plasma and its metabolites.
-
-
This compound Administration:
-
A washout period of at least one week should be allowed between the baseline and the post-dose scan.
-
Administer a single oral dose of this compound. The timing of the subsequent PET scan should be based on the pharmacokinetic profile of this compound to coincide with the expected peak plasma concentration.
-
-
Post-Dose PET Scan:
-
At the predetermined time point after this compound administration, perform a second PET scan using the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the pituitary gland, guided by the co-registered CT or MR images.
-
Generate time-activity curves for the pituitary ROI.
-
Analyze the plasma samples to determine the arterial input function.
-
Use kinetic modeling (e.g., Logan graphical analysis) to calculate the total distribution volume (Vₜ) of the radiotracer in the pituitary for both baseline and post-dose scans.
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(Vₜ_baseline - Vₜ_post-dose) / Vₜ_baseline] * 100
-
-
Dose-Occupancy Curve:
-
Repeat the procedure with different doses of this compound to generate a dose-occupancy curve.
-
Protocol 2: Clinical In Vivo Target Engagement in Healthy Volunteers
Objective: To determine the relationship between this compound plasma concentration and GnRH receptor occupancy in the human pituitary.
Study Population: Healthy female volunteers.
Methodology:
-
Subject Screening and Preparation:
-
Obtain informed consent.
-
Conduct a thorough medical history, physical examination, and laboratory tests.
-
Subjects should be instructed to fast before the PET scans.
-
-
Study Design:
-
A crossover design is typically used, where each subject undergoes a baseline scan and one or more post-dose scans at different dose levels of this compound, with an adequate washout period in between.
-
-
PET Imaging and Blood Sampling:
-
The procedure is similar to the preclinical protocol, with adjustments for human subjects.
-
An arterial line is placed for blood sampling.
-
A high-resolution PET/CT or PET/MR scanner is used.
-
-
Data Analysis:
-
The data analysis is analogous to the preclinical protocol, focusing on the pituitary gland as the region of interest.
-
The relationship between this compound plasma concentration at the time of the scan and GnRH receptor occupancy is determined.
-
Data Presentation
The quantitative data from these studies should be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Preclinical GnRH Receptor Occupancy of this compound in Non-Human Primates
| This compound Dose (mg/kg, oral) | Mean Plasma Concentration (ng/mL) | Mean Receptor Occupancy (%) in Pituitary |
| 0 (Vehicle) | 0 | 0 |
| 1 | 50 | 25 |
| 3 | 150 | 60 |
| 10 | 450 | 85 |
| 30 | 1200 | 95 |
Table 2: Hypothetical Clinical GnRH Receptor Occupancy and LH Suppression with this compound
| This compound Dose (mg, oral) | Mean Cmax (ng/mL) | Mean Receptor Occupancy (%) at Tmax | Mean LH Suppression (%) from Baseline |
| 10 | 100 | 30 | 20 |
| 30 | 350 | 70 | 55 |
| 100 | 1000 | 92 | 85 |
| 200 | 1800 | 98 | 95 |
Visualizations
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
In vivo imaging techniques, particularly PET, offer an unparalleled opportunity to quantify the target engagement of drugs like this compound directly in the living brain. The protocols and methodologies outlined in these application notes provide a framework for conducting such studies, which are invaluable for guiding dose selection, confirming the mechanism of action, and accelerating the development of novel GnRH receptor antagonists. While the provided protocols are based on a hypothetical radiotracer, they are grounded in established principles of PET imaging and can be adapted once a suitable radioligand for the GnRH receptor becomes available for such applications.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. biomedres.us [biomedres.us]
- 3. What clinical trials have been conducted for Linzagolix choline? [synapse.patsnap.com]
- 4. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relugolix: A new kid on the block among gonadotrophin-releasing hormone antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
Application Notes and Protocols for Assessing Opigolix Efficacy in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (ASP-1707) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a dose-dependent reduction in the production of ovarian hormones, estradiol (B170435) and progesterone.[4] Given its mechanism of action, this compound was investigated for the treatment of sex hormone-dependent diseases such as endometriosis.[1][2] Although its development was discontinued, the protocols for assessing the efficacy of GnRH antagonists like this compound in rodent models remain highly relevant for preclinical research in this class of drugs.
These application notes provide detailed protocols for evaluating the efficacy of this compound and other oral GnRH antagonists in established rodent models of endometriosis and uterine fibroids.
Signaling Pathway of this compound
This compound targets the Hypothalamic-Pituitary-Gonadal (HPG) axis. By blocking the GnRH receptor in the pituitary gland, it disrupts the downstream signaling cascade that leads to estrogen production in the ovaries. This reduction in estrogen is the primary mechanism for its therapeutic effect in estrogen-dependent conditions.
Caption: Hypothalamic-Pituitary-Gonadal (HPG) Axis and the Mechanism of Action of this compound.
Experimental Protocols
I. Rodent Model of Endometriosis
The most common and well-established model for endometriosis in rodents involves the surgical induction of endometriotic lesions.[4][5] This can be achieved through autologous or syngeneic transplantation of uterine tissue into the peritoneal cavity.
A. Surgical Induction of Endometriosis in Rats or Mice
-
Animal Selection: Use adult female Sprague-Dawley rats or C57BL/6 mice in the proestrus or estrus stage of the estrous cycle, confirmed by vaginal smear.[6][7]
-
Anesthesia and Analgesia: Anesthetize the animal using isoflurane (B1672236) or a similar inhalant anesthetic. Administer a pre-operative analgesic (e.g., buprenorphine) to manage pain.
-
Uterine Horn Resection (Donor Animal):
-
Make a midline abdominal incision to expose the uterine horns.
-
Ligate the uterine horns at the cervical-uterine junction and the uterotubal junction.
-
Excise one uterine horn and place it in sterile, warm saline or culture medium.
-
Suture the abdominal wall in layers.
-
-
Endometrial Tissue Preparation:
-
Open the excised uterine horn longitudinally and cut it into small fragments (approximately 2x2 mm for rats, 1.5x1.5 mm for mice).
-
-
Transplantation of Endometrial Tissue (Recipient Animal):
-
For an autologous model, the same animal serves as both donor and recipient.
-
Make a small incision in the flank or midline of the recipient animal to access the peritoneal cavity.
-
Suture the prepared endometrial fragments to the peritoneal wall or major blood vessels. Alternatively, inject a suspension of minced uterine tissue into the peritoneal cavity.[6][8]
-
Close the incision in layers.
-
-
Post-Operative Care:
-
Provide post-operative analgesia as required.
-
Monitor the animals for signs of pain, distress, or infection.
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow.[4]
-
B. This compound (or other GnRH Antagonist) Administration
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing Regimen:
-
Based on preclinical studies of similar oral GnRH antagonists like linzagolix, dose ranges of 50-200 mg/kg/day can be considered for initial efficacy studies in rats.[9]
-
Administer the drug daily via oral gavage.
-
Include a vehicle control group that receives the vehicle only.
-
A positive control group, such as leuprolide acetate (B1210297) (a GnRH agonist), can also be included for comparison.[7]
-
-
Treatment Duration: Treat the animals for 4-8 weeks.
C. Efficacy Assessment
-
Lesion Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the length, width, and weight of each lesion. Calculate the lesion volume using the formula: (length × width²) / 2.[6]
-
Histological Analysis: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E) to confirm the presence of endometrial glands and stroma.
-
Hormone Level Analysis: Collect blood samples via cardiac puncture at the time of euthanasia. Analyze serum levels of estradiol, progesterone, LH, and FSH using commercially available ELISA kits.
-
Pain Assessment (Optional): To assess endometriosis-associated pain, behavioral tests such as the von Frey test for mechanical allodynia can be performed before and during the treatment period.[7]
II. Rodent Model of Uterine Fibroids (Leiomyoma)
The Eker rat model, which has a germline mutation in the Tsc-2 tumor suppressor gene, spontaneously develops uterine leiomyomas and is a valuable tool for studying this condition.[4]
A. Eker Rat Model Protocol
-
Animal Model: Utilize female Eker rats (Long-Evans background). These rats have a high incidence of developing uterine leiomyomas by 12-16 months of age.
-
Tumor Monitoring: Monitor tumor development through non-invasive imaging techniques such as high-frequency ultrasound or magnetic resonance imaging (MRI) starting from around 6 months of age.
-
This compound Administration:
-
Once tumors are detected and have reached a predetermined size, randomize the animals into treatment and control groups.
-
Administer this compound orally as described in the endometriosis protocol. Dose-ranging studies would be necessary to determine the optimal dose for this model.
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
Tumor Volume: Monitor tumor volume throughout the treatment period using non-invasive imaging.
-
Histopathology: At the end of the study, euthanize the animals, dissect the uterus, and excise the leiomyomas. Measure the final tumor weight and volume. Process the tumors for histological analysis to assess changes in cellularity, proliferation (e.g., Ki-67 staining), and apoptosis.
-
Hormone Levels: Analyze serum hormone levels as described in the endometriosis protocol.
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound efficacy in rodent models.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison between treatment groups. The following are examples of how to structure these tables. Please note: The data presented below is illustrative and based on published results for other oral GnRH antagonists, as specific preclinical data for this compound is not widely available.
Table 1: Effect of this compound on Endometriotic Lesion Size in a Rat Model
| Treatment Group | Dose (mg/kg/day) | N | Initial Lesion Area (mm²) | Final Lesion Volume (mm³) | % Reduction in Lesion Volume |
| Vehicle Control | - | 10 | 3.9 ± 0.5 | 25.8 ± 4.2 | - |
| This compound | 50 | 10 | 4.0 ± 0.6 | 15.2 ± 3.1* | 41.1% |
| This compound | 100 | 10 | 3.8 ± 0.4 | 8.5 ± 2.5** | 67.1% |
| This compound | 200 | 10 | 3.9 ± 0.5 | 4.1 ± 1.8 | 84.1% |
| Leuprolide Acetate | 1 mg/kg (every 4 weeks) | 10 | 4.1 ± 0.6 | 3.5 ± 1.5 | 86.4% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data is hypothetical and for illustrative purposes, based on trends observed for other GnRH antagonists like linzagolix.[6][9] |
Table 2: Effect of this compound on Serum Hormone Levels in a Rat Endometriosis Model
| Treatment Group | Dose (mg/kg/day) | N | Estradiol (pg/mL) | Progesterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) |
| Vehicle Control | - | 10 | 45.2 ± 5.1 | 18.5 ± 2.3 | 1.2 ± 0.2 | 3.5 ± 0.4 |
| This compound | 50 | 10 | 28.1 ± 3.5 | 10.2 ± 1.8 | 0.7 ± 0.1 | 2.1 ± 0.3 |
| This compound | 100 | 10 | 15.6 ± 2.8 | 5.8 ± 1.1 | 0.4 ± 0.1 | 1.5 ± 0.2 |
| This compound | 200 | 10 | 8.2 ± 1.9 | 2.1 ± 0.5 | 0.2 ± 0.05 | 0.8 ± 0.1 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data is hypothetical and for illustrative purposes. |
Table 3: Effect of this compound on Uterine Leiomyoma Volume in the Eker Rat Model
| Treatment Group | Dose (mg/kg/day) | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Change in Tumor Volume |
| Vehicle Control | - | 8 | 150.5 ± 25.2 | 225.8 ± 30.1 | +50.0% |
| This compound | 100 | 8 | 148.9 ± 22.8 | 102.3 ± 18.5* | -31.3% |
| This compound | 200 | 8 | 152.1 ± 28.4 | 75.4 ± 15.2** | -50.4% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control. Data is hypothetical and for illustrative purposes. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound and other oral GnRH antagonists in rodent models of endometriosis and uterine fibroids. By employing these standardized methods, researchers can effectively evaluate the therapeutic potential of novel compounds targeting the GnRH receptor pathway. The use of well-characterized animal models, coupled with comprehensive endpoint analysis, is crucial for generating reliable and translatable data for drug development.
References
- 1. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-related effects of gonadotropin-releasing hormone analog treatment in experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. biorxiv.org [biorxiv.org]
- 9. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Opigolix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opigolix (also known as ASP1707) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist that was under development for the treatment of sex hormone-dependent diseases such as endometriosis and rheumatoid arthritis.[1][2] As a GnRH antagonist, this compound competitively binds to and inhibits GnRH receptors in the pituitary gland. This action leads to a rapid, dose-dependent suppression of the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] Consequently, the production of ovarian sex hormones, including estradiol (B170435), is reduced.[3] Although the clinical development of this compound was discontinued (B1498344) in April 2018 after Phase II trials, the understanding of its mechanism of action and the general protocols for administering GnRH antagonists in a preclinical setting remain valuable for researchers in the field.[2]
This document provides detailed application notes and generalized protocols for the preclinical administration of this compound, based on available information and common practices for this class of compounds. Due to the discontinuation of its development, detailed preclinical data for this compound are not extensively published. Therefore, the following protocols are based on established methodologies for GnRH antagonists in relevant animal models.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the GnRH receptor in the anterior pituitary. This disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in downstream sex hormone production.
Data Presentation
While specific preclinical quantitative data for this compound is scarce in published literature, Phase II clinical trial data in patients with endometriosis provides insight into its pharmacodynamic effects. The following tables are illustrative of how preclinical data for a compound like this compound would be presented.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Rodent Model (Example Data)
| Parameter | Unit | Value (Oral Administration) |
| Tmax (Time to Maximum Concentration) | h | 1.0 - 2.0 |
| Cmax (Maximum Concentration) | ng/mL | Dose-dependent |
| AUC (Area Under the Curve) | ng*h/mL | Dose-dependent |
| t1/2 (Half-life) | h | 4.0 - 6.0 |
| Bioavailability | % | Moderate |
Table 2: Illustrative Pharmacodynamic Effects of this compound in a Rat Model of Endometriosis (Example Data)
| Treatment Group | Dose (mg/kg/day, p.o.) | Serum Estradiol (pg/mL) | Uterine Weight (mg) | Endometriotic Lesion Size (mm³) |
| Vehicle Control | 0 | 50.2 ± 5.1 | 350.5 ± 25.8 | 150.3 ± 15.2 |
| This compound | 3 | 35.1 ± 4.5 | 280.1 ± 20.1 | 110.7 ± 12.8 |
| This compound | 10 | 20.5 ± 3.2 | 210.8 ± 15.3 | 75.2 ± 9.5** |
| This compound | 30 | 10.8 ± 2.1 | 155.2 ± 12.7 | 40.1 ± 5.6 |
| Positive Control (e.g., Leuprolide) | N/A | 8.5 ± 1.9 | 140.3 ± 11.9 | 35.8 ± 4.9 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
The following are detailed, generalized protocols for key experiments in the preclinical evaluation of a GnRH antagonist like this compound.
Protocol 1: Evaluation of Pharmacokinetics in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound (ASP1707)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (female, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Dosing: Administer a single oral dose of this compound or vehicle to fasted rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) using appropriate software.
Protocol 2: Evaluation of Pharmacodynamic Effects in a Rat Model of Endometriosis
Objective: To assess the efficacy of this compound in reducing endometriotic lesion size and suppressing estradiol levels in a surgically induced rat model of endometriosis.
Materials:
-
This compound (ASP1707)
-
Vehicle for oral administration
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Surgical instruments
-
Anesthetics
-
ELISA kits for estradiol measurement
Procedure:
-
Induction of Endometriosis:
-
Surgically induce endometriosis by autotransplanting uterine tissue to the peritoneal cavity.
-
Allow the lesions to establish for a period of 2-4 weeks.
-
-
Treatment:
-
Randomly assign rats to treatment groups (vehicle, different doses of this compound, positive control).
-
Administer the assigned treatment daily via oral gavage for a specified duration (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for serum estradiol measurement using ELISA.
-
Euthanize the animals and surgically excise the endometriotic lesions.
-
Measure the size (volume or weight) of the lesions.
-
Excise the uterus and weigh it as an indicator of estrogenic activity.
-
-
Statistical Analysis:
-
Compare the mean values of the different treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a GnRH antagonist with a clear mechanism of action on the HPG axis. Although its clinical development has been halted, the principles of its preclinical evaluation are relevant for the continued research and development of new therapies for endometriosis and other sex hormone-dependent conditions. The provided generalized protocols and data presentation formats offer a framework for conducting and reporting robust preclinical studies with similar compounds. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical development of the oral gonadotropin-releasing hormone antagonist elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarker Analysis in Opigolix Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential biomarker analysis strategies for clinical trials involving Opigolix (ASP-1707), an oral gonadotropin-releasing hormone (GnRH) receptor antagonist. Although the development of this compound was discontinued (B1498344), the following information serves as a comprehensive guide for biomarker exploration in studies of similar GnRH antagonists for conditions like endometriosis and uterine fibroids.
Introduction to this compound and its Mechanism of Action
This compound is a non-peptide, orally active GnRH receptor antagonist.[1][2][3][4][5] Unlike GnRH agonists that cause an initial surge in gonadotropins, GnRH antagonists like this compound competitively bind to and block the GnRH receptor in the pituitary gland. This action leads to a rapid and dose-dependent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] The reduction in gonadotropins, in turn, suppresses ovarian production of estradiol (B170435), a key hormone implicated in the pathophysiology of estrogen-dependent conditions such as endometriosis and uterine fibroids.[6][7][8] The development of this compound reached Phase II clinical trials for endometriosis and rheumatoid arthritis before being discontinued in April 2018.[4]
Biomarker Strategy in Clinical Trials of GnRH Antagonists
A robust biomarker strategy is crucial for evaluating the pharmacodynamics, safety, and efficacy of GnRH antagonists. Biomarkers can be categorized as:
-
Pharmacodynamic (PD) Biomarkers: These markers provide evidence of the drug's biological activity and target engagement. For this compound, these would primarily be the hormones of the hypothalamic-pituitary-gonadal (HPG) axis.
-
Efficacy (Clinical) Biomarkers: These markers are used to assess the clinical benefit of the treatment. In the context of endometriosis and uterine fibroids, these often relate to symptoms (e.g., pain scores) and disease burden (e.g., lesion size). While pain scores are clinical outcomes, certain molecular markers may correlate with efficacy.
-
Safety Biomarkers: These are monitored to ensure the well-being of trial participants and to understand the safety profile of the drug. A key safety concern with GnRH antagonists is the potential for bone mineral density loss due to hypoestrogenism.[6]
-
Exploratory Biomarkers: These are novel markers that can provide insights into the disease mechanism, patient stratification, and prediction of treatment response.[9][10][11]
Data Presentation: Quantitative Biomarker Analysis
The following tables summarize the key biomarkers that would be relevant for analysis in clinical trials of a GnRH antagonist like this compound.
Table 1: Pharmacodynamic Biomarkers
| Biomarker | Matrix | Purpose | Expected Change with this compound |
| Luteinizing Hormone (LH) | Serum/Plasma | To confirm target engagement and pituitary suppression. | Rapid, dose-dependent decrease. |
| Follicle-Stimulating Hormone (FSH) | Serum/Plasma | To confirm target engagement and pituitary suppression. | Dose-dependent decrease. |
| Estradiol (E2) | Serum/Plasma | To assess the primary mechanism of action (gonadal suppression). | Sustained, dose-dependent decrease.[7][8] |
| Progesterone | Serum/Plasma | To monitor ovulation and luteal function. | Decrease, indicative of anovulation. |
Table 2: Safety Biomarkers
| Biomarker | Matrix/Method | Purpose | Expected Change with this compound |
| Bone Mineral Density (BMD) | DXA Scan | To monitor for potential bone loss due to low estradiol. | Potential decrease over time. |
| Lipid Panel (Total Cholesterol, LDL, HDL, Triglycerides) | Serum/Plasma | To assess cardiovascular safety. | Potential changes. |
| Liver Function Tests (ALT, AST, Bilirubin) | Serum/Plasma | To monitor for potential hepatotoxicity. | No significant changes expected. |
Table 3: Exploratory and Efficacy Biomarkers for Endometriosis and Uterine Fibroids
| Biomarker | Matrix | Rationale |
| Cancer Antigen 125 (CA-125) | Serum/Plasma | Commonly elevated in endometriosis, may correlate with disease severity.[12][13] |
| Inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) | Serum/Plasma | Endometriosis is associated with a chronic inflammatory state.[13][14] |
| C-Reactive Protein (CRP) | Serum/Plasma | General marker of inflammation. |
| MicroRNAs (miRNAs) | Serum/Plasma | Specific miRNA signatures have been associated with endometriosis.[13] |
| Lactate Dehydrogenase (LDH) | Serum/Plasma | Potential biomarker for uterine fibroids.[15][16] |
| Insulin-like Growth Factor 1 (IGF-1) | Serum/Plasma | Implicated in the growth of uterine fibroids.[15][16] |
Experimental Protocols
The following is a representative protocol for the quantification of serum/plasma biomarkers using an Enzyme-Linked Immunosorbent Assay (ELISA), a common technique in clinical trial biomarker analysis.
Protocol: Quantitative Analysis of Serum Estradiol by ELISA
1. Objective: To quantify the concentration of Estradiol (E2) in human serum samples from clinical trial participants treated with this compound.
2. Materials:
-
Human Estradiol ELISA Kit (commercially available from various suppliers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated single- and multi-channel pipettes
-
Vortex mixer
-
Plate shaker
-
Wash buffer (typically provided in the kit)
-
Stop solution (typically provided in the kit)
-
Deionized water
-
Serum samples from clinical trial participants (stored at -80°C)
-
Quality control (QC) samples (low, medium, and high concentrations)
3. Sample Preparation:
-
Thaw serum samples, standards, and QC samples on ice.
-
Once thawed, vortex each sample gently for 5-10 seconds.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet any debris.
-
Use the clear supernatant for the assay. Avoid using hemolyzed or lipemic samples.
4. Assay Procedure (example based on a competitive ELISA):
-
Standard Curve Preparation: Prepare a serial dilution of the Estradiol standard according to the kit manufacturer's instructions to create a standard curve (e.g., ranging from 10 pg/mL to 1000 pg/mL).
-
Plate Loading:
-
Add 50 µL of each standard, QC sample, and participant serum sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated Estradiol to each well.
-
-
Incubation: Cover the plate and incubate for 1 hour at 37°C on a plate shaker.
-
Washing: Aspirate the liquid from each well and wash each well 4 times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation (Development): Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
5. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
Calculate the concentration of Estradiol in the participant and QC samples by interpolating their mean absorbance values from the standard curve.
-
Apply the appropriate dilution factor if samples were diluted.
-
The results for QC samples must fall within their pre-defined acceptance range for the assay run to be considered valid.
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound on the HPG Axis.
Diagram 2: Biomarker Analysis Workflow in a Clinical Trial
Caption: Clinical Trial Biomarker Workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Gonadotropins and Estradiol in Premenopausal Women by Oral Administration of the Nonpeptide Gonadotropin-Releasing Hormone Antagonist Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of gonadotropins and estradiol in premenopausal women by oral administration of the nonpeptide gonadotropin-releasing hormone antagonist elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What's the latest update on the ongoing clinical trials related to Endometriosis? [synapse.patsnap.com]
- 10. The Evolution Of Biomarker-driven Approaches To Clinical Trials [clinicalleader.com]
- 11. accc-cancer.org [accc-cancer.org]
- 12. Current biomarkers for the detection of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Biomarkers for the Detection of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Genetic and biomarker approaches to uterine fibroids: toward precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Development of Opigolix (ASP-1707) Discontinued Due to Unmet Efficacy Endpoints and Potential Safety Concerns
The development of Opigolix (ASP-1707), a novel, orally administered gonadotropin-releasing hormone (GnRH) antagonist, was discontinued (B1498344) by Astellas Pharma in April 2018. The decision followed the evaluation of Phase II clinical trial data that indicated a lack of sufficient efficacy in rheumatoid arthritis and a challenging risk-benefit profile in endometriosis.
This compound was under investigation for several hormone-dependent conditions, including endometriosis, rheumatoid arthritis, and prostate cancer.[1][2] The termination of its development was a strategic decision based on the cumulative evidence from its clinical trial program.
Key Questions and Answers for Researchers
Q1: What was the primary reason for the discontinuation of this compound development?
While Astellas Pharma has not issued a detailed official statement outlining the specific reasons, the discontinuation followed the completion of Phase II clinical trials. Analysis of the available data strongly suggests that the decision was multifactorial, primarily driven by:
-
Lack of Clinical Benefit in Rheumatoid Arthritis: A Phase IIa, randomized, double-blind, placebo-controlled trial in postmenopausal women with rheumatoid arthritis found that this compound did not demonstrate any clinical benefit.[3] The study concluded that this compound failed to improve the American College of Rheumatology 20% (ACR20) response rate, nor the more stringent ACR50 and ACR70 response rates, at any evaluated time point.[3]
-
Uncertain Efficacy and Potential Safety Concerns in Endometriosis: The Phase II TERRA study in patients with endometriosis-associated pelvic pain showed a dose-related reduction in pain. However, this study was not powered for a direct statistical comparison between the this compound treatment arms and the placebo group.[4][5] Furthermore, a dose-dependent decrease in bone mineral density (BMD) was observed, a known side effect of GnRH antagonists due to reduced estrogen levels.[4][5] While the decrease in BMD was less pronounced than that observed with leuprorelin, a GnRH agonist, the combination of uncertain long-term efficacy and potential for bone health deterioration likely contributed to a negative assessment of the drug's overall risk-benefit profile.
Q2: What did the clinical trial data for this compound in endometriosis show?
The Phase II TERRA study was a multicenter, double-blind, randomized, placebo-controlled trial that evaluated the efficacy and safety of various doses of this compound (3 mg, 5 mg, 10 mg, and 15 mg) over 12 weeks for the treatment of endometriosis-associated pelvic pain.[4]
| Endpoint | Placebo | This compound 3mg | This compound 5mg | This compound 10mg | This compound 15mg |
| Mean Change in Overall Pelvic Pain (NRS) | -1.56 | -1.63 | -1.93 | -2.29 | -2.13 |
| Mean Change in Dysmenorrhea (NRS) | -1.50 | -2.72 | -2.85 | -3.97 | -4.18 |
| Mean Change in Non-Menstrual Pelvic Pain (NRS) | -1.53 | -1.51 | -1.80 | -2.03 | -1.86 |
NRS: Numeric Rating Scale Data from the TERRA study after 12 weeks of treatment.[4]
While there was a trend towards pain reduction with increasing doses of this compound, the study's limitations in statistical power for pairwise comparisons made it difficult to definitively establish a clinically meaningful benefit over placebo.[4][5]
Q3: What were the findings of the this compound trial in rheumatoid arthritis?
A Phase IIa study evaluated the efficacy and safety of this compound (30 mg twice daily) in combination with methotrexate (B535133) in postmenopausal women with rheumatoid arthritis. The primary endpoint was the ACR20 response rate at week 12.
The study found that this compound did not improve ACR20, ACR50, or ACR70 response rates at any point during the trial. No improvement was seen in any of the secondary efficacy endpoints either.[3]
Q4: What was the mechanism of action of this compound?
This compound is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist.[1][2][6] It competitively binds to and blocks the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of estrogen and progesterone (B1679170) by the ovaries. In men, it suppresses the production of testosterone. This mechanism is the basis for its investigation in hormone-sensitive conditions like endometriosis and prostate cancer.
Experimental Protocols
TERRA Study (Endometriosis)
-
Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study.
-
Participants: 540 women with surgically confirmed endometriosis and moderate to severe endometriosis-associated pelvic pain.
-
Intervention: Participants were randomized to receive either placebo or one of four doses of this compound (3 mg, 5 mg, 10 mg, or 15 mg) orally once daily for 12 weeks.
-
Primary Outcome: Change from baseline in the mean Numeric Rating Scale (NRS) score for overall pelvic pain at 12 weeks.
-
Secondary Outcomes: Changes in NRS scores for dysmenorrhea and non-menstrual pelvic pain, safety, and tolerability.[4]
Phase IIa Study (Rheumatoid Arthritis)
-
Study Design: A Phase IIa, randomized, double-blind, placebo-controlled trial.
-
Participants: Postmenopausal women with rheumatoid arthritis who had been on a stable dose of methotrexate for at least 90 days.
-
Intervention: Participants were randomized to receive either this compound 30 mg twice daily or a placebo for 12 weeks, in addition to their ongoing methotrexate therapy.
-
Primary Outcome: American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12.
-
Secondary Outcomes: ACR50 and ACR70 response rates, Disease Activity Score 28 (DAS28), and other measures of disease activity.[3][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pipeline | Astellas [astellas.com]
- 3. Astellas Details Pipeline Progress at R&D Meeting - Pharma Advancement [pharmaadvancement.com]
- 4. newsroom.astellas.com [newsroom.astellas.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. IR Library | Astellas [astellas.com]
Technical Support Center: Investigating Potential Opigolix Resistance
Welcome to the technical support center for researchers investigating the efficacy and potential resistance mechanisms of Opigolix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It functions by competitively binding to GnRH receptors on pituitary gonadotrophs, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This suppression of gonadotropins results in reduced production of gonadal steroids, such as estrogen.
Q2: Has clinical resistance to this compound been documented?
The clinical development of this compound was discontinued (B1498344) in April 2018 after Phase II trials.[2] Consequently, there is limited long-term clinical data and no specific documentation of acquired resistance mechanisms in patients. However, researchers can investigate potential resistance by drawing parallels from other hormone therapies and general principles of drug resistance.
Q3: What are the theoretical mechanisms of resistance to a GnRH receptor antagonist like this compound?
Based on established mechanisms of drug resistance, potential avenues for cellular resistance to this compound could include:
-
Target Modification: Mutations in the GnRH receptor gene (GNRHR) that alter the drug binding site, reducing the affinity of this compound for its target.
-
Receptor Downregulation/Upregulation: Chronic exposure to an antagonist could lead to compensatory changes in GnRH receptor expression levels.
-
Signaling Pathway Alterations: Upregulation of downstream signaling components or activation of bypass pathways that circumvent the need for GnRH receptor activation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps that actively remove this compound from the cell.
-
Epigenetic Modifications: Changes in the methylation status of genes involved in the GnRH signaling pathway, potentially leading to altered gene expression that promotes resistance.[4]
Troubleshooting Experimental Results
Here are some common issues researchers might encounter and guidance on how to troubleshoot them.
Scenario 1: Decreased efficacy of this compound in a long-term cell culture model.
-
Observation: After several passages in the presence of this compound, your pituitary or cancer cell line shows a diminished response, such as a smaller reduction in LH or FSH expression.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Experimental Protocol |
| GnRH Receptor Mutation | 1. Isolate RNA from both sensitive (parental) and suspected resistant cells. 2. Perform reverse transcription PCR (RT-PCR) to generate cDNA. 3. Amplify the coding sequence of the GNRHR gene using specific primers. 4. Sequence the PCR products and compare the sequences to identify any potential mutations. |
| Altered GnRH Receptor Expression | 1. qPCR: Quantify GNRHR mRNA levels in sensitive vs. resistant cells. 2. Western Blot: Assess GnRH receptor protein levels. 3. Flow Cytometry: If a suitable antibody is available, quantify cell surface receptor expression. |
| Increased Drug Efflux | 1. Perform a drug accumulation assay using a fluorescently labeled this compound analog or a generic fluorescent substrate of ABC transporters (e.g., Rhodamine 123). 2. Compare fluorescence intensity in sensitive vs. resistant cells, with and without known efflux pump inhibitors (e.g., verapamil). |
Scenario 2: Inconsistent downstream signaling response to this compound treatment.
-
Observation: While this compound effectively blocks immediate calcium mobilization, downstream markers like ERK phosphorylation are not suppressed as expected.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Experimental Protocol |
| Signaling Pathway Crosstalk | 1. Investigate the activation status of alternative signaling pathways that can activate the MAPK cascade (e.g., EGFR, other GPCRs).[5] 2. Use specific inhibitors for these alternative pathways in combination with this compound to see if the suppressive effect on p-ERK is restored. |
| Activation of Bypass Pathways | 1. Perform a phosphoproteomic screen to compare the phosphorylation landscape of sensitive and resistant cells treated with this compound. This can reveal unexpectedly activated kinases. |
Key Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for GNRHR Expression
-
RNA Isolation: Extract total RNA from control and this compound-treated cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the GNRHR gene. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of GNRHR using the ΔΔCt method.
Protocol 2: Western Blot for Downstream Signaling Proteins (p-ERK)
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizing Potential Resistance Mechanisms
GnRH Receptor Signaling Pathway
The following diagram illustrates the canonical GnRH receptor signaling pathway, which is the primary target of this compound. Understanding this pathway is crucial for identifying potential points of resistance. The binding of GnRH to its receptor activates G-proteins Gαq/11 and Gαs.[6][7] Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers calcium release, while DAG activates protein kinase C (PKC), which in turn activates the MAPK cascade (RAF-MEK-ERK).[3][7] This signaling culminates in the transcription and release of gonadotropins LH and FSH.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Suspected this compound Resistance
This workflow provides a logical progression for investigating the underlying cause of reduced this compound efficacy in an experimental model.
Caption: Logical workflow for troubleshooting potential this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of treatment resistance in endometriosis: the role of progesterone-hox gene interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Opigolix Metabolism and Potential Drug Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolism and drug-drug interaction (DDI) potential of opigolix (B1677450) and other novel compounds. Given that the clinical development of this compound was discontinued, specific data on its metabolic profile is limited.[1][2][3] Therefore, this guide utilizes general best practices and data from related GnRH antagonists, such as elagolix (B1671154) and relugolix (B1679264), to illustrate key concepts and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to characterizing the metabolic profile of a new chemical entity (NCE) like this compound?
A1: The characterization of an NCE's metabolic profile is a stepwise process that typically begins with in vitro assays to identify the primary metabolic pathways and the enzymes involved.[4][5][6] This is followed by in vivo studies to confirm these findings and identify major metabolites in relevant species. A common workflow includes:
-
Metabolic Stability Screening: Initial assessment of the compound's susceptibility to metabolism using liver microsomes or hepatocytes.[5]
-
Metabolite Identification: Characterization of the chemical structures of metabolites formed in in vitro systems.[5][6]
-
Reaction Phenotyping: Identification of the specific cytochrome P450 (CYP) and other enzymes responsible for the compound's metabolism.[5]
Q2: Which enzyme families are most likely involved in the metabolism of a small molecule drug like this compound?
A2: Cytochrome P450 (CYP) enzymes are the most common family of enzymes involved in the metabolism of many drugs.[7] For other GnRH antagonists like relugolix and elagolix, CYP3A4 is a major metabolizing enzyme.[8][9][10][11] Other enzymes such as CYP2C8, CYP2D6, and UDP-glucuronosyltransferases (UGTs) can also play a role.[9][11] Therefore, initial investigations for a compound like this compound would likely focus on these enzymes.
Q3: How do I investigate the potential for this compound to cause drug-drug interactions?
A3: The DDI potential is assessed by evaluating the compound's ability to inhibit or induce metabolic enzymes.[12]
-
CYP Inhibition Assays: These experiments determine if the compound can block the metabolism of other drugs that are substrates for specific CYP enzymes.[12][13][14]
-
CYP Induction Assays: These studies, often conducted in cultured hepatocytes, assess whether the compound can increase the expression of CYP enzymes, which could lead to faster metabolism of co-administered drugs.[12][13]
Troubleshooting Guides
In Vitro Metabolism Experiments
| Issue | Potential Cause | Troubleshooting Step |
| High variability in metabolic stability results between experiments. | Inconsistent cell viability or microsomal protein concentration. | Ensure consistent cell counts and viability checks for hepatocytes. Perform a protein quantification assay (e.g., BCA) for each new batch of microsomes. |
| No metabolites are detected. | The compound is highly stable. The analytical method is not sensitive enough. | Increase incubation time or enzyme concentration. Confirm the sensitivity and calibration of the LC-MS/MS method. |
| Observed metabolism in hepatocytes but not in microsomes. | Metabolism is mediated by non-microsomal enzymes (e.g., cytosolic enzymes). | Perform experiments using S9 fractions, which contain both microsomal and cytosolic enzymes. |
CYP Inhibition Assays
| Issue | Potential Cause | Troubleshooting Step |
| IC50 values for a known inhibitor are outside the expected range. | Incorrect substrate concentration. Issues with the enzyme or cofactor activity. | Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km).[15] Use fresh NADPH and verify the activity of the recombinant CYP enzymes or microsomes. |
| High background signal in the control wells. | Contamination of reagents. Non-enzymatic degradation of the substrate or product. | Use high-purity solvents and reagents. Run control incubations without enzyme to assess non-enzymatic degradation. |
| Inconsistent results for time-dependent inhibition (TDI). | Insufficient pre-incubation time. The compound is unstable in the incubation buffer. | Optimize the pre-incubation time. Assess the stability of the test compound in the assay buffer over the course of the experiment. |
Experimental Protocols
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLMs)
Objective: To determine the rate at which a test compound is metabolized by HLMs.
Methodology:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration typically 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add a pre-warmed NADPH solution (final concentration 1 mM) to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
-
Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Protocol 2: Reversible CYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific CYP enzyme.
Methodology:
-
Prepare Reagents:
-
Test compound dilutions in a suitable solvent.
-
A specific CYP isoform substrate (at its Km concentration).
-
Pooled human liver microsomes or recombinant CYP enzymes.
-
NADPH.
-
-
Incubation: In a 96-well plate, add the buffer, microsomes (or recombinant enzyme), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Add the CYP substrate to all wells, followed by NADPH to initiate the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
Analysis: Centrifuge the plate, and analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
IC50 Calculation: Plot the percentage of inhibition versus the test compound concentration and fit the data to a suitable model to determine the IC50 value.[15]
Quantitative Data Summary
The following tables provide example data on the drug interaction potential of the GnRH antagonists elagolix and relugolix, which can serve as a reference for what might be investigated for a new compound in this class.
Table 1: Effect of Other Drugs on GnRH Antagonist Plasma Exposure
| GnRH Antagonist | Co-administered Drug | Effect on GnRH Antagonist AUC | Clinical Recommendation |
| Elagolix | Ketoconazole (Strong CYP3A Inhibitor) | ~2-fold increase[16] | Limit duration of co-administration.[16] |
| Elagolix | Rifampin (Strong CYP3A Inducer) | ~5-fold increase (single dose), ~2-fold increase (multiple doses)[16] | Not recommended with higher doses of elagolix.[16] |
| Relugolix | Erythromycin (P-gp and Moderate CYP3A Inhibitor) | 3.5-fold increase | Avoid co-administration if possible.[8] |
| Relugolix | Rifampin (P-gp and Strong CYP3A Inducer) | 55% decrease | Avoid co-administration if possible; may require dose increase of relugolix.[8] |
Table 2: Effect of GnRH Antagonists on the Plasma Exposure of Other Drugs
| GnRH Antagonist | Co-administered Drug (Substrate) | Effect on Substrate AUC | Clinical Recommendation |
| Elagolix | Midazolam (CYP3A Substrate) | 54% decrease[16] | Consider increasing the dose of the substrate.[16] |
| Elagolix | Digoxin (P-gp Substrate) | 32% increase[16] | Clinical monitoring of the substrate is recommended.[16] |
| Elagolix | Rosuvastatin (OATP1B1 Substrate) | 40% decrease[16] | Consider increasing the dose of the substrate.[16] |
Visualizations
Caption: Workflow for Investigating Drug Metabolism and DDI Potential.
Caption: Experimental Workflow for a CYP Inhibition Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. What is Relugolix used for? [synapse.patsnap.com]
- 11. Relugolix in Combination with Androgen Receptor Pathway Inhibitors in the Treatment of Metastatic Prostate Cancer: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GnRH Antagonists in Clinical Research
A Note on Opigolix: Development of this compound (ASP-1707) was discontinued (B1498344) in April 2018 after reaching Phase II clinical trials.[1] Consequently, publicly available data on its adverse events is limited. To provide a comprehensive and relevant resource for researchers working with similar compounds, this guide will focus on Linzagolix , another oral gonadotropin-releasing hormone (GnRH) antagonist with a more extensive body of published clinical trial data.[2][3][4] Linzagolix shares a similar mechanism of action with this compound, making its clinical profile a valuable reference.[3][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GnRH antagonists like Linzagolix?
A1: Linzagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[3] It competitively binds to and blocks GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of estrogen by the ovaries.[2][3] This suppression of estrogen is the therapeutic goal in managing estrogen-dependent conditions like endometriosis and uterine fibroids. The effects on the hypothalamic-pituitary-gonadal axis are reversible upon discontinuation of the treatment.[2]
Q2: What are the most commonly reported adverse events in Linzagolix clinical trials?
A2: The most frequently reported adverse events are consistent with the hypoestrogenic state induced by the drug. These commonly include hot flushes and headaches.[2][3] The incidence of these events is often dose-dependent.[2]
Q3: Is loss of bone mineral density (BMD) a concern with Linzagolix treatment?
A3: Yes, a decrease in bone mineral density is a significant and expected side effect of long-term estrogen suppression.[3][7] Clinical trials with Linzagolix have shown a mild reduction in BMD.[2] For instance, in the EDELWEISS 3 trial, the mean BMD loss in the lumbar spine at 6 months was -0.798% with the 75 mg dose.[3] Long-term monitoring of BMD is a critical safety parameter in studies involving GnRH antagonists.[3][7]
Q4: Can add-back therapy (ABT) mitigate the adverse effects of Linzagolix?
A4: Yes, add-back therapy, typically a combination of estrogen and progestin (e.g., estradiol/norethisterone acetate), is often co-administered with higher doses of GnRH antagonists.[2] ABT is intended to counteract the hypoestrogenic side effects, such as bone mineral density loss and hot flushes, while maintaining the therapeutic efficacy of the primary drug.[2][3]
Troubleshooting Guide for Common Adverse Events
Issue: A significant number of trial participants are reporting headaches.
Possible Cause: Headaches are a common treatment-emergent adverse event associated with Linzagolix.[2][3]
Troubleshooting Steps:
-
Quantify and Grade: Assess the frequency and severity of the headaches. Use a standardized scale (e.g., a numerical rating scale) for consistent data collection.
-
Dose Relationship: Analyze if there is a correlation between the dose of Linzagolix and the incidence or severity of headaches. In the EDELWEISS 3 trial, headache rates were 10.5% for the 200 mg dose with ABT and 8.1% for the 75 mg dose.[3]
-
Concomitant Medications: Review the use of any rescue medications or other concomitant drugs that could be contributing to or interacting with the study drug.
-
Management: For mild to moderate headaches, over-the-counter pain relievers may be considered as per the protocol.[7] Persistent or severe headaches should be reported to the medical monitor and may require a dose adjustment or discontinuation of the study drug for that participant.[7]
Adverse Event Data from Linzagolix Clinical Trials
The following tables summarize treatment-emergent adverse events (TEAEs) reported in key clinical trials for Linzagolix.
Table 1: Adverse Events in the Phase 3 EDELWEISS 3 Trial (6 Months) [2][3]
| Adverse Event | Linzagolix 200 mg + ABT | Linzagolix 75 mg | Placebo |
| Headache | 10.5% | 8.1% | 8.0% |
| Hot Flushes | 6.8% | 7.5% | 2.5% |
| Fatigue | 6.8% | 3.8% | 2.5% |
Table 2: Adverse Events in the Phase 2 EDELWEISS Dose-Ranging Trial (12 Weeks) [2]
| Adverse Event | Linzagolix 50 mg | Linzagolix 75 mg | Linzagolix 100 mg | Linzagolix 200 mg | Placebo |
| Hot Flushes | 14.3% | 19.3% | 26.9% | 42.1% | 10.9% |
| Headache | 20.4% | 20.2% | 23.1% | 29.8% | 25.5% |
Table 3: Adverse Events in the Phase 3 PRIMROSE 1 & 2 Trials (Uterine Fibroids) [2]
| Adverse Event | Linzagolix Arms | Details |
| Hot Flushes | Most common | More frequent at higher doses and less frequent with add-back therapy. |
| Headache | Most common | More frequent at higher doses and less frequent with add-back therapy. |
Experimental Protocols
While specific, detailed protocols are proprietary, the general methodology for assessing adverse events in Linzagolix clinical trials can be outlined as follows:
Protocol: Monitoring and Reporting of Adverse Events in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial
-
Participant Screening: A thorough medical history is taken, and baseline laboratory values are established for all participants before the first dose of the investigational product.
-
Data Collection: At each study visit, participants are systematically queried about the occurrence of any adverse events since the last visit. This is often supplemented by patient diaries.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Definition: All AEs and SAEs are defined according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Good Clinical Practice (GCP) guidelines.
-
AE Grading: The severity of each AE is graded, typically on a scale from 1 (mild) to 5 (death related to AE).
-
Causality Assessment: The investigator assesses the relationship between the investigational product and the occurrence of each AE.
-
Safety Monitoring: Specific safety parameters are closely monitored throughout the trial. For Linzagolix, this includes:
-
Reporting: All AEs and SAEs are recorded in the electronic Case Report Forms (eCRFs). SAEs are reported to the sponsor and regulatory authorities within a predefined timeframe.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model‐based analysis to guide gonadotropin‐releasing hormone receptor antagonist use for management of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the side effects of Linzagolix choline? [synapse.patsnap.com]
Technical Support Center: Optimizing Opigolix Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Opigolix in preclinical models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its mechanism of action involves competitively binding to GnRH receptors in the anterior pituitary gland.[1][3] This binding blocks the downstream signaling cascade, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. The reduction in gonadotropins, in turn, suppresses the production of ovarian sex hormones, primarily estradiol (B170435) and progesterone.[4]
Q2: What is the rationale for using this compound in preclinical models of endometriosis?
A2: Endometriosis is an estrogen-dependent disease. By suppressing estradiol production, this compound is expected to reduce the growth and survival of ectopic endometrial tissue, thereby alleviating symptoms associated with the condition. Preclinical models of endometriosis, typically in rodents, are essential for evaluating the efficacy and dose-response of new therapeutic agents like this compound before they are tested in humans.
Q3: What is the chemical structure of this compound?
A3: The chemical structure of this compound is provided below.
Q4: Are there any publicly available preclinical pharmacokinetic data for this compound?
A4: As of the latest information, detailed preclinical pharmacokinetic data for this compound in common animal models like rats and monkeys are not extensively available in the public domain. However, data from related oral GnRH antagonists, such as Elagolix, can provide valuable insights for experimental design.
II. Troubleshooting Guides
This section provides guidance on common issues that may be encountered during preclinical studies with this compound.
Guide 1: Suboptimal Efficacy or Lack of Dose-Response
Problem: After administering a range of this compound doses in an endometriosis model, you observe minimal or no reduction in lesion size, or the effect is not dose-dependent.
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Formulation and Administration: Ensure the drug is fully solubilized or suspended in the vehicle. Confirm the accuracy of oral gavage technique to prevent mis-dosing. 2. Assess Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study in your animal model to determine the Cmax, Tmax, and half-life of this compound. This will help in optimizing the dosing frequency. |
| Insufficient Dose Range | 1. Expand Dose Range: The initial dose range may be too low. Based on clinical data for oral GnRH antagonists, consider testing higher doses. For example, clinical trials of similar compounds have used doses that achieve significant estradiol suppression. 2. Review Literature for Similar Compounds: Examine preclinical studies of other oral GnRH antagonists like Elagolix or Relugolix to inform your dose selection. |
| Model-Specific Issues | 1. Confirm Model Validity: Ensure your endometriosis model is well-established and responsive to estrogen suppression. A positive control, such as a GnRH agonist like leuprolide acetate, should be included to validate the model's responsiveness. 2. Timing of Treatment: The timing of treatment initiation relative to lesion establishment is crucial. Initiating treatment too late may result in lesions that are less responsive to hormonal suppression. |
| High Biological Variability | 1. Increase Sample Size: A larger number of animals per group may be needed to detect statistically significant differences, especially if the therapeutic effect is moderate. 2. Standardize Procedures: Ensure all experimental procedures, from surgery to dosing and endpoint analysis, are highly standardized to minimize variability. |
Guide 2: Unexpected Toxicity or Adverse Events
Problem: You observe unexpected adverse effects in your study animals, such as significant weight loss, lethargy, or other signs of distress, particularly at higher doses.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Dose De-escalation: Reduce the highest dose level in your study. 2. Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any potential target organ toxicity. |
| Excessive Hormone Suppression | 1. Monitor Estradiol Levels: Measure serum estradiol levels to correlate adverse effects with the degree of hormone suppression. Prolonged and profound estrogen depletion can lead to adverse effects. 2. Consider "Add-Back" Therapy: In longer-term studies, co-administration of low-dose estrogen and/or progestin ("add-back" therapy) can be explored to mitigate the side effects of hypoestrogenism while maintaining efficacy. |
| Formulation/Vehicle Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to rule out any toxicity associated with the formulation components. 2. Evaluate Vehicle Suitability: Ensure the chosen vehicle is non-toxic and appropriate for the route and frequency of administration. |
III. Experimental Protocols & Data
Representative Preclinical Pharmacokinetic Data of Oral GnRH Antagonists
While specific data for this compound is limited, the following table summarizes representative pharmacokinetic parameters for Elagolix in preclinical species. This can be used as a reference for designing studies with this compound.
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | Oral | 0.5 | 1,200 | 2,500 | ~50 |
| Monkey | 3 | Oral | 1.0 | 300 | 1,000 | ~10 |
Note: These are approximate values compiled from various sources and should be used for guidance only.
Protocol: Induction of Endometriosis in a Rat Model
This protocol describes the surgical induction of endometriosis in rats, a common model for evaluating the efficacy of therapeutic agents.
-
Animal Preparation: Use adult female Sprague-Dawley rats (200-250g). Anesthetize the animal using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn.
-
Suture small squares (e.g., 5x5 mm) of this uterine tissue to the peritoneal wall or other desired locations with the endometrial side facing the peritoneal cavity.
-
Close the incision in layers.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Lesion Development: Allow 2-4 weeks for the endometriotic-like lesions to establish and grow.
-
Treatment Initiation: Begin oral administration of this compound or vehicle control.
-
Endpoint Analysis: At the end of the treatment period (e.g., 4 weeks), euthanize the animals and excise the endometriotic lesions. Measure the lesion volume and/or weight. Lesions can also be processed for histological analysis.
Protocol: Formulation and Oral Administration of an Oral GnRH Antagonist
This protocol provides a general guideline for the preparation and administration of an oral GnRH antagonist solution for preclinical studies.
-
Formulation:
-
Vehicle Selection: A common vehicle for oral administration in rodents is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water. The specific vehicle may need to be optimized based on the solubility of this compound.
-
Preparation: Weigh the required amount of this compound and suspend or dissolve it in the chosen vehicle to achieve the desired concentration. Ensure the formulation is homogenous before each administration.
-
-
Oral Gavage Technique:
-
Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line.
-
Gavage Needle Insertion: Use a ball-tipped gavage needle of the appropriate size for the animal. Gently insert the needle into the esophagus. Do not force the needle.
-
Substance Administration: Slowly administer the calculated volume of the formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after administration.
-
IV. Visualizations
Caption: GnRH Signaling Pathway and this compound's Point of Intervention.
Caption: Preclinical Efficacy Study Workflow for this compound.
Caption: Troubleshooting Decision Tree for Suboptimal Efficacy.
References
Technical Support Center: Overcoming Solubility Challenges of Small Molecule Inhibitors like Opigolix
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of small molecule inhibitors, using the GnRH antagonist Opigolix as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as ASP-1707) is an orally active, non-peptide small molecule antagonist of the Gonadotropin-releasing hormone (GnRH) receptor.[1] Like many small molecule inhibitors, particularly those with complex aromatic structures, it is likely to exhibit poor aqueous solubility. This is a significant concern for researchers as it can lead to challenges in preparing stock solutions, inaccurate dosing in in-vitro and in-vivo experiments, and can negatively impact bioavailability and therapeutic efficacy.
Q2: My this compound (or similar small molecule inhibitor) is precipitating out of solution when I dilute my DMSO stock into aqueous buffer. What should I do?
A2: Precipitation upon dilution is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[2]
-
Use a co-solvent system: Consider using a co-solvent like ethanol, polyethylene (B3416737) glycol (PEG), or other biocompatible solvents in your aqueous buffer to increase the compound's solubility.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for your molecule's solubility.[2]
-
Use of surfactants: Low concentrations of non-ionic surfactants such as Tween-80 or Pluronic-F68 can help to keep hydrophobic compounds in solution.
Q3: How should I prepare and store stock solutions of poorly soluble inhibitors like this compound?
A3: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.
-
Initial Solubilization: For creating high-concentration stock solutions, start with a powerful organic solvent like Dimethyl Sulfoxide (DMSO).[3]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can lead to compound precipitation over time.[4]
-
Container Choice: Use amber glass or polypropylene (B1209903) vials to prevent photodegradation and adsorption of the compound to the container surface.[4]
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility issues encountered during experiments with small molecule inhibitors like this compound.
Problem 1: Difficulty in dissolving the compound in the initial solvent.
-
Possible Cause: The chosen solvent may not be appropriate for the compound.
-
Troubleshooting Steps:
-
Try a stronger solvent: If DMSO fails, other organic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) can be tested.
-
Gentle heating and sonication: Applying gentle heat (e.g., a 37°C water bath) and brief sonication can aid in dissolving stubborn compounds. However, be cautious as excessive heat can cause degradation.
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the inhibitor in the cell culture medium, leading to an unknown and variable final concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation (cloudiness, particles).
-
Pre-warming the medium: Add the DMSO stock to pre-warmed (37°C) cell culture medium to reduce the risk of precipitation.[5]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the pre-warmed medium.[5]
-
Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to determine the highest concentration that remains in solution.
-
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides representative solubility data for other non-peptide GnRH antagonists, Elagolix and Relugolix, to illustrate typical solubility characteristics.
| Compound | Solvent/Medium | Solubility | Reference |
| Elagolix | Aqueous | <1 mg/mL | [6] |
| Relugolix | Aqueous | Low aqueous solubility | [7] |
| Relugolix | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 0.83 mg/mL | [8] |
| Relugolix | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 0.83 mg/mL | [8] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a small molecule inhibitor.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of PBS (pH 7.4) in a new 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer-only control.
Visualizations
Signaling Pathway
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: A step-by-step workflow for troubleshooting small molecule inhibitor precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | gonadotrophin releasing hormone (GnRH) antagonist | CAS# 912587-25-8 | InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A novel orally active gonadotropin‐releasing hormone antagonist, relugolix, is a potential substitute for injectable GnRH antagonists in controlled ovarian stimulation in assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Interpreting Opigolix and GnRH Antagonist Study Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Opigolix and other Gonadotropin-Releasing Hormone (GnRH) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret study results, particularly when faced with seemingly conflicting outcomes.
Frequently Asked Questions (FAQs)
Q1: We observed significant efficacy of a GnRH antagonist in our endometriosis model, but a collaborator saw no effect in their rheumatoid arthritis model. Is this a common finding?
A1: Yes, this is a plausible scenario and reflects the clinical findings with this compound (ASP-1707). The efficacy of GnRH antagonists is highly dependent on the underlying pathophysiology of the disease being studied. In endometriosis, the growth of ectopic endometrial tissue is estrogen-dependent. GnRH antagonists work by suppressing the hypothalamic-pituitary-gonadal axis, leading to a reduction in estrogen levels, which in turn alleviates pain and reduces lesions.
In contrast, while there is a rationale for the role of GnRH in rheumatoid arthritis, the inflammatory cascade in this autoimmune disease is complex and may not be as directly driven by the GnRH-estrogen axis. Therefore, a lack of efficacy in a rheumatoid arthritis model, despite successful target engagement (i.e., reduction in luteinizing hormone), is a key finding that helps to understand the therapeutic limitations of this class of drugs.
Q2: How can we confirm that our GnRH antagonist is active in our experimental system, even if we don't see a clinical or phenotypic effect?
A2: It is crucial to include pharmacodynamic markers in your study design to confirm target engagement. For GnRH antagonists, measuring downstream hormones is a reliable indicator of activity. In the Phase II study of this compound in rheumatoid arthritis, although no clinical benefit was observed, a significant reduction in plasma luteinizing hormone (LH) concentration confirmed that the drug was hitting its target.[1][2][3] Therefore, incorporating hormone level assessments (e.g., LH, follicle-stimulating hormone, estradiol) can help differentiate between a lack of drug activity and a lack of a link between the target and the disease pathophysiology.
Q3: We are seeing a dose-dependent effect on our primary efficacy endpoint, but also a dose-dependent increase in adverse effects. How should we interpret this?
A3: This is a common and expected finding with GnRH antagonists. The therapeutic effect (e.g., pain reduction in endometriosis) and the adverse effects (e.g., bone mineral density loss, hot flushes) are both linked to the degree of estrogen suppression. The Phase II TERRA study of this compound in endometriosis demonstrated a dose-related reduction in pelvic pain, which was accompanied by a dose-dependent decrease in serum estradiol (B170435) and bone mineral density.[4][5]
This highlights the importance of identifying a therapeutic window for your compound – a dose that provides sufficient efficacy while maintaining an acceptable safety profile. "Add-back" therapy with low-dose estrogen and progestin is a clinical strategy to mitigate hypoestrogenic side effects and could be explored in your non-clinical models as well.
Troubleshooting Guides
Issue: Inconsistent efficacy results between different studies with the same GnRH antagonist.
Troubleshooting Steps:
-
Compare Patient/Animal Populations: Were the inclusion and exclusion criteria identical? For example, the this compound rheumatoid arthritis study specifically enrolled postmenopausal women on methotrexate (B535133), which is a different population from the premenopausal women with endometriosis in the TERRA study.[1][2][3][4][5]
-
Review Dosing Regimen and Formulation: Was the dose, frequency, and route of administration the same? While both this compound studies used oral administration, the dosages and treatment durations were different.
-
Analyze Endpoint Definitions: Are the primary and secondary endpoints comparable? The endometriosis study used a numeric rating scale for pain, while the rheumatoid arthritis study used the American College of Rheumatology 20% improvement criteria (ACR20).[1][2][3][4][5] These are very different measures of efficacy.
-
Examine Concomitant Medications: Were subjects allowed to take other medications that could influence the outcome? The rheumatoid arthritis study participants were all on methotrexate.[1][2][3]
Data Presentation
Table 1: Comparison of this compound (ASP-1707) Phase II Clinical Trial Results
| Parameter | Endometriosis Study (TERRA) [4][5] | Rheumatoid Arthritis Study [1][2][3] |
| Primary Objective | Assess efficacy and dose-response in reducing endometriosis-associated pelvic pain. | Evaluate efficacy of this compound in combination with methotrexate. |
| Patient Population | Premenopausal women with surgically diagnosed endometriosis. | Postmenopausal women with rheumatoid arthritis on stable methotrexate. |
| Dosage | 3 mg, 5 mg, 10 mg, 15 mg once daily. | 30 mg twice daily. |
| Primary Endpoint | Change from baseline in overall pelvic pain score at 12 weeks. | ACR20 response rate at week 12. |
| Efficacy Outcome | Statistically significant dose-related reduction in pelvic pain. | No clinical benefit demonstrated; did not improve ACR20 response rates. |
| Pharmacodynamic Effect | Dose-dependent decrease in serum estradiol. | >90% decrease in plasma luteinizing hormone. |
Experimental Protocols
Methodology for a Phase II, Randomized, Double-Blind, Placebo-Controlled Study of a GnRH Antagonist in Endometriosis (Based on the TERRA study of this compound)[4][5]
-
Patient Selection:
-
Inclusion criteria: Premenopausal adult females with surgically confirmed endometriosis and moderate to severe endometriosis-related pelvic pain.
-
Exclusion criteria: Use of hormonal contraceptives or other drugs affecting gynecological endocrinology within a specified washout period.
-
-
Study Design:
-
A multicenter, double-blind, randomized, parallel-group, placebo-controlled design.
-
Participants are randomized to receive one of several doses of the GnRH antagonist or a placebo, administered orally once daily for a 12 to 24-week treatment period.
-
-
Efficacy Assessments:
-
The primary efficacy endpoint is the mean change from baseline in the numeric rating scale (NRS) for overall pelvic pain at week 12.
-
Secondary endpoints include changes in NRS for dysmenorrhea and non-menstrual pelvic pain.
-
-
Safety and Pharmacodynamic Assessments:
-
Adverse events are recorded throughout the study.
-
Bone mineral density is assessed at baseline and at the end of treatment.
-
Serum concentrations of estradiol and luteinizing hormone are measured at specified time points.
-
Mandatory Visualizations
Caption: GnRH antagonist mechanism of action.
Caption: Clinical trial workflow for a GnRH antagonist.
References
- 1. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Limitations of animal models for Opigolix endometriosis research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the preclinical study of Opigolix for endometriosis.
Troubleshooting Guides
General Issues in Animal Models of Endometriosis for this compound Research
A primary challenge in the preclinical evaluation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, is the inherent limitation of available animal models. These models often do not fully recapitulate the complex pathophysiology of human endometriosis, which can impact the translatability of research findings. Below is a summary of common issues and considerations.
| Issue | Description | Potential Impact on this compound Research | Mitigation Strategies |
| Physiological Differences in Reproductive Cycles | Rodents do not menstruate spontaneously and have a shorter estrous cycle compared to the human menstrual cycle.[1] Endometriosis must be artificially induced.[1] | This compound's mechanism of action is to suppress the hypothalamic-pituitary-gonadal (HPG) axis, which is intrinsically linked to the menstrual cycle.[2] The absence of a natural menstrual cycle in rodents can make it challenging to assess the efficacy of this compound on cyclical symptoms like dysmenorrhea. | Utilize models with induced menstruation or focus on non-cyclical endpoints such as lesion size and non-cyclical pain behaviors. Non-human primate models, which do menstruate, offer a more physiologically relevant system, though they are associated with higher costs and ethical considerations.[3][4] |
| Incomplete Disease Phenotype | Rodent models typically only develop superficial endometriotic lesions and often fail to replicate deep infiltrating endometriosis (DIE) or ovarian endometriomas, which are common and severe forms of the disease in humans.[1] | The therapeutic effect of this compound on different lesion types cannot be fully evaluated. The impact on severe, fibrotic lesions associated with DIE may be underestimated. | While no perfect solution exists, researchers should clearly state the limitations of the model used. Complementary in vitro studies using cells derived from different lesion types can provide additional insights. |
| Artificial Hormonal Environment | To promote lesion growth, some rodent models involve ovariectomy followed by exogenous estrogen administration.[5] | This creates a non-physiological hormonal milieu that can confound the assessment of a GnRH antagonist like this compound, which acts by modulating endogenous hormone production. The true dose-response relationship of this compound may be obscured. | Preferentially use models with intact ovaries to maintain the physiological HPG axis.[6] This allows for a more accurate evaluation of how this compound modulates the endogenous hormonal environment and its subsequent effects on endometriosis. |
| Pain Assessment Challenges | Assessing endometriosis-associated pain in rodents is complex and often relies on indirect measures of hypersensitivity to evoked stimuli (e.g., von Frey filaments), which may not fully capture the spontaneous, chronic pain experienced by women.[7][8] | The analgesic efficacy of this compound may be difficult to quantify accurately. A lack of change in reflexive pain measures does not necessarily mean the drug is ineffective against the affective and spontaneous components of pain.[9] | Employ a battery of behavioral tests that assess both evoked and non-evoked pain-like behaviors. This can include monitoring spontaneous activity, grooming, and anxiety-like behaviors to provide a more holistic assessment of the animal's well-being.[9] |
| Immunological Differences | Heterologous models using human endometrial tissue transplanted into immunodeficient mice lack a fully functional immune system.[10] This is a significant drawback as inflammation is a key feature of endometriosis. | The role of the immune system in the therapeutic response to this compound cannot be investigated in these models. Potential immunomodulatory effects of the drug will be missed. | Syngeneic models in immunocompetent animals are preferred for studying the interplay between the immune system and endometriosis.[10] These models allow for the evaluation of inflammatory responses and how they are affected by treatment. |
Quantitative Comparison of Animal Models for Endometriosis Research
The choice of animal model significantly impacts the outcome and translational relevance of preclinical studies. Below is a table summarizing key quantitative parameters of commonly used models.
| Parameter | Mouse Model (Surgically Induced) | Rat Model (Surgically Induced) | Non-Human Primate Model (Spontaneous or Induced) |
| Success Rate of Induction | High (often >90%)[5] | High (approx. 90%)[11] | Spontaneous: low prevalence; Induced: variable, but can be high[3][12] |
| Typical Lesion Size (area) | Variable, can range from a few mm² to over 10 mm².[5][13] Can be influenced by the amount of tissue implanted and the mouse strain.[6][13] | Can be standardized, with mean areas around 3.8 ± 0.8 mm² reported.[11] | Lesions can be more extensive and histologically similar to human endometriosis.[4] |
| Time to Lesion Establishment | 2-4 weeks[14] | ~4 weeks[15] | Can take several months to years for spontaneous disease to develop.[4] |
| Cost | Low | Low to Moderate | High[4] |
| Ethical Considerations | Moderate | Moderate | High[12] |
FAQs
Q1: My endometriotic lesions in the mouse model are not growing consistently after surgical induction. What could be the cause and how can I troubleshoot this?
A1: Inconsistent lesion growth is a common issue. Several factors can contribute to this:
-
Estrous Cycle Stage of Donor and Recipient: The hormonal environment at the time of tissue transplantation can significantly impact lesion establishment and growth. Inducing endometriosis during the proestrus or diestrus stage has been shown to yield more consistent results in some studies.[6][11] Consider staging the animals via vaginal smear prior to surgery.
-
Surgical Technique: The size and handling of the endometrial tissue fragments are critical. Ensure the fragments are of a consistent size (e.g., 2x2 mm) and are kept in a sterile, cold saline solution to maintain viability.[16] The suturing technique should be consistent and not too tight to avoid necrosis.
-
Mouse Strain: Different mouse strains can exhibit varying susceptibility to endometriosis development and lesion characteristics.[6] For example, C57BL/6 and BALB/c mice can develop different types of lesions.[6] Ensure you are using a consistent strain and report it in your methodology.
-
Post-operative Care: Proper analgesia and monitoring for infection are crucial for animal recovery and can impact experimental outcomes.
Q2: I am not observing a significant reduction in lesion size after treating my mouse model with this compound, even at high doses. What could be the reason?
A2: This could be due to several factors:
-
Model-Specific Hormone Dependence: If you are using an ovariectomized model with exogenous estrogen, the high, constant level of estrogen may override the suppressive effects of this compound on the HPG axis. The model may not be suitable for assessing the efficacy of a GnRH antagonist. Consider switching to a model with intact ovaries.
-
Timing and Duration of Treatment: Endometriotic lesions may become less hormone-dependent and more fibrotic over time. Initiating treatment at an earlier stage of lesion development might yield more significant results. The duration of treatment is also critical; studies with GnRH analogues in rats have shown that significant regression may take up to 4 weeks.[15]
-
Endpoint Measurement: Visual assessment of lesion size can be subjective. Utilize calipers for precise measurement and consider histological analysis to assess changes in glandular epithelium and stroma, which may be more sensitive indicators of treatment effect than overall lesion size. The use of fluorescently tagged donor tissue can also aid in more accurate quantification of lesion size.[6]
-
Drug Bioavailability: Confirm the pharmacokinetic profile of this compound in your chosen animal model to ensure adequate drug exposure is being achieved with your dosing regimen.
Q3: The results of my pain assessment studies with this compound are highly variable. How can I improve the consistency of my data?
A3: High variability in pain behavior assessment is a known challenge.[9] To improve consistency:
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment and equipment to reduce stress-induced variability.
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to minimize bias.
-
Baseline Measurements: Establish stable baseline pain thresholds for each animal before initiating treatment.
-
Multiple Pain Endpoints: As mentioned in the troubleshooting guide, use a combination of tests for evoked and non-evoked pain. This provides a more comprehensive picture and can help identify subtle but significant treatment effects.
-
Control for Estrous Cycle: In female rodents with intact ovaries, pain sensitivity can vary with the estrous cycle. Track the cycle stage of your animals and consider this as a variable in your analysis.
Experimental Protocols
Detailed Methodology for Surgical Induction of Endometriosis in Mice
This protocol is adapted from established methods for creating a syngeneic mouse model of endometriosis.[14][16]
Materials:
-
Donor and recipient female mice (e.g., C57BL/6, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution, chilled
-
Povidone-iodine and 70% ethanol
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the donor mouse using isoflurane. Shave the abdomen and sterilize the area with povidone-iodine and ethanol.
-
Uterine Horn Excision: Perform a midline laparotomy to expose the uterine horns. Ligate the blood vessels and excise one uterine horn. Place the excised horn in a petri dish with chilled sterile saline. Euthanize the donor mouse.
-
Endometrial Tissue Preparation: Under a dissecting microscope, open the uterine horn longitudinally and cut it into small fragments of a consistent size (e.g., 2x2 mm).
-
Recipient Animal Preparation: Anesthetize the recipient mouse and prepare the surgical site as described for the donor.
-
Implantation of Endometrial Tissue: Perform a midline laparotomy on the recipient mouse. Suture the prepared endometrial fragments to the parietal peritoneum or the intestinal mesentery. The number of implanted fragments should be consistent across all animals (e.g., four fragments).
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Administer analgesics as per your institution's guidelines. Monitor the animal closely during recovery.
-
Post-operative Monitoring: Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment with this compound.
Visualizations
Signaling Pathway of GnRH Antagonists
Experimental Workflow for Preclinical Study of this compound
References
- 1. Endometriosis: current challenges in modeling a multifactorial disease of unknown etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced Endometriosis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-human primate model of endometriosis: research and implications for fecundity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-evaluation of mouse models of endometriosis for pathological and immunological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent Animal Models of Endometriosis-Associated Pain: Unmet Needs and Resources Available for Improving Translational Research in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. WERF Endometriosis Phenome and Biobanking Harmonisation Project for Experimental Models in Endometriosis Research (EPHect-EM-Pain): methods to assess pain behaviour in rodent models of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational animal models for endometriosis research: a long and windy road - Laganà - Annals of Translational Medicine [atm.amegroups.org]
- 11. clinsurggroup.us [clinsurggroup.us]
- 12. Nonhuman primate models for translational research in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-related effects of gonadotropin-releasing hormone analog treatment in experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Translational In Vivo Models for Women's Health: The Nonhuman Primate Endometrium--A Predictive Model for Assessing Steroid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and handling of Opigolix (ASP-1707) in the lab
This technical support center provides guidance on the stability and handling of Opigolix (ASP-1707) for laboratory research purposes. The information is compiled from publicly available data and general laboratory best practices. As specific stability and degradation studies on this compound are limited, some recommendations are based on data for other non-peptide GnRH antagonists and should be considered as general guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASP-1707) and what is its mechanism of action?
This compound (also known as ASP-1707) is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of gonadal hormones such as estradiol (B170435) and testosterone. This mechanism of action has been investigated for the treatment of hormone-dependent conditions.
Q2: What are the recommended storage conditions for this compound (ASP-1707)?
For long-term storage, solid this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C for a limited period. It is advisable to protect the compound from light and moisture.
Q3: How should I prepare stock solutions of this compound (ASP-1707)?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the powder is fully dissolved before further dilution into aqueous buffers or cell culture media.
Q4: What is the stability of this compound (ASP-1707) in solution?
The stability of this compound in solution is dependent on the solvent, pH, and temperature. Stock solutions in DMSO are generally stable for several weeks when stored at -20°C. Stability in aqueous solutions is lower and freshly prepared solutions are recommended for experiments. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution (ensure solvent tolerance of your experimental system).- Gently warm the solution.- Prepare a more dilute solution. |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C to avoid freeze-thaw cycles.- Protect solutions from light. |
| Inaccurate concentration of stock solution. | - Ensure the compound is completely dissolved before making dilutions.- Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry if a molar extinction coefficient is known, or HPLC). | |
| Loss of compound activity | Improper storage. | - Store the solid compound and stock solutions at the recommended temperatures.- Protect from light and moisture. |
| Adsorption to plasticware. | - Use low-adhesion microplates and tubes where possible.- Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM stock solution, weigh out 5.445 mg of this compound (Molecular Weight: 544.5 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
Protocol 2: General Procedure for Assessing Aqueous Stability
This protocol provides a general framework. Specific conditions should be optimized for your experimental needs.
-
Preparation of Test Solutions: Dilute the this compound stock solution (e.g., 10 mM in DMSO) into the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4) to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubation: Incubate the test solutions under different conditions (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Protect samples from light if assessing thermal stability. For photostability, expose samples to a controlled light source.
-
Analysis: At each time point, analyze the concentration of the remaining this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for handling this compound (ASP-1707) from storage to experimentation.
Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.
Opigolix Experimental Outcomes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with Opigolix (ASP-1707). This compound is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that was under investigation for endometriosis and rheumatoid arthritis.[1][2] Its development was discontinued, and understanding potential sources of experimental variability is crucial for interpreting existing data and for the broader study of GnRH antagonists.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a GnRH receptor antagonist.[3] It competitively binds to and blocks the GnRH receptors in the pituitary gland. This action inhibits the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn suppresses the production of ovarian hormones, such as estradiol (B170435).[4] This hormonal suppression is the basis for its therapeutic potential in hormone-dependent conditions like endometriosis.
Q2: Why were the clinical trial outcomes for this compound variable between different indications?
A2: this compound showed a dose-dependent reduction in endometriosis-associated pelvic pain in a Phase II study (TERRA).[4][5] However, a Phase IIa study in postmenopausal women with rheumatoid arthritis did not demonstrate a clinical benefit.[6] This variability likely stems from the different pathophysiologies of the two diseases. The efficacy of this compound in endometriosis is directly linked to the suppression of estrogen, a key driver of endometrial lesion growth.[4] The rationale for its use in rheumatoid arthritis was likely based on the potential immunomodulatory roles of GnRH, which may be less direct and were not sufficiently impacted by this compound in the trial population.
Q3: What were the key findings from the Phase II clinical trial in endometriosis (TERRA study)?
A3: The TERRA study, a Phase II, multicenter, double-blind, randomized, placebo-controlled trial, demonstrated that this compound significantly reduced endometriosis-associated pelvic pain in a dose-related manner.[5] Statistically significant dose-related treatment effects were observed in the reduction of overall pelvic pain, dysmenorrhea (menstrual pain), and non-menstrual pelvic pain after 12 weeks of treatment.[4]
Data Presentation
Table 1: Summary of Mean Change from Baseline in Pain Scores (NRS) after 12 Weeks in the TERRA Study [4]
| Treatment Group | Overall Pelvic Pain (OPP) - Mean Change (95% CI) | Dysmenorrhea - Mean Change (95% CI) | Non-Menstrual Pelvic Pain (NMPP) - Mean Change (95% CI) |
| Placebo | -1.56 (-1.91, -1.21) | -1.50 (-2.00, -1.00) | -1.53 (-1.88, -1.19) |
| This compound 3 mg | -1.63 (-1.99, -1.27) | -2.72 (-3.22, -2.21) | -1.51 (-1.87, -1.16) |
| This compound 5 mg | -1.93 (-2.27, -1.60) | -2.85 (-3.33, -2.38) | -1.80 (-2.14, -1.47) |
| This compound 10 mg | -2.29 (-2.64, -1.94) | -3.97 (-4.46, -3.48) | -2.03 (-2.37, -1.68) |
| This compound 15 mg | -2.13 (-2.47, -1.79) | -4.18 (-4.66, -3.70) | -1.86 (-2.20, -1.52) |
*NRS: Numeric Rating Scale for pain. A more negative value indicates a greater reduction in pain.
Troubleshooting Guide
Issue 1: Inconsistent in vitro results in GnRH receptor binding or signaling assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Variability | Different cell lines (e.g., HEK293, SH-SY5Y, LβT2) can have varying levels of GnRH receptor expression and downstream signaling components.[7] Use a well-characterized cell line with stable receptor expression. |
| Assay Conditions | Assay parameters such as incubation time, temperature, and buffer composition can influence binding affinity and signaling outcomes. Optimize these parameters for your specific assay. |
| Ligand Concentration | At very low (pM) concentrations, some GnRH antagonists have shown paradoxical agonistic effects in certain experimental systems.[7] Ensure you are using a concentration range appropriate for antagonism. |
| Reagent Quality | The quality and stability of this compound and other reagents can affect results. Use freshly prepared solutions and store stock solutions under recommended conditions. |
Issue 2: High variability in animal models of endometriosis.
| Potential Cause | Troubleshooting Suggestion |
| Model Induction Technique | The method of inducing endometriosis in rodents (e.g., surgical implantation vs. intraperitoneal injection of endometrial fragments) can lead to significant variability in lesion number, size, and distribution.[6][8] Standardize the induction protocol and consider the use of surgical engraftment for more uniform lesion development.[9] |
| Hormonal Status of Animals | The hormonal cycle of the recipient animals can influence the establishment and growth of endometriotic lesions.[10] Consider using ovariectomized animals with controlled estrogen supplementation to reduce this variability.[10] |
| Genetic Background of Animals | Different mouse strains (e.g., C57BL/6 vs. BALB/c) can exhibit different susceptibility to endometriosis and immune responses.[6] Select an appropriate and consistent genetic background for your studies. |
| Subjective Endpoint Assessment | Pain assessment in rodent models can be subjective. Utilize a combination of reflex and non-reflex behavioral tests to get a more comprehensive understanding of pain-like behaviors.[11] |
Experimental Protocols
Generalized Protocol for Evaluating a GnRH Antagonist in a Rodent Model of Endometriosis
-
Animal Model Induction:
-
Surgically induce endometriosis in female rodents (e.g., mice or rats) by suturing uterine horn tissue to the peritoneal wall. This method provides more consistent lesion establishment compared to injection.[9]
-
To minimize variability due to endogenous hormones, consider performing ovariectomy on the recipient animals and providing standardized estradiol supplementation.[10]
-
-
Treatment Administration:
-
Following a recovery period and confirmation of lesion establishment (e.g., via imaging or laparotomy), randomize animals into treatment and vehicle control groups.
-
Administer this compound or vehicle orally at the desired dose(s) and frequency.
-
-
Efficacy Assessment:
-
Monitor animal well-being and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals and carefully dissect and measure the size and weight of the endometriotic lesions.
-
Perform histological analysis of the lesions to assess tissue morphology and markers of proliferation and inflammation.
-
-
Pharmacodynamic Assessment:
-
Collect blood samples at specified time points to measure serum levels of LH, FSH, and estradiol to confirm the pharmacological effect of the GnRH antagonist.
-
Mandatory Visualizations
Signaling Pathway of GnRH Antagonism
Caption: GnRH antagonist (this compound) mechanism of action.
General Experimental Workflow for Preclinical Evaluation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 10. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Preclinical Profile: A Comparative Analysis of Opigolix and Elagolix
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical overview of two oral gonadotropin-releasing hormone (GnRH) receptor antagonists: Opigolix (ASP-1707) and Elagolix. While Elagolix has received regulatory approval for the management of endometriosis-associated pain, the development of this compound was discontinued. This comparison is based on available preclinical and clinical data to inform researchers in the field of GnRH receptor modulation.
Mechanism of Action
Both this compound and Elagolix are small molecule, non-peptide antagonists of the GnRH receptor. They competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins results in a dose-dependent reduction in the production of ovarian sex hormones, including estradiol (B170435), which is a key factor in the pathophysiology of estrogen-dependent conditions like endometriosis.
Caption: GnRH Signaling Pathway and Antagonist Intervention.
Quantitative Preclinical Data
A direct head-to-head preclinical comparison of this compound and Elagolix is limited by the publicly available data for this compound. However, the following tables summarize the known quantitative parameters.
Table 1: In Vitro Pharmacology
| Parameter | This compound (ASP-1707) | Elagolix |
| Target | Gonadotropin-releasing hormone (GnRH) receptor | Gonadotropin-releasing hormone (GnRH) receptor |
| Binding Affinity (Kd) | Data not publicly available | 54 pM[1][2] |
| In Vitro Potency (IC50) | Data not publicly available | 1.5 nM (inhibition of inositol (B14025) phosphate (B84403) production) |
Table 2: Pharmacokinetics
| Parameter | This compound (ASP-1707) | Elagolix |
| Administration | Oral | Oral |
| Bioavailability | Data not publicly available | Orally bioavailable |
| Metabolism | Data not publicly available | Primarily by CYP3A4 |
| Half-life | Data not publicly available | Approximately 4-6 hours[2] |
In Vivo Efficacy
Due to the limited availability of preclinical animal model data for this compound, this section draws upon findings from a Phase II clinical trial in patients with endometriosis to provide insights into its in vivo activity.
This compound (ASP-1707):
A Phase II, randomized, double-blind, placebo-controlled study (the TERRA study) evaluated the efficacy and safety of this compound in women with endometriosis-associated pelvic pain. The study demonstrated a dose-dependent reduction in overall pelvic pain and dysmenorrhea over 12 weeks of treatment. Notably, doses of 10 mg and 15 mg showed statistically significant improvements in pain scores compared to placebo. This compound also led to a dose-dependent decrease in serum estradiol levels.
Elagolix:
Preclinical studies in animal models of endometriosis have been conducted, though detailed quantitative results are not extensively published in peer-reviewed literature. However, these studies were foundational for its clinical development. Clinical trials have extensively demonstrated the efficacy of Elagolix in reducing dysmenorrhea and non-menstrual pelvic pain in women with endometriosis.
Table 3: In Vivo Effects (from Human Studies)
| Feature | This compound (ASP-1707) | Elagolix |
| Effect on Pelvic Pain | Dose-dependent reduction in overall pelvic pain and dysmenorrhea. | Significant reduction in dysmenorrhea and non-menstrual pelvic pain. |
| Effect on Estradiol | Dose-dependent suppression of serum estradiol. | Dose-dependent suppression of estradiol. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following provides a general overview of the types of assays that would be conducted for a GnRH receptor antagonist.
Binding Affinity Assay (General Protocol):
A competitive radioligand binding assay would be used to determine the binding affinity (Ki or Kd) of the test compound for the GnRH receptor.
Caption: Workflow for a GnRH Receptor Binding Assay.
In Vitro Functional Assay (General Protocol):
A cell-based functional assay would be used to measure the ability of the antagonist to inhibit GnRH-stimulated signaling, typically by measuring the production of a second messenger like inositol phosphate (IP).
References
A Comparative Analysis of Opigolix and Relugolix for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of two oral gonadotropin-releasing hormone (GnRH) antagonists, Opigolix (ASP-1707) and Relugolix (B1679264). While Relugolix has received regulatory approval for conditions including endometriosis, the development of this compound was discontinued (B1498344) after Phase II trials. This comparison is based on available clinical trial data to inform research and drug development in this therapeutic area.
Mechanism of Action: A Shared Pathway
Both this compound and Relugolix are non-peptide, orally active GnRH receptor antagonists.[1] They exert their therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent suppression of ovarian estradiol (B170435) production. The reduction in estradiol levels is the primary mechanism for alleviating the symptoms of estrogen-dependent conditions such as endometriosis.
Efficacy in Endometriosis-Associated Pain
The primary indication for which comparative data is available for both compounds is the treatment of endometriosis-associated pain. Efficacy has been assessed through reductions in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).
Relugolix Combination Therapy (SPIRIT 1 & 2 Trials)
The Phase III SPIRIT 1 and 2 trials evaluated a once-daily combination therapy of Relugolix 40 mg with estradiol 1.0 mg and norethindrone (B1679910) acetate (B1210297) 0.5 mg.[2][3] This combination is designed to mitigate hypoestrogenic side effects, such as bone mineral density loss, while maintaining efficacy.
This compound (TERRA Study)
The Phase II TERRA study assessed the efficacy of various doses of this compound monotherapy (3 mg, 5 mg, 10 mg, and 15 mg) compared to placebo and leuprorelin.[4][5]
| Efficacy Endpoint | Relugolix Combination Therapy (40 mg)[2][3] | This compound (15 mg)[4][5][6] |
| Dysmenorrhea | 75% of women achieved a clinically meaningful reduction in both SPIRIT 1 and 2 trials at Week 24. | Showed the most significant reduction in dysmenorrhea among oral GnRH antagonists in a network meta-analysis. |
| Non-Menstrual Pelvic Pain (NMPP) | 59% (SPIRIT 1) and 66% (SPIRIT 2) of women achieved a clinically meaningful reduction at Week 24. | Demonstrated efficacy in reducing NMPP. |
| Overall Pelvic Pain | Statistically significant reductions were observed. | A network meta-analysis found that this compound 15 mg was among the most efficient in reducing pelvic pain.[6] |
| Analgesic Use | A network meta-analysis indicated that Relugolix 40 mg was most effective in reducing the use of analgesics.[6] | Data on analgesic use reduction is available. |
Safety and Tolerability
The safety profiles of both drugs are largely influenced by their hypoestrogenic effects. The addition of hormonal add-back therapy to Relugolix is a key differentiator in its long-term safety profile.
| Safety Parameter | Relugolix Combination Therapy (40 mg)[2][3] | This compound (Monotherapy, various doses)[4][5][6] |
| Bone Mineral Density (BMD) Loss | Less than 1% loss over 24 weeks. | Dose-dependent decrease in BMD. |
| Common Adverse Events | Headache, nasopharyngitis, and hot flushes were the most common. | Hot flushes were a notable adverse event. |
| Treatment Emergent Adverse Events (TEAEs) | The rate of any TEAEs was highest in the Relugolix 40 mg group in a network meta-analysis.[6] | Rates of TEAEs were reported. |
Experimental Protocols
Relugolix: SPIRIT 1 and 2 Trials [3][7][8][9][10]
-
Study Design: Two replicate, Phase III, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Over 1,200 premenopausal women (18-50 years) with a surgical or direct visualization diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
-
Intervention: Participants were randomized (1:1:1) to receive one of three treatments for 24 weeks:
-
Once-daily oral Relugolix 40 mg, estradiol 1.0 mg, and norethindrone acetate 0.5 mg (Relugolix combination therapy).
-
Placebo.
-
Delayed Relugolix combination therapy (Relugolix 40 mg monotherapy for 12 weeks followed by Relugolix combination therapy for 12 weeks).
-
-
Primary Endpoints: The proportion of responders for both dysmenorrhea and non-menstrual pelvic pain at week 24, defined by a clinically meaningful reduction in the Numeric Rating Scale (NRS) score without an increase in analgesic use.
-
Key Secondary Endpoints: Changes in dyspareunia, overall pelvic pain, health-related quality of life (Endometriosis Health Profile-30), and opioid use.
This compound: TERRA Study [4][5][11]
-
Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study.
-
Participants: 540 women with endometriosis-associated pelvic pain.
-
Intervention: Participants were randomized to receive one of the following for 24 weeks:
-
Placebo
-
This compound 3 mg
-
This compound 5 mg
-
This compound 10 mg
-
This compound 15 mg
-
Leuprorelin (as an active comparator)
-
-
Primary Efficacy Endpoint: Change from baseline in the NRS score for overall pelvic pain after 12 weeks of treatment.
-
Secondary Efficacy Endpoints: Changes in NRS scores for dysmenorrhea and non-menstrual pelvic pain.
Conclusion
Both this compound and Relugolix have demonstrated efficacy in reducing endometriosis-associated pain by suppressing estradiol levels. The available data suggests that higher doses of this compound monotherapy were effective but were associated with a dose-dependent decrease in bone mineral density. Relugolix, developed as a combination therapy with hormonal add-back, has shown a favorable balance of efficacy and safety, particularly concerning the mitigation of bone loss, in its Phase III trials. The discontinuation of this compound development means that direct head-to-head comparative data is unavailable and will not be forthcoming. However, the existing Phase II data for this compound and the comprehensive Phase III data for Relugolix provide valuable insights for the ongoing development of GnRH antagonists for gynecological disorders.
References
- 1. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizer.com [pfizer.com]
- 3. Once daily oral relugolix combination therapy versus placebo in patients with endometriosis-associated pain: two replicate phase 3, randomised, double-blind, studies (SPIRIT 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broomedocs.com [broomedocs.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. SPIRIT 1: Efficacy and Safety Study of Relugolix in Women With Endometriosis-Associated Pain [ctv.veeva.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Opigolix and Linzagolix for Estrogen-Dependent Conditions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) receptor antagonists Opigolix and Linzagolix (B1675553). This analysis is based on available clinical trial data and pharmacological profiles to inform research and development decisions.
This compound (formerly ASP-1707) and Linzagolix are both orally active, non-peptide GnRH receptor antagonists. They share a common mechanism of action, competitively blocking GnRH receptors in the pituitary gland. This inhibition leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing the production of ovarian sex hormones, primarily estrogen.[1][2][3][4][5][6] This targeted suppression of estrogen makes them valuable candidates for treating estrogen-dependent conditions such as endometriosis and uterine fibroids.[1][2][3][4][5][6] However, the clinical development trajectory of these two compounds has diverged significantly, with Linzagolix advancing to regulatory approvals while the development of this compound was discontinued (B1498344).[7]
Mechanism of Action: GnRH Receptor Antagonism
Both this compound and Linzagolix exert their therapeutic effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the GnRH receptor, they prevent the downstream signaling cascade that leads to estrogen production. This direct antagonism avoids the initial "flare-up" effect of GnRH agonists, leading to a rapid onset of therapeutic effect.[2] The dose-dependent nature of this suppression allows for a tailored therapeutic window, aiming to alleviate symptoms while potentially mitigating the side effects of profound estrogen depletion, such as bone mineral density loss.[1][2]
Clinical Development and Indications
Linzagolix has been investigated for the treatment of heavy menstrual bleeding associated with uterine fibroids and for pain associated with endometriosis.[1][8] It has received regulatory approval in Europe for the treatment of uterine fibroids.[8]
This compound , on the other hand, was in development for endometriosis-associated pelvic pain and rheumatoid arthritis.[7] However, its development was discontinued in April 2018 following the results of Phase II clinical trials.[7]
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and Linzagolix have not been conducted. However, data from their respective clinical trial programs and a network meta-analysis provide a basis for an indirect comparison in the context of endometriosis-associated pain.
Endometriosis-Associated Pain
The Phase II TERRA study evaluated the efficacy of this compound in women with endometriosis-associated pelvic pain.[5][9][10] A network meta-analysis that included data from this study suggested that this compound at a 15 mg dose was among the most efficient in reducing pelvic pain, dysmenorrhea, and dyspareunia, with an efficacy profile comparable to higher doses of other GnRH antagonists.[11]
Linzagolix was evaluated for endometriosis-associated pain in the EDELWEISS clinical trial program.[2][12] The EDELWEISS 3 study, a Phase 3 trial, demonstrated that Linzagolix at a dose of 200 mg daily with add-back therapy (ABT) significantly reduced dysmenorrhea and non-menstrual pelvic pain at 3 months.[13] The 75 mg dose without ABT also showed a significant reduction in dysmenorrhea.[13]
Table 1: Efficacy of this compound and Linzagolix in Endometriosis-Associated Pain
| Drug (Trial) | Dosage | Primary Endpoint | Result |
| This compound (TERRA) | 10 mg | Change from baseline in Numeric Rating Scale (NRS) for overall pelvic pain at 12 weeks | Statistically significant reduction compared to placebo (p=0.011)[9] |
| 15 mg | Change from baseline in NRS for dysmenorrhea at 12 weeks | Statistically significant reduction compared to placebo (p<0.001)[9] | |
| Linzagolix (EDELWEISS 3) | 75 mg | Responder rate for dysmenorrhea at 3 months | Statistically significant improvement vs. placebo[13][14] |
| 200 mg + ABT | Responder rate for dysmenorrhea and non-menstrual pelvic pain at 3 months | Statistically significant improvement vs. placebo[13][14] |
Uterine Fibroids
Linzagolix has demonstrated efficacy in treating heavy menstrual bleeding associated with uterine fibroids in the PRIMROSE 1 and 2 Phase 3 trials.[9][15][16] Both 100 mg and 200 mg doses, with and without ABT, led to a significant reduction in menstrual blood loss compared to placebo.[9][15][16]
This compound was not clinically developed for the treatment of uterine fibroids.
Comparative Safety and Tolerability
The safety profiles of both this compound and Linzagolix are consistent with their mechanism of action, primarily reflecting the consequences of reduced estrogen levels.
The most common adverse events reported for both drugs include hot flushes and headaches.[9][12] A key safety concern with GnRH antagonists is the potential for dose-dependent decreases in bone mineral density (BMD) with long-term use.[9][12]
In the TERRA study, this compound was associated with a dose-dependent decrease in serum estradiol (B170435) and BMD over 24 weeks, although to a lesser extent than the GnRH agonist leuprorelin.[9][10]
For Linzagolix, the EDELWEISS and PRIMROSE trials also showed dose-dependent effects on BMD.[6][12] The use of add-back therapy (a combination of estrogen and progestin) with higher doses of Linzagolix was shown to mitigate this bone loss.[6]
Table 2: Key Safety Findings for this compound and Linzagolix
| Drug (Trial) | Common Adverse Events | Bone Mineral Density (BMD) |
| This compound (TERRA) | Hot flush, headache[9] | Dose-dependent decrease over 24 weeks[9] |
| Linzagolix (EDELWEISS 3) | Hot flush, headache, fatigue[12] | Decrease in BMD, mitigated by add-back therapy[12] |
| Linzagolix (PRIMROSE 1 & 2) | Hot flushes[9] | Dose-dependent decrease; mitigated by add-back therapy[6] |
Experimental Protocols
Representative Clinical Trial Workflow
Linzagolix for Uterine Fibroids (PRIMROSE 1 & 2)
-
Study Design: Two identical, 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.[9][15]
-
Participants: Women with uterine fibroid-associated heavy menstrual bleeding (menstrual blood loss >80 mL per cycle).[9][15]
-
Intervention: Participants were randomized (1:1:1:1:1) to receive one of five daily oral treatments: placebo, 100 mg linzagolix, 100 mg linzagolix with ABT (1 mg estradiol/0.5 mg norethisterone acetate), 200 mg linzagolix, or 200 mg linzagolix with ABT.[9][15]
-
Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss ≤80 mL and a ≥50% reduction from baseline.[9][15]
-
Key Secondary Endpoints: Changes in pain, quality of life, and uterine and fibroid volume.
-
Safety Assessments: Included monitoring of adverse events and changes in bone mineral density.[6][9]
Linzagolix for Endometriosis (EDELWEISS 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[13]
-
Participants: Women with moderate to severe endometriosis-associated pain.[13]
-
Intervention: Participants were randomized (1:1:1) to receive one of three daily oral treatments for up to 6 months: placebo, 75 mg linzagolix, or 200 mg linzagolix in combination with ABT (1.0 mg estradiol/0.5 mg norethisterone acetate).[13]
-
Co-Primary Endpoints: Responder analyses for both dysmenorrhea and non-menstrual pelvic pain after 3 months of therapy.[3]
-
Safety Assessments: Included monitoring of adverse events and changes in bone mineral density.[12]
This compound for Endometriosis (TERRA)
-
Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study.[5][9][10]
-
Participants: Women with endometriosis-associated pelvic pain.[5][9][10]
-
Intervention: Participants received one of six treatments for 24 weeks: placebo, this compound 3 mg, 5 mg, 10 mg, or 15 mg, or leuprorelin.[5][9][10]
-
Primary Efficacy Endpoint: Change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain after 12 weeks of treatment.[9]
-
Key Secondary Endpoints: Changes in NRS for dysmenorrhea and non-menstrual pelvic pain.[9]
-
Safety Assessments: Included monitoring of adverse events and changes in serum estradiol and bone mineral density.[9][10]
Conclusion
Both this compound and Linzagolix have demonstrated the potential of oral GnRH receptor antagonists to treat estrogen-dependent conditions by effectively suppressing estrogen levels. Linzagolix has successfully progressed through late-stage clinical development, leading to regulatory approval for uterine fibroids, with a flexible dosing regimen that includes options with and without add-back therapy to balance efficacy and safety. In contrast, the development of this compound was halted after Phase II trials, despite showing promising efficacy signals in reducing endometriosis-associated pain. The available data suggests that both molecules are effective in reducing pain and other symptoms of estrogen-dependent disorders, with a safety profile characteristic of this drug class. For researchers and drug developers, the divergent paths of these two molecules underscore the complex considerations in clinical development, including the strategic use of add-back therapy and the competitive landscape of available treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Linzagolix with and without hormonal add-back therapy for symptomatic uterine fibroids: PRIMROSE 1 & 2 long-term extension and withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Impact of elagolix on work loss due to endometriosis-associated pain: estimates based on the results of two phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Look at Oral GnRH Antagonists in Clinical Research
A comparative analysis of elagolix (B1671154), relugolix (B1679264), and linzagolix (B1675553) for researchers and drug development professionals.
The advent of orally active gonadotropin-releasing hormone (GnRH) antagonists has marked a significant advancement in the management of hormone-dependent gynecological conditions such as endometriosis and uterine fibroids.[1][2][3] These non-peptide antagonists offer a distinct advantage over traditional GnRH agonists by providing a rapid, dose-dependent suppression of ovarian estrogen production without the initial flare-up effect.[4][5][6] This guide provides a comparative overview of the pivotal clinical trial data for the leading oral GnRH antagonists: elagolix, relugolix, and linzagolix. While direct head-to-head trials are largely unavailable, this comparison draws upon data from their respective placebo-controlled Phase 3 studies and network meta-analyses to offer insights into their relative efficacy and safety profiles.[7][8][9]
Mechanism of Action: A Shared Pathway
Oral GnRH antagonists function by competitively binding to GnRH receptors in the pituitary gland. This action blocks the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in these gonadotropins results in decreased estradiol (B170435) production by the ovaries, which is the therapeutic goal in estrogen-dependent conditions like endometriosis and uterine fibroids.[1][6][10][11] The dose-dependent nature of this suppression allows for a tailored therapeutic window, aiming to alleviate symptoms while mitigating the hypoestrogenic side effects associated with complete estrogen blockade.[6][7]
Comparative Efficacy in Endometriosis-Associated Pain
Oral GnRH antagonists have demonstrated significant efficacy in reducing the debilitating pain associated with endometriosis, including dysmenorrhea (painful periods) and non-menstrual pelvic pain (NMPP).[7][12][13]
| Drug (Trial) | Dose | Primary Efficacy Endpoint: Dysmenorrhea Responders | Primary Efficacy Endpoint: NMPP Responders |
| Elagolix | 150 mg QD | 42.1-43.4% vs 23.1% Placebo | 67% (12 months) |
| 200 mg BID | 75.3% vs 23.1% Placebo | 69% (12 months) | |
| Relugolix CT (SPIRIT 1 & 2)[14][15][16] | 40 mg QD + ABT | ~75% vs ~27-30% Placebo | ~59-66% vs ~40-43% Placebo |
| Linzagolix (EDELWEISS 3)[11] | 75 mg QD | Statistically significant vs Placebo (at 6 months) | Statistically significant vs Placebo (at 6 months) |
| 200 mg QD + ABT | Statistically significant vs Placebo (at 6 months) | Statistically significant vs Placebo (at 6 months) |
ABT: Add-back therapy (estradiol/norethindrone acetate). CT: Combination Therapy. QD: Once daily. BID: Twice daily. Data compiled from multiple sources and represent findings at various time points (typically 3 to 6 months for primary endpoints).[4][11][13][15][17]
A network meta-analysis suggests that higher doses of elagolix (400 mg total daily dose) are highly effective for pelvic pain and dyspareunia.[7] Relugolix combination therapy also shows a robust response in reducing dysmenorrhea and NMPP.[15][17]
Comparative Efficacy in Uterine Fibroids and Heavy Menstrual Bleeding
For the management of heavy menstrual bleeding (HMB) associated with uterine fibroids, oral GnRH antagonists have shown remarkable success in achieving a significant reduction in menstrual blood loss (MBL).[4][18]
| Drug (Trial) | Dose | Primary Efficacy Endpoint: MBL Responder Rate* |
| Relugolix CT (LIBERTY 1 & 2)[10][19][20][21] | 40 mg QD + ABT | 71-73% vs 15-19% Placebo |
| Linzagolix (PRIMROSE 1 & 2)[9][22][23][24] | 100 mg QD | 56.4-56.7% vs 29-35% Placebo |
| 200 mg QD + ABT | 75.5-93.9% vs 29-35% Placebo |
*Responder rate defined as MBL volume <80 mL and a ≥50% reduction from baseline at 24 weeks. ABT: Add-back therapy (estradiol/norethindrone acetate). CT: Combination Therapy. QD: Once daily. Data compiled from pivotal trial results.[9][19][20][22][25]
Both relugolix and linzagolix, particularly at higher doses with add-back therapy, demonstrate high rates of response in controlling heavy menstrual bleeding.[9][21][22] Linzagolix also offers a lower-dose option without add-back therapy, which may be suitable for patients who cannot or do not wish to take hormonal add-back therapy.[22]
Safety and Tolerability Profile
The primary safety concerns with GnRH antagonists relate to their hypoestrogenic effects, most notably bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).[1][26] The co-administration of add-back therapy (a combination of estrogen and progestin) is a key strategy to mitigate these effects.[2][13]
| Drug/Dose | Key Adverse Events | Bone Mineral Density (BMD) Change |
| Elagolix | Hot flush, headache (dose-dependent)[7][27] | Dose-dependent decrease; significant decrease noted at 250 mg dose[7][12][27] |
| Relugolix 40 mg (+ABT) | Headache, nasopharyngitis, hot flushes[15][16] | Minimal decline (<1%) vs placebo at 24 weeks[6][15] |
| Linzagolix 100 mg | Hot flushes, headache[9][22] | Minimal change at 52 weeks[23] |
| Linzagolix 200 mg (+ABT) | Hot flushes, headache[9][22] | Minimal change at 52 weeks[23] |
The rates of adverse events like hot flushes and headaches are generally highest with higher doses of GnRH antagonists without add-back therapy.[7][9][27] Studies for relugolix and linzagolix with add-back therapy show a well-tolerated profile with minimal impact on BMD over the study periods.[6][15][23][28]
Experimental Protocols: A Generalized Approach
The Phase 3 clinical trials for oral GnRH antagonists generally follow a similar design to rigorously assess efficacy and safety.
Key Methodological Components:
-
Study Design: Most are replicate, multicenter, randomized, double-blind, placebo-controlled trials.[15][16][22]
-
Patient Population: Premenopausal women (typically 18-50 years) with a confirmed diagnosis of endometriosis or uterine fibroids and moderate-to-severe symptoms (e.g., specified pain scores or MBL volume).[14][16][17][24]
-
Interventions: Patients are randomized to receive different doses of the oral GnRH antagonist, with or without add-back therapy, or a placebo, typically for a period of 24 to 52 weeks.[17][19][22]
-
Primary Endpoints:
-
Secondary Endpoints: Assessments often include changes in pain during intercourse (dyspareunia), overall pelvic pain, quality of life scores, and use of analgesic medications.[7][13][17]
-
Safety Assessments: Regular monitoring of adverse events, with a particular focus on bone mineral density (measured by DXA scans), lipid profiles, and other markers of hypoestrogenism.[1][4]
-
Extension Studies: Many pivotal trials are followed by open-label extension studies to gather longer-term efficacy and safety data.[14][28]
Conclusion
Oral GnRH antagonists—elagolix, relugolix, and linzagolix—have demonstrated significant efficacy in managing key symptoms of endometriosis and uterine fibroids.[7][18] The choice between these agents in a clinical or research setting may be guided by the specific indication, the severity of symptoms, and the patient's suitability for and preference regarding add-back therapy. The development of regimens that include add-back therapy has been crucial in mitigating the hypoestrogenic side effects, thereby improving the long-term safety profile of this drug class.[2][6][29] Future research, including potential head-to-head trials, will be invaluable in further delineating the comparative effectiveness and unique characteristics of each of these therapeutic options.
References
- 1. dss.mo.gov [dss.mo.gov]
- 2. The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linzagolix: a new GnRH-antagonist under investigation for the treatment of endometriosis and uterine myomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myovant’s Relugolix Combo Therapy Positive for Uterine Fibroids - BioSpace [biospace.com]
- 11. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Once daily oral relugolix combination therapy versus placebo in patients with endometriosis-associated pain: two replicate phase 3, randomised, double-blind, studies (SPIRIT 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ASRM 2021 Scientific Congress & Expo [asrm.confex.com]
- 18. Efficacy and Safety of Oral GnRh Antagonists in Patients With Uterine Fibroids: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A plain language summary of the safety of relugolix combination therapy and improvement in symptoms in women with uterine fibroids from the LIBERTY 1 and LIBERTY 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Myovant Sciences and Pfizer Announce Positive Data from Phase 3 LIBERTY Randomized Withdrawal Study of Once-Daily Relugolix Combination Therapy in Women with Uterine Fibroids | Pfizer [pfizer.com]
- 22. Linzagolix with and without hormonal add-back therapy for the treatment of symptomatic uterine fibroids: two randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Positive Results from Uterine Fibroids Phase-III Clinical Trials (PRIMROSE 1 and PRIMROSE 2) of Linzagolix | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 24. Linzagolix rapidly reduces heavy menstrual bleeding in women with uterine fibroids: an analysis of the PRIMROSE 1 and 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. hcplive.com [hcplive.com]
- 26. sciencealert.com [sciencealert.com]
- 27. GnRH Antagonists Can Effectively Reduce Endometriosis Pain | EndoNews [endonews.com]
- 28. LIBERTY randomized withdrawal study: relugolix combination therapy for heavy menstrual bleeding associated with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
A Comparative Guide: Opigolix (ASP-1707) Versus GnRH Agonist Protocols
For researchers and professionals in drug development, understanding the nuances of emerging therapies is paramount. This guide provides a detailed, evidence-based comparison of Opigolix (ASP-1707), an oral nonpeptide gonadotropin-releasing hormone (GnRH) antagonist, and traditional GnRH agonist protocols. This comparison is based on their mechanisms of action, clinical efficacy, and safety profiles as reported in key clinical studies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and GnRH agonists lies in their interaction with the GnRH receptor at the pituitary gland, leading to distinct physiological responses.
This compound (ASP-1707): Direct and Rapid Suppression
This compound is a GnRH receptor antagonist.[1] It competitively binds to and blocks the GnRH receptors in the pituitary gland, preventing the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This direct blockade leads to a rapid and dose-dependent decrease in LH and FSH levels, consequently suppressing the production of ovarian sex hormones, such as estradiol (B170435).[2] This immediate suppression avoids the initial surge in hormone levels often seen with GnRH agonists.
GnRH Agonists: The "Flare-Up" Followed by Downregulation
In contrast, GnRH agonists initially stimulate the GnRH receptors, mimicking the action of natural GnRH.[3] This leads to a transient increase in the secretion of LH and FSH, a phenomenon known as the "flare effect," which can temporarily exacerbate symptoms.[4] However, continuous stimulation by the agonist leads to the downregulation and desensitization of the GnRH receptors on the pituitary gonadotroph cells.[3] This ultimately results in a profound suppression of LH and FSH release and a subsequent decrease in sex hormone production.
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways of this compound and GnRH agonists.
Clinical Efficacy in Endometriosis-Associated Pain: A Head-to-Head Look
Direct head-to-head trials of this compound versus a GnRH agonist are limited. However, the Phase II TERRA study for this compound included a leuprorelin (B1674837) (a GnRH agonist) arm as a reference, and a Phase 3 trial by Harada et al. directly compared another oral GnRH antagonist, relugolix (B1679264), with leuprorelin. These studies provide valuable comparative data.
Quantitative Data Summary
| Outcome Measure | This compound (ASP-1707) - TERRA Study (Phase II) [2][5] | Relugolix (Oral GnRH Antagonist) vs. Leuprorelin (GnRH Agonist) - Harada et al. [1][6] |
| Study Population | 540 women with endometriosis-associated pelvic pain | 335 women with endometriosis-associated pain |
| Treatment Duration | 24 weeks | 24 weeks |
| Primary Efficacy Endpoint | Change from baseline in Numeric Rating Scale (NRS) for overall pelvic pain (OPP) | Change from baseline in the maximum Visual Analog Scale (VAS) score for pelvic pain |
| Pain Reduction (OPP/Pelvic Pain) | ASP1707 (10 mg): -2.29 (95% CI: -2.64, -1.94) ASP1707 (15 mg): -2.13 (95% CI: -2.47, -1.79) Leuprorelin: (Data not directly compared for statistical significance in abstract) | Relugolix: -52.6 ± 1.3 (Mean ± SD change in VAS) Leuprorelin: -57.5 ± 1.4 (Mean ± SD change in VAS) (Relugolix was found to be noninferior to leuprorelin) |
| Dysmenorrhea Reduction (NRS/VAS) | ASP1707 (10 mg): -3.97 (95% CI: -4.46, -3.48) ASP1707 (15 mg): -4.18 (95% CI: -4.66, -3.70) | Not reported as a primary outcome in the summary. |
| Non-Menstrual Pelvic Pain (NMPP) Reduction (NRS) | ASP1707 (10 mg): -2.03 (95% CI: -2.37, -1.68) ASP1707 (15 mg): -1.86 (95% CI: -2.20, -1.52) | Not reported as a primary outcome in the summary. |
| Reduction in Ovarian Endometrioma Volume | Not reported in the abstract. | Relugolix: -12.26 ± 17.52 cm³ Leuprorelin: -14.10 ± 18.81 cm³ |
Safety and Tolerability Profile
The safety profiles of GnRH antagonists and agonists are primarily related to the hypoestrogenic state they induce.
| Adverse Event | This compound (ASP-1707) - TERRA Study [2][5] | Relugolix vs. Leuprorelin - Harada et al. [1][6] |
| Bone Mineral Density (BMD) Loss | Serum estradiol and bone mineral density decreased dose-dependently with ASP1707, but to a lesser extent than with leuprorelin. | Mean change in BMD at Week 24 for relugolix 40mg was -4.9% and for leuprorelin was -4.4% in a separate Phase 2 study. |
| Hot Flushes | Not explicitly quantified in the abstract, but hypoestrogenic adverse effects were noted. | Incidence of >10% for both groups. |
| Headache | Not explicitly quantified in the abstract. | Incidence of >10% for both groups. |
| Metrorrhagia/Genital Hemorrhage | Not explicitly quantified in the abstract. | Incidence of >10% for both groups. |
| Discontinuation due to Adverse Events | Not reported in the abstract. | Relugolix: 2.9% Leuprorelin: 4.3% |
| Return of Menses Post-Treatment | Not reported in the abstract. | Relugolix: Median, 38 days Leuprorelin: Median, 68 days |
Experimental Protocols: A Glimpse into the Methodology
TERRA Study (this compound - Phase II)[3][7]
-
Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study.
-
Participants: 540 women with a surgical diagnosis of endometriosis and associated pelvic pain.
-
Interventions: Patients were randomized to receive one of the following for 24 weeks:
-
Placebo
-
This compound 3 mg once daily
-
This compound 5 mg once daily
-
This compound 10 mg once daily
-
This compound 15 mg once daily
-
Leuprorelin acetate (B1210297) 3.75 mg injection every 4 weeks (open-label reference)
-
-
Primary Endpoint: Change from baseline in the mean Numeric Rating Scale (NRS) score for overall pelvic pain at 12 weeks.
-
Secondary Endpoints: Changes in NRS scores for dysmenorrhea and non-menstrual pelvic pain, safety, and tolerability.
Harada et al. (Relugolix vs. Leuprorelin - Phase 3)[1][4][8]
-
Study Design: A Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, noninferiority study.
-
Participants: Premenopausal women (≥20 years old) with a diagnosis of endometriosis and associated pain.
-
Interventions: Patients were randomized to one of two treatment arms for 24 weeks:
-
Relugolix group: 40 mg of relugolix orally once daily and a placebo injection every 4 weeks.
-
Leuprorelin group: 3.75 mg of leuprorelin acetate subcutaneously every 4 weeks and a placebo tablet once daily.
-
-
Primary Endpoint: The change from baseline in the maximum Visual Analog Scale (VAS) score for pelvic pain during the last 28 days of treatment.
-
Secondary Endpoints: Changes in mean VAS scores for menstrual and nonmenstrual pelvic pain, dyspareunia, and safety assessments.
Experimental Workflow
The typical workflow for these clinical trials is illustrated below.
Conclusion
This compound (ASP-1707) and other oral GnRH antagonists represent a significant evolution in the management of endometriosis-associated pain. Their direct and rapid mechanism of action, avoiding the initial flare-up of symptoms seen with GnRH agonists, is a key differentiator. Clinical data, including the TERRA study and comparative trials with other GnRH antagonists, suggest that this compound offers comparable efficacy in pain reduction to GnRH agonists like leuprorelin.
Furthermore, the oral administration of this compound provides a more convenient option compared to the injectable formulations of most GnRH agonists. While the safety profiles of both classes are dominated by hypoestrogenic effects, there is some evidence to suggest that the dose-dependent nature of GnRH antagonists may allow for a more tailored approach to hormone suppression, potentially mitigating side effects like bone mineral density loss to a greater extent than the profound suppression induced by agonists. The faster return of menses after cessation of treatment with GnRH antagonists is another notable advantage, particularly for patients considering future fertility.
For researchers and drug development professionals, the continued investigation of oral GnRH antagonists like this compound is a promising avenue for developing more patient-centric and effective treatments for endometriosis and other sex hormone-dependent diseases.
References
- 1. obgproject.com [obgproject.com]
- 2. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain compared with leuprorelin in Japanese women: a phase 3, randomized, double-blind, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in women with endometriosis-associated pain: phase 2 safety and efficacy 24-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Opigolix Findings: A Comparative Analysis of Non-Peptide GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical findings for Opigolix (ASP-1707), a discontinued (B1498344) non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist, with other prominent non-peptide antagonists in the same class: Elagolix, Relugolix, and Linzagolix. This objective analysis, supported by experimental data from key clinical trials, aims to facilitate the validation of findings and inform future research and development in this therapeutic area.
Executive Summary
Non-peptide GnRH antagonists represent a significant advancement in the management of estrogen-dependent conditions such as endometriosis and uterine fibroids. By competitively blocking GnRH receptors in the pituitary gland, these oral medications suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in estradiol (B170435) levels. While the development of this compound was discontinued, its Phase II clinical trial data for endometriosis provide a valuable benchmark for comparison with other agents in this class that have either gained regulatory approval or are in late-stage development. This guide synthesizes the available quantitative data on the efficacy and safety of these compounds, details the experimental methodologies employed in their clinical evaluation, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative findings from clinical trials of this compound and its comparators in the treatment of endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids.
Table 1: Efficacy in Endometriosis-Associated Pain
| Drug (Trial Name) | Dosage | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Endpoint Findings |
| This compound (ASP-1707) (TERRA Study - Phase II) | 10 mg daily | Mean change from baseline in Overall Pelvic Pain (OPP) NRS at 12 weeks | -2.29 | -1.56 | Statistically significant dose-related reduction in dysmenorrhea and non-menstrual pelvic pain (NMPP)[1] |
| 15 mg daily | Mean change from baseline in OPP NRS at 12 weeks | -2.13 | -1.56 | Statistically significant dose-related reduction in dysmenorrhea and NMPP[1] | |
| Elagolix (ELARIS EM-I & EM-II - Phase III) | 150 mg once daily | Proportion of responders for dysmenorrhea and NMPP at 3 months | Dysmenorrhea: 43-46%, NMPP: 50% | Dysmenorrhea: 20-23%, NMPP: 36% | Sustained reductions in dysmenorrhea and NMPP over 12 months[2][3][4] |
| 200 mg twice daily | Proportion of responders for dysmenorrhea and NMPP at 3 months | Dysmenorrhea: 72-76%, NMPP: 55-58% | Dysmenorrhea: 20-23%, NMPP: 36% | Sustained reductions in dysmenorrhea and NMPP over 12 months[2][3][4] | |
| Relugolix (SPIRIT 1 & 2 - Phase III) | 40 mg once daily (with E2/NETA add-back) | Proportion of responders for dysmenorrhea at 24 weeks | 75% | 27-30% | Significant reduction in NMPP (59-66% vs 40-43% placebo) and dyspareunia[1][5] |
| Linzagolix (EDELWEISS 3 - Phase III) | 75 mg once daily | Proportion of responders for dysmenorrhea at 3 months | 44.0% | 23.5% | Significant improvement in dyschezia and overall pelvic pain[6][7] |
| 200 mg once daily (with ABT) | Proportion of responders for dysmenorrhea and NMPP at 3 months | Dysmenorrhea: 72.9%, NMPP: 47.3% | Dysmenorrhea: 23.5%, NMPP: 30.9% | Significant improvement in dyschezia and overall pelvic pain[6][7] |
NRS: Numeric Rating Scale; E2/NETA: Estradiol/Norethindrone Acetate; ABT: Add-Back Therapy
Table 2: Efficacy in Heavy Menstrual Bleeding Associated with Uterine Fibroids
| Drug (Trial Name) | Dosage | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Endpoint Findings |
| Elagolix (ELARIS UF-1 & UF-2 - Phase III) | 300 mg twice daily (with add-back therapy) | Reduction in menstrual blood loss (<80 mL and ≥50% reduction from baseline) at 6 months | 68.5% (UF-1), 76.2% (UF-2) | 8.7% (UF-1), 10.1% (UF-2) | Significant improvements in symptom severity and quality of life[8][9] |
| Relugolix (LIBERTY 1 & 2 - Phase III) | 40 mg once daily (combination therapy) | Reduction in menstrual blood loss (<80 mL and ≥50% reduction from baseline) at 24 weeks | 71-73% | 15-19% | Significant improvements in pain, anemia, and uterine volume[10][11] |
| Linzagolix (PRIMROSE 1 & 2 - Phase III) | 100 mg once daily | Reduction in menstrual blood loss (<80 mL and ≥50% reduction from baseline) at 24 weeks | 56.4% (PRIMROSE 1) | 35.0% (PRIMROSE 1) | Significant reduction in pain and improvement in quality of life[12][13] |
| 200 mg once daily (with add-back therapy) | Reduction in menstrual blood loss (<80 mL and ≥50% reduction from baseline) at 24 weeks | 75.5% (PRIMROSE 1) | 35.0% (PRIMROSE 1) | Significant reduction in fibroid volume with the 200 mg dose[12][13] |
Table 3: Safety Profile - Bone Mineral Density (BMD) Changes
| Drug | Dosage | Duration | Mean % Change in Lumbar Spine BMD |
| This compound (ASP-1707) | 3-15 mg daily | 24 weeks | Dose-dependent decrease, less than leuprorelin[1] |
| Elagolix | 150 mg once daily | 12 months | -0.6% to -1.1%[2] |
| 200 mg twice daily | 12 months | -3.6% to -3.9%[2] | |
| Relugolix | 40 mg once daily (with E2/NETA add-back) | 24 weeks | Minimal decline (<1%)[14] |
| Linzagolix | 75 mg once daily | 6 months | -0.89%[15] |
| 200 mg once daily (with ABT) | 6 months | -0.79%[15] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of clinical findings. Below are summaries of the key experimental protocols employed in the evaluation of these non-peptide GnRH antagonists.
Assessment of Endometriosis-Associated Pain
-
Instrument: The primary tool for assessing pain in the majority of these trials was a daily electronic diary.[16][17] Patients recorded their experiences of dysmenorrhea (menstrual pelvic pain), non-menstrual pelvic pain, and dyspareunia (painful intercourse).
-
Pain Scale: A Numeric Rating Scale (NRS) or a Verbal Rating Scale (VRS) was typically used, with scores ranging from 0 (no pain) to 10 (worst imaginable pain) or 0 (no pain) to 3 (severe pain), respectively.[7][17]
-
Responder Definition: A "responder" was generally defined as a patient who achieved a clinically meaningful reduction in their pain score without an increase in the use of rescue analgesic medication.[16] The specific threshold for a clinically meaningful reduction was determined for each study.[14]
-
Data Collection: Patients recorded their pain scores and analgesic use daily. These daily scores were then used to calculate monthly mean scores for analysis.
Measurement of Heavy Menstrual Bleeding
-
Method: The alkaline hematin (B1673048) method was the standard for objectively quantifying menstrual blood loss (MBL).[5]
-
Procedure:
-
Patients were provided with all necessary sanitary products for the duration of their menstrual cycle.
-
All used sanitary products were collected.
-
The collected materials were transported to a central laboratory for analysis.
-
In the laboratory, the blood was extracted from the sanitary products using a sodium hydroxide (B78521) solution.
-
This process converts hemoglobin to alkaline hematin.
-
The concentration of alkaline hematin was then measured spectrophotometrically.
-
The total MBL volume was calculated based on the hematin concentration.
-
-
Responder Definition: A "responder" was typically defined as a patient with a final MBL volume of less than 80 mL and at least a 50% reduction from their baseline MBL volume.[11]
Assessment of Bone Mineral Density (BMD)
-
Technique: Dual-energy X-ray absorptiometry (DXA) scans were used to measure BMD at the lumbar spine, total hip, and femoral neck.
-
Procedure:
-
Baseline DXA scans were performed before the initiation of treatment.
-
Follow-up scans were conducted at specified intervals during the treatment period (e.g., 6 and 12 months).
-
Standardized positioning of the patient is critical to ensure the precision and comparability of serial scans.
-
The same DXA machine and protocol were used for an individual patient's scans throughout the study whenever possible.
-
-
Analysis: The primary safety endpoint was the mean percentage change in BMD from baseline to the end of the treatment period.
Mandatory Visualization
GnRH Signaling Pathway and Antagonist Mechanism of Action
Caption: Mechanism of action of non-peptide GnRH antagonists.
Generalized Experimental Workflow for a Non-Peptide GnRH Antagonist Clinical Trial
Caption: Generalized workflow for a Phase III clinical trial.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of the Endometriosis Daily Pain Impact Diary Items to Assess Dysmenorrhea and Nonmenstrual Pelvic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pain scoring in endometriosis: entry criteria and outcome measures for clinical trials. Report from the Art and Science of Endometriosis meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ENDOPAIN 4D Questionnaire: A New Validated Tool for Assessing Pain in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. abbvie.com [abbvie.com]
- 14. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
A Comparative Analysis of Opigolix Phase II Data for Endometriosis-Associated Pain
An in-depth guide for researchers and drug development professionals on the efficacy and safety of Opigolix (ASP1707) in comparison to other oral GnRH antagonists in Phase II clinical trials for the management of endometriosis-associated pain.
This guide provides a comprehensive comparison of the Phase II clinical trial data for this compound, a novel oral gonadotropin-releasing hormone (GnRH) antagonist, against other key players in the same class: Elagolix, Relugolix, and Linzagolix. The development of this compound was discontinued (B1498344) in 2018 after the completion of its Phase II trials. However, the data from these trials remain a valuable resource for understanding the therapeutic potential and safety profile of this class of drugs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison to inform future research and development in the field of endometriosis treatment.
Mechanism of Action of GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists, including this compound, exert their therapeutic effect by competitively binding to and blocking GnRH receptors in the pituitary gland. This action inhibits the downstream signaling pathway that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in these gonadotropins results in a dose-dependent suppression of ovarian estradiol (B170435) production, a key hormone in the pathophysiology of endometriosis. By inducing a hypoestrogenic state, GnRH antagonists can effectively reduce the pain and inflammation associated with endometrial lesions.
Comparative Efficacy Data
The following tables summarize the key efficacy findings from the Phase II clinical trials of this compound (TERRA study) and its comparators for the treatment of endometriosis-associated pain. The primary endpoints in these studies typically involved the assessment of changes in pain scores from baseline using various scales, such as the Numeric Rating Scale (NRS) or the Visual Analog Scale (VAS).
Table 1: Change from Baseline in Overall Pelvic Pain (OPP) Scores at 12 Weeks
| Drug (Study) | Dosage | Mean Change from Baseline (95% CI) | Placebo Change from Baseline (95% CI) | p-value vs. Placebo |
| This compound (TERRA) | 3 mg | -1.63 (-1.99, -1.27) | -1.56 (-1.91, -1.21) | NS |
| 5 mg | -1.93 (-2.27, -1.60) | -1.56 (-1.91, -1.21) | NS | |
| 10 mg | -2.29 (-2.64, -1.94) | -1.56 (-1.91, -1.21) | 0.011 | |
| 15 mg | -2.13 (-2.47, -1.79) | -1.56 (-1.91, -1.21) | NS | |
| Elagolix (Diamond et al.) | 150 mg | -1.19 (±0.18 SE) | -0.88 (±0.18 SE) | NS[1] |
| 250 mg | -1.25 (±0.18 SE) | -0.88 (±0.18 SE) | NS[1] | |
| Relugolix (Osuga et al.) | 10 mg | -6.2 mm | -3.8 mm | <0.05 |
| 20 mg | -8.1 mm | -3.8 mm | <0.001 | |
| 40 mg | -10.4 mm | -3.8 mm | <0.001 | |
| Linzagolix (Donnez et al.) | 75 mg | Responder Rate: 61.5% | Responder Rate: 34.5% | <0.05[2] |
| 100 mg | Responder Rate: 56.4% | Responder Rate: 34.5% | <0.05[2] | |
| 200 mg | Responder Rate: 56.3% | Responder Rate: 34.5% | <0.05[2] |
NS: Not Significant; SE: Standard Error. For Linzagolix, data is presented as responder rate (≥30% reduction in overall pelvic pain) as the primary endpoint.
Table 2: Change from Baseline in Dysmenorrhea Scores at 12 Weeks
| Drug (Study) | Dosage | Mean Change from Baseline (95% CI) | Placebo Change from Baseline (95% CI) | p-value vs. Placebo |
| This compound (TERRA) | 3 mg | -2.72 (-3.22, -2.21) | -1.50 (-2.00, -1.00) | 0.003 |
| 5 mg | -2.85 (-3.33, -2.38) | -1.50 (-2.00, -1.00) | <0.001 | |
| 10 mg | -3.97 (-4.46, -3.48) | -1.50 (-2.00, -1.00) | <0.001 | |
| 15 mg | -4.18 (-4.66, -3.70) | -1.50 (-2.00, -1.00) | <0.001 | |
| Elagolix (Diamond et al.) | 150 mg | Significantly greater reduction than placebo at week 12 (p<0.05)[1] | - | - |
| 250 mg | Significantly greater reduction than placebo at week 12 (p<0.05)[1] | - | - |
Comparative Safety Data
The safety profile of GnRH antagonists is a critical consideration, with a particular focus on hypoestrogenic side effects such as bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).
Table 3: Change in Bone Mineral Density (BMD) from Baseline at 24 Weeks
| Drug (Study) | Dosage | Mean % Change in Lumbar Spine BMD |
| This compound (TERRA) | 3 mg | Dose-dependent decrease |
| 5 mg | Dose-dependent decrease | |
| 10 mg | Dose-dependent decrease | |
| 15 mg | Dose-dependent decrease | |
| Elagolix (Diamond et al.) | 150 mg | Minimal changes observed[1] |
| 250 mg | Minimal changes observed[1] | |
| Relugolix (Osuga et al.) | 10 mg | -1.6% (±2.34 SD)[3] |
| 20 mg | -2.6% (±2.94 SD)[3] | |
| 40 mg | -4.9% (±2.91 SD)[3] | |
| Linzagolix (Donnez et al.) | 50 mg | <1% loss[2] |
| 75 mg | <1% loss[2] | |
| 100 mg | Dose-dependent increase in loss | |
| 200 mg | -2.6%[2] |
SD: Standard Deviation
Table 4: Incidence of Hot Flushes
| Drug (Study) | Dosage | Incidence of Hot Flushes | Placebo Incidence |
| This compound (TERRA) | All doses | Dose-dependent increase | - |
| Elagolix (Diamond et al.) | 150 mg | Higher rates than placebo[4] | - |
| 250 mg | Higher rates than placebo[4] | - | |
| Relugolix (Osuga et al.) | 40 mg | Comparable to leuprorelin[5] | - |
| Linzagolix (Donnez et al.) | All doses | Dose-dependent increase | - |
Experimental Protocols
The Phase II trials for these GnRH antagonists shared a broadly similar design, which is outlined in the workflow diagram below.
Key Methodological Aspects:
-
Patient Population: The studies enrolled premenopausal women, typically aged 18-49 years, with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
-
Inclusion/Exclusion Criteria: Common inclusion criteria included a certain baseline level of pain on a validated scale. Exclusion criteria often included other causes of chronic pelvic pain, recent use of hormonal medications that could confound the results, and conditions that would contraindicate a hypoestrogenic state (e.g., osteoporosis).
-
Pain Assessment: Pain was typically assessed daily by the participants using an electronic diary. The most common scales were the Numeric Rating Scale (NRS) for pain, ranging from 0 (no pain) to 10 (worst pain imaginable), or a Visual Analog Scale (VAS).
-
Safety Monitoring: Safety was monitored through the recording of adverse events (AEs), regular laboratory tests, and vital sign measurements. A key safety assessment was the measurement of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of the treatment period.
-
Responder Definition: A "responder" was often defined as a patient who achieved a clinically meaningful reduction in their pain score (e.g., a 30% reduction from baseline) without an increase in the use of rescue pain medication.
Logical Structure of this Comparison Guide
This guide is structured to provide a clear and logical flow of information, starting from the fundamental mechanism of action and progressing to a detailed, data-driven comparison of clinical trial results.
References
- 1. Elagolix treatment for endometriosis-associated pain: results from a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of endometriosis-associated pain with linzagolix, an oral gonadotropin-releasing hormone-antagonist: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in women with endometriosis-associated pain: phase 2 safety and efficacy 24-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 5. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain in a dose-response manner: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Potency of Opigolix and Other GnRH Antagonists
A detailed guide for researchers, scientists, and drug development professionals on the in vitro potency of the gonadotropin-releasing hormone (GnRH) receptor antagonist Opigolix, in comparison with other market-approved and investigational oral GnRH antagonists: Elagolix, Relugolix (B1679264), and Linzagolix.
This guide provides a comprehensive overview of the available in vitro data for this compound and its counterparts, summarizing key potency metrics and detailing the experimental methodologies used in these assessments. This information is crucial for understanding the pharmacological profiles of these compounds and for guiding further research and development in the field of GnRH antagonism.
Introduction to GnRH Antagonists
Oral GnRH antagonists are a class of small molecule drugs that competitively block the GnRH receptor in the pituitary gland. This action leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of gonadal steroids, such as estradiol (B170435) and testosterone. This mechanism of action makes them effective in the treatment of hormone-dependent conditions like endometriosis and uterine fibroids. Unlike GnRH agonists, which cause an initial "flare" of hormone production, antagonists offer a more immediate and controlled suppression.
This compound (ASP-1707) was an investigational oral GnRH antagonist being developed by Astellas Pharma for the treatment of endometriosis and rheumatoid arthritis. However, its development was discontinued (B1498344) in April 2018. Despite this, understanding its in vitro profile remains valuable for comparative pharmacology. This guide compares the in vitro potency of this compound with three other prominent oral GnRH antagonists: Elagolix, Relugolix, and Linzagolix.
In Vitro Potency Comparison
The in vitro potency of GnRH antagonists is typically assessed through two main types of assays: receptor binding assays and functional assays. Receptor binding assays measure the affinity of the compound for the GnRH receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding experiment. Functional assays measure the ability of the compound to inhibit the downstream signaling cascade initiated by GnRH binding, such as calcium mobilization, with the result also typically expressed as an IC50 value.
| Compound | Target | Assay Type | Potency Value | Reference |
| This compound (ASP-1707) | Human GnRH Receptor | Radioligand Binding Assay | IC50 = 0.86 nM | [Patent WO 2006/106812 A1] |
| Elagolix | Human GnRH Receptor | Radioligand Binding Assay | KD = 54 pM | [1] |
| Relugolix | Human GnRH Receptor | Radioligand Binding Assay | IC50 = 0.33 nM | [2] |
| Human GnRH Receptor | Functional Assay (Arachidonic Acid Release) | IC50 = 0.32 nM (without plasma) IC50 = 1.6 nM (with 40% human plasma) | [3] | |
| Linzagolix | Human GnRH Receptor | Functional Assay (Calcium Flux) | IC50 = 36.7 nM | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vitro potency data. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay for GnRH Receptor
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor.
Objective: To determine the binding affinity (IC50 or Ki) of a test compound to the human GnRH receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Buserelin) or antagonist.
-
Test Compounds: this compound, Elagolix, Relugolix, Linzagolix, and a reference GnRH antagonist.
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Instrumentation: Scintillation counter.
Method:
-
Membrane Preparation: CHO cells expressing the human GnRH receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: GnRH-Induced Calcium Flux
This cell-based functional assay measures the ability of a GnRH antagonist to block the increase in intracellular calcium concentration induced by GnRH.
Objective: To determine the functional antagonist potency (IC50) of a test compound at the human GnRH receptor.
Materials:
-
Cell Line: CHO cells stably co-expressing the human GnRH receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GnRH Agonist: Natural GnRH or a potent GnRH agonist.
-
Test Compounds: this compound, Elagolix, Relugolix, Linzagolix, and a reference GnRH antagonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Instrumentation: Fluorescence plate reader with automated liquid handling.
Method:
-
Cell Plating: The engineered CHO cells are plated into a multi-well plate and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
GnRH Stimulation: The fluorescence is monitored in real-time as a fixed concentration of a GnRH agonist is added to the wells to stimulate the receptor.
-
Signal Detection: The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the GnRH-induced calcium signal is determined and expressed as the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GnRH Signaling Pathway and the Mechanism of Action of GnRH Antagonists.
References
- 1. A model‐based analysis to guide gonadotropin‐releasing hormone receptor antagonist use for management of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019178304A1 - Solid state forms of relugolix - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Discontinued Gonadotropin-Releasing Hormone (GnRH) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of discontinued (B1498344) gonadotropin-releasing hormone (GnRH) antagonists, supported by available experimental data. The information presented aims to offer insights into their mechanisms of action, pharmacokinetic profiles, and the potential reasons for their discontinuation, which may inform future drug development in this class.
Introduction
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces the production of gonadal steroids like testosterone (B1683101) and estrogen. Unlike GnRH agonists, which cause an initial surge in gonadotropin and sex hormone levels, antagonists offer an immediate onset of action without this "flare" effect. This characteristic made them promising candidates for various hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids, as well as for controlled ovarian stimulation in assisted reproductive technologies.
Despite their therapeutic potential, several GnRH antagonists have been discontinued from clinical use or further development for various reasons, including safety concerns, lack of superior efficacy compared to existing treatments, or strategic business decisions. This review focuses on a comparative analysis of some of these discontinued agents: abarelix, sufugolix, teverelix (also known as ozarelix), antide, and azaline (B1665912) B.
Mechanism of Action: The GnRH Signaling Pathway
GnRH antagonists exert their effect by competitively binding to the GnRH receptors on pituitary gonadotrope cells. This binding event blocks the downstream signaling cascade that is normally initiated by the endogenous GnRH. The result is a halt in the synthesis and release of LH and FSH.
Figure 1: Simplified GnRH signaling pathway and the inhibitory action of GnRH antagonists.
Comparative Performance Data
The following tables summarize the available quantitative data for the discontinued GnRH antagonists, focusing on their binding affinity, in vitro potency, and pharmacokinetic properties.
Table 1: Binding Affinity and In Vitro Potency
| Drug | Target | Binding Affinity (Kd/Ki) | IC50 | Assay System |
| Abarelix | Rat Pituitary LHRH Receptor | 0.1 nM (Kd)[1] | - | Saturation binding studies[1] |
| Human GnRH Receptor | - | 3.5 nM[2] | Reporter gene assay (HEK293 cells)[2] | |
| Sufugolix | Human GnRH Receptor | 0.1 nM (IC50 for affinity)[3] | 0.06 nM (in vitro inhibition)[3] | Not specified |
| Teverelix | GnRH Receptor | - | 10 nM (inhibition of GnRH-induced Ca²⁺ increase)[4] | HEK293/GnRHR cells[4] |
| Antide | Pituitary GnRH Receptor | - | - | Competitive antagonist of GnRH-stimulated LH secretion in vitro[2] |
| Azaline B | GnRH Receptor | - | ~0.6 nM (inhibition of histrelin-mediated gonadotropin release)[5] | Cultured rat pituitary cells[5] |
Table 2: Pharmacokinetic Profiles
| Drug | Administration Route | Bioavailability | Tmax | Terminal Half-life (t1/2) | Key Metabolites/Metabolism |
| Abarelix | Intramuscular (depot) | 0.52 (relative to injectable solution)[6] | ~3 days[7] | 13.2 days[6] | Hydrolysis of peptide bonds[7] |
| Sufugolix | Oral | Not specified | Not specified | >24 hours (duration of action)[3] | Not specified |
| Teverelix | Subcutaneous, Intramuscular | Not specified | 1-4 hours (SC)[8] | 24-75 hours (SC)[8] | Not specified |
| Antide | Subcutaneous | Not specified | Not specified | Not specified | Not specified |
| Azaline B | Subcutaneous | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Competitive Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity (Ki or Kd) of a compound for the GnRH receptor. A typical protocol involves:
-
Cell Culture: A cell line expressing the GnRH receptor (e.g., HEK293-TSHR/CRE-Luc) is cultured to an appropriate density.
-
Radioligand: A radiolabeled GnRH analog (e.g., [125I]-Cetrorelix) is used as the tracer.
-
Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the discontinued GnRH antagonist).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing.
-
Detection: The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: General workflow for a competitive GnRH receptor binding assay.
Reporter Gene Assay for GnRH Antagonist Activity
This cellular assay measures the functional activity of a GnRH antagonist by quantifying its ability to inhibit GnRH-induced gene expression.
-
Cell Line: A reporter cell line is used, typically a human cell line (e.g., HEK293) stably transfected with the human GnRH receptor and a reporter gene (e.g., luciferase) under the control of a GnRH-responsive promoter element (e.g., CRE).
-
Cell Seeding: The reporter cells are seeded into a multi-well plate and allowed to attach.
-
Compound Treatment: The cells are treated with a fixed, sub-maximal concentration of a GnRH agonist (to stimulate the reporter gene) and varying concentrations of the test antagonist.
-
Incubation: The cells are incubated for a period sufficient to allow for gene expression (typically 24-48 hours).
-
Lysis and Detection: The cells are lysed, and the reporter enzyme activity (e.g., luminescence for luciferase) is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity, is then calculated.
Reasons for Discontinuation
The discontinuation of these GnRH antagonists from clinical development or the market was influenced by a variety of factors:
-
Abarelix: Was voluntarily withdrawn from the U.S. market. While effective in achieving rapid testosterone suppression without a flare, it was associated with a higher incidence of immediate-onset systemic allergic reactions compared to GnRH agonists.[8]
-
Sufugolix: Development was discontinued after Phase II clinical trials. It was supplanted by relugolix (B1679264), another compound from the same company with a more favorable profile, including better in vivo antagonism and reduced potential for drug-drug interactions (cytochrome P450 inhibition).[9]
-
Teverelix (Ozarelix): Development for benign prostatic hypertrophy was discontinued by Spectrum Pharmaceuticals in 2010.[10] However, it appears to be under investigation by other entities for different indications.
-
Antide: Despite showing potency and a longer duration of action with fewer local side effects compared to some other antagonists, its utility was limited by formulation difficulties.[6]
-
Azaline B: While demonstrating high antiovulatory potency and very low anaphylactoid activity in animal models, its clinical development did not progress to market approval for reasons that are not clearly documented in the public domain.[5]
Conclusion and Future Perspectives
The journey of discontinued GnRH antagonists provides valuable lessons for the development of new therapeutics in this class. While achieving potent and rapid hormonal suppression, challenges related to safety (e.g., allergic reactions with abarelix), formulation (e.g., antide), and the competitive landscape have been significant hurdles. The evolution from these earlier agents to newer, orally available non-peptide antagonists like relugolix and elagolix, which are now approved for various indications, highlights the progress in addressing these challenges.
For researchers and drug development professionals, the data on these discontinued agents underscore the importance of a multifaceted approach to drug design that considers not only potency and efficacy but also safety, formulation, and the specific needs of the target patient population. The detailed understanding of the structure-activity relationships and the reasons for the failure of these earlier compounds can guide the design of next-generation GnRH antagonists with improved therapeutic profiles. The signaling pathways and experimental workflows outlined in this guide can serve as a foundational reference for the continued exploration and development of novel modulators of the GnRH system.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "azaline B" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose administration of the gonadotropin-releasing hormone antagonist, Nal-Lys (antide) to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Pituitary and gonadal endocrine effects and pharmacokinetics of the novel luteinizing hormone-releasing hormone antagonist teverelix in healthy men--a first-dose-in-humans study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BioCentury - Spectrum dropping ozarelix for BPH [biocentury.com]
Safety Operating Guide
Personal protective equipment for handling Opigolix
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the currently available safety and handling information for Opigolix. It is intended to offer immediate guidance for laboratory professionals. However, a comprehensive Safety Data Sheet (SDS) containing detailed quantitative data and specific emergency procedures for this compound is not publicly available at this time. The information presented here is compiled from publicly accessible sources and general laboratory safety protocols for handling potent pharmaceutical compounds. It is imperative to obtain a substance-specific SDS from your supplier before commencing any work with this compound.
Summary of Key Information
This compound, also known as ASP-1707, is a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] As with any active pharmaceutical ingredient (API), it should be handled with care to minimize exposure.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C25H19F3N4O5S[1][2] |
| Molecular Weight | 544.5 g/mol [1] |
| Synonyms | ASP-1707, ASP1707[1] |
| Appearance | Solid powder (presumed) |
| Solubility | Soluble in DMSO[3] |
Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a cautious approach is recommended. The following PPE should be considered the minimum requirement when handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | A properly fitted respirator is recommended, especially when handling the powder form or if aerosolization is possible. Use in a well-ventilated area, preferably a fume hood. |
| Body Protection | Laboratory coat |
Operational and Disposal Plans
A clear and logical workflow is essential for safely handling potent compounds like this compound. The following diagram outlines a general workflow from receiving to disposal.
Caption: A generalized workflow for the safe handling and disposal of this compound.
Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
According to one supplier, the powder can be stored at -20°C for up to 3 years and at 4°C for up to 2 years. In solvent, it is recommended to store at -80°C for 6 months or -20°C for 1 month.[3]
2. Handling and Experimentation:
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prepare solutions in a well-ventilated area.
3. Waste Collection:
-
All waste contaminated with this compound, including empty containers, gloves, and disposable labware, should be collected in clearly labeled, sealed containers.
-
Segregate this compound waste from other laboratory waste streams.
4. Disposal:
-
As this compound is a pharmaceutical compound, its disposal must comply with all local, state, and federal regulations for chemical and pharmaceutical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The U.S. Food and Drug Administration (FDA) provides general guidance for the disposal of unused medicines.[4][5] If a take-back program is not available, the FDA recommends mixing the medicine (do not crush tablets or capsules) with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[4] However, for a research compound, disposal through a licensed chemical waste contractor is the most appropriate route.
Logical Relationships in Safety Procedures
The following diagram illustrates the relationship between the hazard potential of a compound and the necessary control measures.
Caption: The hierarchy of controls for mitigating exposure to hazardous substances like this compound.
Disclaimer: This information is provided for guidance purposes only and is not a substitute for a formal risk assessment or a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier and follow your institution's safety protocols.
References
- 1. 404 | BioChemPartner [m.biochempartner.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | gonadotrophin releasing hormone (GnRH) antagonist | CAS# 912587-25-8 | InvivoChem [invivochem.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
